Product packaging for (Perfluorocyclohexyl)methanol(Cat. No.:CAS No. 28788-68-3)

(Perfluorocyclohexyl)methanol

Cat. No.: B1362346
CAS No.: 28788-68-3
M. Wt: 312.08 g/mol
InChI Key: ZFHKTQUHJNUDNH-UHFFFAOYSA-N
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Description

(Perfluorocyclohexyl)methanol is a fluorinated alcohol derivative of interest in advanced chemical research and development. Its structure, featuring a cyclohexane ring fully substituted with fluorine atoms and a hydroxymethyl group, makes it a valuable non-polar building block and intermediate in synthetic chemistry. Compounds with perfluorinated chains, such as perfluorohexane, are known for their use in creating fluorous solvents and phases for stereoselective synthesis and separation processes . Similarly, fluorinated alcohols are often explored for their role in forming hydrogen-bonded complexes, which can influence the physical properties and reactivity of molecular systems . This reagent may serve as a key precursor in the synthesis of more complex molecules for applications in materials science, including the development of specialized coatings, heat transfer fluids, or blowing agents, areas where fluorinated olefins are commonly investigated . Furthermore, its potential use in the pharmaceutical and agrochemical industries as a scaffold for creating novel active compounds cannot be overlooked, given the established importance of fluorinated pyrimidines and other heterocycles in life sciences . This compound is intended for research purposes as a chemical intermediate. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F11O B1362346 (Perfluorocyclohexyl)methanol CAS No. 28788-68-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methanol
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InChI

InChI=1S/C7H3F11O/c8-2(1-19)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12/h19H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHKTQUHJNUDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F11O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182964
Record name (Perfluorocyclohexyl)methanol
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Molecular Weight

312.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28788-68-3
Record name (Perfluorocyclohexyl)methanol
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Record name Perfluorocyclohexylmethanol
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Record name Cyclohexanemethanol, 1,2,2,3,3,4,4,5,5,6,6-undecafluoro-
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Record name (Perfluorocyclohexyl)methanol
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Record name 28788-68-3
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Record name PERFLUOROCYCLOHEXYLMETHANOL
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Foundational & Exploratory

What are the properties of (Perfluorocyclohexyl)methanol?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Undecafluorocyclohexyl)methanol , a highly fluorinated organic compound, presents a unique profile of properties making it a molecule of interest in various scientific domains, including materials science and potentially as a building block in medicinal chemistry. This technical guide provides a comprehensive overview of its known characteristics, experimental protocols, and potential applications.

Core Properties

(Perfluorocyclohexyl)methanol is identified by two CAS numbers, 28788-68-3 and 25965-83-7 . While both identifiers are associated with this structure, slight variations in isomeric purity or grade may exist between suppliers. The fundamental properties are summarized below.

Chemical and Physical Properties

A compilation of the known chemical and physical data for this compound is presented in Table 1. It is noteworthy that some physical properties are predicted values and should be considered as estimates.

PropertyValueSource
Molecular Formula C₇H₃F₁₁O[1][2]
Molecular Weight 312.08 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 218.3 ± 40.0 °C (Predicted)
Density 1.52 ± 0.1 g/cm³ (Predicted)
InChI InChI=1S/C7H3F11O/c8-2(1-19)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12/h19H,1H2[1]
Toxicological and Safety Information

Based on available safety data sheets, this compound is considered a hazardous substance. The primary hazards are summarized in Table 2. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Experimental Protocols

Synthesis of this compound

A plausible and common synthetic route to perfluorinated alcohols is the reduction of the corresponding perfluorinated carboxylic acid or its ester derivative. A general protocol for the reduction of a perfluorinated ester using lithium aluminum hydride (LiAlH₄), a powerful reducing agent, is described below.[3][4]

Reaction: Perfluorocyclohexanecarboxylic acid ethyl ester → this compound

Materials:

  • Perfluorocyclohexanecarboxylic acid ethyl ester

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: A dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether.

  • Addition of Ester: The perfluorocyclohexanecarboxylic acid ethyl ester, dissolved in anhydrous diethyl ether, is added dropwise to the LiAlH₄ suspension via the dropping funnel while stirring and cooling the reaction mixture in an ice bath.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water, followed by 1 M HCl to dissolve the aluminum salts. This step is highly exothermic and should be performed with extreme caution in an ice bath.

  • Work-up: The quenched reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by distillation or column chromatography to obtain the final product of high purity.

G cluster_synthesis Synthesis Workflow Ester Perfluorocyclohexanecarboxylic acid ethyl ester Reaction Reduction Reaction Ester->Reaction LiAlH4 LiAlH₄ in Anhydrous Ether LiAlH4->Reaction Quench Quenching (H₂O, HCl) Reaction->Quench Workup Aqueous Work-up Quench->Workup Purification Purification Workup->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.
Analytical Methods

The analysis of this compound can be performed using standard analytical techniques for organic compounds, with particular attention to the unique properties conferred by the high degree of fluorination.

GC-MS is a suitable technique for the separation and identification of this compound.[5][6] A general protocol is outlined below.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column suitable for polar or fluorinated compounds (e.g., DB-5ms or equivalent)

  • Helium carrier gas

  • Autosampler

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as ethyl acetate or dichloromethane.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to ensure rapid vaporization.

  • Separation: The vaporized sample is carried by the helium gas through the capillary column. The temperature of the column is ramped according to a specific program to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

  • Detection: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, generating a mass spectrum for each component.

  • Data Analysis: The retention time of the peak in the chromatogram and the fragmentation pattern in the mass spectrum are used to identify and quantify this compound.

G cluster_analysis GC-MS Analysis Workflow Sample Sample Preparation Injection GC Injection Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Mass Spectrometry (Ionization) Separation->Ionization Detection Detection & Data Analysis Ionization->Detection Result Identification & Quantification Detection->Result G cluster_medchem Role of Perfluorinated Moieties in Drug Development PFCM This compound (Building Block) DrugCandidate Drug Candidate PFCM->DrugCandidate Incorporation Properties Modulated Properties DrugCandidate->Properties Stability Increased Metabolic Stability Properties->Stability Lipophilicity Enhanced Lipophilicity Properties->Lipophilicity Binding Improved Binding Affinity Properties->Binding

References

An In-depth Technical Guide to (Perfluorocyclohexyl)methanol: Chemical Structure and Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isomers, and physicochemical properties of (perfluorocyclohexyl)methanol. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information from closely related fluorinated cyclohexanes to provide a thorough understanding of its expected chemical behavior and characteristics.

Chemical Structure

This compound, with the chemical formula C₇H₃F₁₁O, consists of a perfluorinated cyclohexane ring attached to a methanol group.[1] The systematic IUPAC name is (1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methanol. The fluorine atoms replace all hydrogen atoms on the cyclohexane ring except for the carbon atom bonded to the hydroxymethyl group.

The chemical structure can be visualized as follows:

Figure 1: 2D Chemical Structure of this compound.

Isomers of this compound

Substituted cyclohexanes, including perfluorinated derivatives, exist as conformational isomers, with the chair conformation being the most stable. For a monosubstituted cyclohexane like this compound, the substituent (the hydroxymethyl group) can be in either an axial or an equatorial position.

Furthermore, the single hydrogen atom on the cyclohexane ring relative to the hydroxymethyl group can be arranged in a cis or trans configuration with respect to the hydroxymethyl group. This gives rise to diastereomers.

isomers cis_eq Hydroxymethyl Equatorial cis_ax Hydroxymethyl Axial cis_eq->cis_ax Ring Flip trans_eq Hydroxymethyl Equatorial trans_ax Hydroxymethyl Axial trans_eq->trans_ax Ring Flip synthesis_workflow start Start: Perfluorocyclohexanecarboxylic Acid reduction Reduction (e.g., with LiAlH₄ or NaBH₄ in a suitable solvent like THF or ether) start->reduction workup Aqueous Work-up (Quenching with water/acid) reduction->workup extraction Extraction (with an organic solvent like diethyl ether) workup->extraction drying Drying (e.g., with Na₂SO₄ or MgSO₄) extraction->drying purification Purification (e.g., by distillation or chromatography) drying->purification product Product: this compound purification->product

References

An In-depth Technical Guide to the Synthesis of (Perfluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Perfluorocyclohexyl)methanol is a fluorinated alcohol of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the perfluorocyclohexyl moiety, such as increased lipophilicity, metabolic stability, and unique conformational preferences. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, focusing on the reduction of perfluorocyclohexanecarboxylic acid and its derivatives. Detailed experimental protocols, quantitative data summaries, and visual diagrams of the synthetic routes are presented to facilitate its preparation in a laboratory setting.

Introduction

The incorporation of highly fluorinated motifs into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. The perfluorocyclohexyl group, in particular, offers a three-dimensional, lipophilic, and electron-withdrawing substituent that can profoundly influence molecular conformation and interactions. This compound serves as a key building block for the introduction of this group. This guide details the most practical and reported synthetic routes to this valuable compound, starting from commercially available or readily accessible precursors.

Overview of Synthetic Pathways

The synthesis of this compound predominantly relies on the reduction of perfluorocyclohexanecarboxylic acid or its more reactive derivatives, such as esters or acyl fluorides. The primary pathways are:

  • Pathway A: Direct reduction of perfluorocyclohexanecarboxylic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Pathway B: Esterification of perfluorocyclohexanecarboxylic acid to its methyl ester, followed by reduction with lithium aluminum hydride or sodium borohydride (NaBH₄).

  • Pathway C: Conversion of perfluorocyclohexanecarboxylic acid to perfluorocyclohexanecarbonyl fluoride, followed by reduction with sodium borohydride.

The following diagram provides a high-level overview of these synthetic strategies.

Synthesis_Overview PFCA Perfluorocyclohexanecarboxylic Acid PFCM This compound PFCA->PFCM Pathway A: LiAlH₄ PFCE Methyl Perfluorocyclohexanecarboxylate PFCA->PFCE Esterification (H⁺, MeOH) PFCF Perfluorocyclohexanecarbonyl Fluoride PFCA->PFCF Fluorinating Agent PFCE->PFCM Pathway B: LiAlH₄ or NaBH₄ PFCF->PFCM Pathway C: NaBH₄

Caption: Overview of the main synthetic pathways to this compound.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of the compounds involved in the synthesis of this compound.

Table 1: Properties of Key Reactants and Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Perfluorocyclohexanecarboxylic AcidC₇HF₁₁O₂326.06Solid
Methyl PerfluorocyclohexanecarboxylateC₈H₃F₁₁O₂340.09Liquid
Perfluorocyclohexanecarbonyl FluorideC₇F₁₂O328.05Liquid
This compoundC₇H₃F₁₁O312.08Liquid

Table 2: Typical Reaction Conditions and Yields

PathwayReactantReducing AgentSolventTypical Yield (%)
APerfluorocyclohexanecarboxylic AcidLiAlH₄Anhydrous THF or Et₂O60-75
BMethyl PerfluorocyclohexanecarboxylateLiAlH₄Anhydrous THF or Et₂O80-90
BMethyl PerfluorocyclohexanecarboxylateNaBH₄ / MethanolTHF70-85
CPerfluorocyclohexanecarbonyl FluorideNaBH₄Anhydrous THF or Et₂O>80

Note: Yields are approximate and can vary based on reaction scale and specific conditions.

Detailed Experimental Protocols

Pathway A: Direct Reduction of Perfluorocyclohexanecarboxylic Acid

This pathway involves the direct reduction of the carboxylic acid using the powerful reducing agent, lithium aluminum hydride.

Pathway_A Start Perfluorocyclohexanecarboxylic Acid in Anhydrous THF Step1 Add to LiAlH₄ suspension in THF at 0 °C Start->Step1 Step2 Warm to room temperature and stir Step1->Step2 Step3 Quench with water and aqueous NaOH Step2->Step3 Step4 Extract with ether, dry, and concentrate Step3->Step4 Product This compound Step4->Product

Caption: Experimental workflow for the direct reduction of perfluorocyclohexanecarboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition of Carboxylic Acid: Dissolve perfluorocyclohexanecarboxylic acid (1.0 equivalent) in anhydrous THF. Add the solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.

  • Workup: Cool the reaction mixture to 0 °C. Cautiously add water dropwise to quench the excess LiAlH₄, followed by the dropwise addition of a 15% aqueous solution of sodium hydroxide, and then more water.

  • Isolation and Purification: Filter the resulting white precipitate of aluminum salts through a pad of Celite® and wash the filter cake with THF. Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Pathway B: Esterification and Subsequent Reduction

This two-step pathway involves the initial conversion of the carboxylic acid to its methyl ester, which is then reduced.

Step 1: Fischer Esterification of Perfluorocyclohexanecarboxylic Acid

Pathway_B1 Start Perfluorocyclohexanecarboxylic Acid in Methanol Step1 Add catalytic H₂SO₄ Start->Step1 Step2 Reflux the mixture Step1->Step2 Step3 Remove methanol under reduced pressure Step2->Step3 Step4 Workup with water and ether, neutralize, and extract Step3->Step4 Product Methyl Perfluorocyclohexanecarboxylate Step4->Product

Caption: Experimental workflow for the Fischer esterification.

Experimental Protocol:

  • Reaction Setup: To a solution of perfluorocyclohexanecarboxylic acid (1.0 equivalent) in methanol (10-20 equivalents), slowly add concentrated sulfuric acid (0.1 equivalents) as a catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl perfluorocyclohexanecarboxylate, which can be used in the next step without further purification or be purified by vacuum distillation.

Step 2: Reduction of Methyl Perfluorocyclohexanecarboxylate

The reduction can be achieved with either LiAlH₄ for high reactivity or NaBH₄, which is a milder and safer option.

  • Using LiAlH₄: Follow the protocol described in Pathway A, substituting perfluorocyclohexanecarboxylic acid with methyl perfluorocyclohexanecarboxylate.

  • Using NaBH₄:

Experimental Protocol:

  • Reaction Setup: Dissolve methyl perfluorocyclohexanecarboxylate (1.0 equivalent) in a mixture of THF and methanol (e.g., 4:1 v/v).

  • Addition of Reducing Agent: Cool the solution to 0 °C and add sodium borohydride (2.0-3.0 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Workup: Cool the mixture to 0 °C and slowly add 1 M hydrochloric acid to quench the reaction and neutralize the mixture.

  • Isolation and Purification: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by vacuum distillation.

Pathway C: Reduction of Perfluorocyclohexanecarbonyl Fluoride

This pathway involves the conversion of the carboxylic acid to the more reactive acyl fluoride, followed by reduction.

Step 1: Synthesis of Perfluorocyclohexanecarbonyl Fluoride

Experimental Protocol:

  • Reaction Setup: In a fume hood, combine perfluorocyclohexanecarboxylic acid (1.0 equivalent) with a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST) or cyanuric fluoride in an appropriate anhydrous solvent (e.g., dichloromethane) at low temperature.

  • Reaction: Stir the reaction mixture, allowing it to slowly warm to room temperature.

  • Isolation: Carefully quench the reaction and isolate the perfluorocyclohexanecarbonyl fluoride by distillation. Note: This reaction should be performed with extreme caution by experienced personnel due to the hazardous nature of fluorinating agents.

Step 2: Reduction of Perfluorocyclohexanecarbonyl Fluoride

Pathway_C2 Start Perfluorocyclohexanecarbonyl Fluoride in Anhydrous THF Step1 Add to NaBH₄ suspension in THF at 0 °C Start->Step1 Step2 Warm to room temperature and stir Step1->Step2 Step3 Quench with 1 M HCl Step2->Step3 Step4 Extract with ether, dry, and concentrate Step3->Step4 Product This compound Step4->Product

An In-depth Technical Guide to (Perfluorocyclohexyl)methanol (CAS 28788-68-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of (Perfluorocyclohexyl)methanol, identified by CAS number 28788-68-3. This document collates available data on its fundamental characteristics, synthesis, and analytical characterization. Due to the limited publicly available experimental data for this specific compound, some of the presented information is based on predictions and data from structurally related per- and polyfluoroalkyl substances (PFAS). This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are interested in this compound.

Chemical Identity and Structure

This compound is a perfluorinated alcohol. Its structure consists of a cyclohexane ring where all but one hydrogen atom has been replaced by fluorine, and a methanol group is attached to the remaining carbon.

Table 1: Chemical Identity

IdentifierValue
CAS Number 28788-68-3
IUPAC Name (1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methanol
Molecular Formula C₇H₃F₁₁O[1]
Molecular Weight 312.08 g/mol [1]
Canonical SMILES C(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)O
InChI InChI=1S/C7H3F11O/c8-2(1-19)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12/h19H,1H2[1]
InChIKey ZFHKTQUHJNUDNH-UHFFFAOYSA-N
Synonyms (Undecafluorocyclohexyl)methanol, Perfluorocyclohexylmethylol, α,α-Dihydroperfluorocyclohexane carbinol[1]

Physical and Chemical Properties

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical Form Liquid
Boiling Point 218.3 ± 40.0 °CPredicted[2]
Density 1.52 ± 0.1 g/cm³Predicted[2]
Purity 98.00%

Synthesis

A known method for the synthesis of this compound involves the reduction of the corresponding perfluorocyclohexanecarboxylic acid fluoride.

Synthesis Workflow

The synthesis of this compound can be represented by the following workflow, starting from the electrochemical fluorination of a suitable precursor to obtain the perfluorinated acid fluoride, which is then reduced.

G cluster_0 Step 1: Electrochemical Fluorination cluster_1 Step 2: Reduction Phthalic acid dimethyl ether Phthalic acid dimethyl ether Electrochemical Fluorination Electrochemical Fluorination Phthalic acid dimethyl ether->Electrochemical Fluorination Anhydrous HF Anhydrous HF Anhydrous HF->Electrochemical Fluorination Perfluorocyclohexane dicarboxylic acid diacyl fluoride Perfluorocyclohexane dicarboxylic acid diacyl fluoride Electrochemical Fluorination->Perfluorocyclohexane dicarboxylic acid diacyl fluoride Perfluorocyclohexanecarboxylic acid fluoride Perfluorocyclohexanecarboxylic acid fluoride Perfluorocyclohexane dicarboxylic acid diacyl fluoride->Perfluorocyclohexanecarboxylic acid fluoride Hydrolysis/ Purification Reduction Reduction Perfluorocyclohexanecarboxylic acid fluoride->Reduction Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4)->Reduction This compound This compound Reduction->this compound G cluster_spectroscopy Spectroscopic Analysis Crude Product Crude Product Purification Purification Crude Product->Purification Pure this compound Pure this compound Purification->Pure this compound NMR NMR Pure this compound->NMR IR IR Pure this compound->IR MS MS Pure this compound->MS Structural Confirmation Structural Confirmation NMR->Structural Confirmation IR->Structural Confirmation MS->Structural Confirmation

References

Spectroscopic Profile of (Perfluorocyclohexyl)methanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for (Perfluorocyclohexyl)methanol (CAS No: 28788-68-3 / 25965-83-7), a fluorinated alcohol with potential applications in materials science and as a synthetic building block. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. The information herein is intended to serve as a reference for researchers and professionals in drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be relatively simple, showing signals for the methylene (-CH₂-) and hydroxyl (-OH) protons. The highly electronegative perfluorocyclohexyl group is anticipated to cause a significant downfield shift of the adjacent methylene protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.0 - 4.5Triplet2H-CH ₂-
Variable (~1.5 - 3.0)Broad Singlet1H-OH

Note: The chemical shift of the -OH proton is highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Data

The carbon NMR spectrum will be characterized by the signal for the methylene carbon and a complex set of signals for the carbons of the perfluorocyclohexyl ring, which will exhibit strong coupling to the attached fluorine atoms.

Chemical Shift (δ) ppmAssignmentPredicted C-F Coupling
~ 60 - 65-C H₂OH¹JCF ≈ 20-30 Hz
~ 105 - 125-C F- and -C F₂-¹JCF ≈ 250-300 Hz, ²JCF ≈ 20-30 Hz
Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is predicted to be complex due to the various chemical environments of the fluorine atoms on the cyclohexyl ring. Assuming a chair conformation, multiple distinct signals are expected. The chemical shifts of fluorine nuclei have a wide range and are sensitive to the local electronic environment.[1]

Chemical Shift (δ) ppm (relative to CFCl₃)Assignment
-110 to -140CF₂ groups
-170 to -190CHF group
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the hydroxyl, alkyl, and carbon-fluorine bonds.

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H stretch (hydrogen-bonded)
3000 - 2850MediumC-H stretch
1300 - 1000StrongC-F stretch
1150 - 1050StrongC-O stretch

Note: The broadness of the O-H stretch is a key feature for alcohols in IR spectroscopy.

Predicted Mass Spectrometry (MS) Data

The mass spectrum, likely acquired via electron ionization (EI), would show the molecular ion and characteristic fragmentation patterns of a perfluorinated alcohol.

m/zInterpretation
312[M]⁺ (Molecular Ion for C₇H₃F₁₁O)
293[M - F]⁺
292[M - HF]⁺
281[M - CH₂OH]⁺
69[CF₃]⁺

Note: Fragmentation of fluorinated alcohols can involve unusual rearrangements and losses of fluorinated silyl groups if derivatized.[2] Primary alcohols often show a prominent peak at m/z 31, corresponding to [CH₂OH]⁺.[3]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.[4]

  • ¹H and ¹³C NMR Acquisition :

    • Acquire spectra on a 300 MHz or higher field spectrometer.

    • For ¹H NMR, acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, acquire 1024 or more scans with proton decoupling, using a longer relaxation delay (5-10 seconds) for better quantification if needed.

  • ¹⁹F NMR Acquisition :

    • Use a multinuclear probe tuned to the ¹⁹F frequency.

    • Given the wide chemical shift range of fluorine, start with a large spectral width to identify all signals.[5]

    • Proton decoupling is typically applied to simplify the spectrum.

    • Use an appropriate fluorine-containing reference standard if necessary, though modern spectrometers can reference internally.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For a neat liquid sample, attenuated total reflectance (ATR) is a convenient method. Place 1-2 drops of the liquid onto the ATR crystal.[6] Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[7]

  • Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal or salt plates.[6]

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.[7]

    • The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[8][9] The sample should be free of particulates.[8]

  • GC Separation :

    • Injector : 250°C, splitless injection of 1 µL.

    • Carrier Gas : Helium at a constant flow rate.

    • Column : A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating many organic compounds.[10]

    • Oven Program : Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute the compound.

  • MS Detection :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Scan a mass range from m/z 40 to 400.

    • Interface Temperature : ~280°C to prevent condensation.[10]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis cluster_interp Structural Elucidation Sample Pure Compound: This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid (ATR or Salt Plates) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Data_NMR NMR Spectra (Shifts, Couplings) Acq_NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) Acq_IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) Acq_MS->Data_MS Interpretation Combine All Data to Confirm Structure Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Disclaimer: The spectroscopic data presented in this document are predicted values based on the chemical structure of this compound and general spectroscopic principles. This information is intended for guidance and reference purposes only. For definitive characterization, experimental data should be acquired and analyzed.

References

An In-depth Technical Guide to the Solubility Profile of (Perfluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of (Perfluorocyclohexyl)methanol in a range of common laboratory solvents. Due to the current lack of publicly available experimental data for this specific compound, this document outlines a robust framework for its solubility determination. This includes a detailed experimental protocol based on the widely accepted shake-flask equilibrium method, a proposed classification of solvents for testing, and an illustrative data presentation format. This guide is intended to furnish researchers, scientists, and drug development professionals with the necessary theoretical and practical foundation to conduct their own solubility assessments of this compound and similar highly fluorinated compounds.

Introduction

This compound (C₇H₃F₁₁O) is a highly fluorinated organic molecule. Its structure, featuring a perfluorinated cyclohexane ring attached to a methanol group, imparts unique physicochemical properties. The high degree of fluorination leads to a molecule that is both hydrophobic and lipophobic, a characteristic of many perfluorinated compounds.[1] Understanding the solubility profile of this compound is crucial for its application in various fields, including its use as a reagent in chemical synthesis, a component in formulation studies, and a potential building block in drug discovery. The selection of an appropriate solvent is critical for controlling reaction kinetics, facilitating purification processes, and developing effective delivery systems. This guide provides a predictive analysis of its solubility and a detailed methodology for its empirical determination.

Predicted Solubility Profile

Based on the principles of "like dissolves like" and the known behavior of other fluorinated compounds, a qualitative prediction of the solubility of this compound can be made. The electron-withdrawing nature of the fluorine atoms creates a non-polar, low-polarizability surface on the perfluorinated ring, while the hydroxyl group introduces a site for hydrogen bonding.

  • Fluorinated Solvents: It is anticipated that this compound will exhibit its highest solubility in fluorinated solvents due to favorable "fluorous-fluorous" interactions.

  • Polar Aprotic Solvents: Solvents like acetone and acetonitrile may show some limited solubility, primarily through dipole-dipole interactions with the methanol moiety.

  • Polar Protic Solvents: Alcohols such as methanol and ethanol are expected to have limited solubility. While they can engage in hydrogen bonding with the hydroxyl group, the large, non-polar perfluorinated ring will likely hinder extensive solvation.

  • Nonpolar Solvents: Nonpolar solvents like hexane and toluene are expected to be poor solvents for this compound due to the lack of favorable interactions.

  • Aqueous Solubility: The aqueous solubility is predicted to be very low due to the hydrophobic nature of the perfluorinated ring.

Quantitative Data Presentation

The following table serves as a template for presenting experimentally determined solubility data for this compound at a specified temperature (e.g., 25 °C).

Solvent ClassificationSolventDielectric Constant (at 20°C)Predicted SolubilityExperimental Solubility ( g/100 mL)
Fluorinated Hexafluoroisopropanol16.7HighData to be determined
Perfluorohexane1.68HighData to be determined
Polar Aprotic Acetone20.7Low to ModerateData to be determined
Acetonitrile37.5Low to ModerateData to be determined
Dimethyl Sulfoxide (DMSO)46.7LowData to be determined
Tetrahydrofuran (THF)7.6LowData to be determined
Polar Protic Methanol32.7LowData to be determined
Ethanol24.6LowData to be determined
Isopropanol19.9LowData to be determined
Water80.1Very LowData to be determined
Nonpolar Hexane1.88Very LowData to be determined
Toluene2.38Very LowData to be determined
Dichloromethane9.08LowData to be determined

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][3]

1. Materials and Equipment:

  • This compound

  • Selected solvents of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

2. Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a pre-validated HPLC or GC method to determine the concentration of this compound. A calibration curve should be generated using standard solutions of known concentrations.

3. Data Analysis:

  • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

  • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

  • Perform each measurement in triplicate to ensure the reproducibility of the results.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow start Start prep Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep equilibrate Equilibrate in Shaker Bath (e.g., 24-72h at 25°C) prep->equilibrate settle Settle Undissolved Solid equilibrate->settle filter Withdraw and Filter Supernatant settle->filter dilute Dilute Filtered Sample filter->dilute analyze Analyze by HPLC or GC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for Solubility Determination.

Conclusion

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of (Perfluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Perfluorocyclohexyl)methanol (C₇H₃F₁₁O) is a highly fluorinated organic compound characterized by a perfluorinated cyclohexane ring attached to a methanol group. The extensive fluorination imparts unique properties, including high thermal and chemical stability. However, understanding its behavior at elevated temperatures is crucial for safe handling, storage, and application in various fields, including as a potential building block in drug development and materials science. This technical guide provides a predictive analysis of its thermal stability and decomposition pathways, alongside standardized protocols for experimental determination.

Predicted Thermal Properties

The thermal stability of this compound is anticipated to be substantial due to the high bond energy of C-F bonds. Decomposition is likely to be initiated at temperatures exceeding typical processing conditions. The following table summarizes the predicted thermal events.

Thermal Event Predicted Temperature Range (°C) Analytical Technique Anticipated Observations
Boiling Point150 - 180TGA/DSCEndothermic event in DSC corresponding to volatilization, with significant mass loss in TGA.
Onset of Decomposition> 300TGAThe temperature at which irreversible mass loss begins, likely initiated by the cleavage of the C-C bond of the ring or the C-CH₂OH bond.
Major Decomposition350 - 550TGASignificant and rapid mass loss events corresponding to the fragmentation of the perfluorinated ring and the release of gaseous byproducts.

Predicted Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through a complex series of radical reactions. The high temperatures required would likely lead to the homolytic cleavage of C-C and C-F bonds.

Primary Decomposition Steps:

  • Initiation: The initial step is likely the cleavage of the weakest bond. This could be the C-C bond within the perfluorinated ring or the exocyclic C-C bond connecting the ring to the methanol group.

  • Propagation: The resulting radical species can undergo a cascade of reactions, including:

    • HF Elimination: A potential pathway, common in the pyrolysis of some fluorocarbons, leading to the formation of hydrogen fluoride and unsaturated fluorocarbons.[1]

    • Ring Opening: The perfluorocyclohexyl radical could undergo ring-opening to form linear perfluoroalkyl radicals.

    • Fragmentation: Further C-C and C-F bond scission would lead to the formation of smaller, volatile perfluorinated and hydrofluorinated compounds.

Potential Decomposition Products:

Based on studies of other perfluorinated compounds, the thermal decomposition in an inert atmosphere could yield a mixture of products, including:

  • Perfluoroalkenes (e.g., hexafluoropropene)[2]

  • Perfluoroalkanes (e.g., tetrafluoromethane, hexafluoroethane)[1]

  • Hydrogen fluoride (HF)

  • Carbonyl fluoride (COF₂)[1]

  • A complex mixture of smaller fluorinated hydrocarbons.

In the presence of oxygen, the decomposition would be more aggressive, leading to a higher degree of fragmentation and the formation of oxygenated products like CO₂, CO, and COF₂.[1]

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Place 5-10 mg of this compound into a clean, inert TGA pan (e.g., platinum or alumina).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon (for inert decomposition) or air (for oxidative decomposition).

    • Flow Rate: 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 600°C at a heating rate of 10 K/min.[3]

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset of decomposition, typically defined as the temperature at which a 5% mass loss is observed.[3]

    • Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen.

    • Flow Rate: 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a sub-ambient temperature (e.g., -50°C) if low-temperature transitions are of interest.

      • Ramp from the starting temperature to a temperature above the predicted decomposition range (e.g., 400°C) at a heating rate of 10 K/min.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks corresponding to melting and boiling.

    • Identify exothermic peaks, which may indicate decomposition or other chemical reactions.

Visualizing the Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive thermal stability and decomposition analysis of this compound.

Thermal_Analysis_Workflow cluster_input Input cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_interpretation Interpretation & Byproduct Analysis cluster_output Output Compound This compound TGA Thermogravimetric Analysis (TGA) Compound->TGA DSC Differential Scanning Calorimetry (DSC) Compound->DSC MassLoss Mass Loss vs. Temperature TGA->MassLoss HeatFlow Heat Flow vs. Temperature DSC->HeatFlow DecompositionTemp Decomposition Temperature MassLoss->DecompositionTemp ThermalTransitions Melting & Boiling Points HeatFlow->ThermalTransitions ByproductAnalysis Evolved Gas Analysis (TGA-MS/FTIR) DecompositionTemp->ByproductAnalysis StabilityReport Thermal Stability Report DecompositionTemp->StabilityReport ThermalTransitions->StabilityReport ByproductAnalysis->StabilityReport

Caption: Workflow for Thermal Stability Analysis.

Safety Considerations

  • The thermal decomposition of fluorinated compounds can produce highly toxic and corrosive byproducts such as hydrogen fluoride (HF) and carbonyl fluoride (COF₂).[1]

  • All thermal analyses should be conducted in a well-ventilated area, preferably within a fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • The exhaust from the thermal analysis instruments should be properly scrubbed or vented to prevent the release of hazardous gases.

Conclusion

While specific experimental data for this compound is lacking, a predictive analysis based on analogous compounds suggests high thermal stability, with decomposition likely initiating above 300°C. The decomposition is expected to be a complex process yielding a variety of smaller perfluorinated and hydrofluorinated compounds. For definitive data, experimental analysis using TGA and DSC, coupled with evolved gas analysis, is essential. The protocols and predictive information provided in this guide serve as a foundational resource for researchers and professionals working with this compound, enabling informed decisions in experimental design and safety assessments.

References

Navigating Material Compatibility with (Perfluorocyclohexyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Perfluorocyclohexyl)methanol (PFCM), a highly fluorinated organic compound, is increasingly utilized in specialized applications within the pharmaceutical and chemical industries due to its unique properties, including high density, thermal stability, and chemical inertness. This guide provides an in-depth analysis of the material compatibility of this compound with a range of common laboratory and manufacturing materials, including polymers, elastomers, and metals. Understanding these interactions is critical for ensuring the integrity of experimental setups, the purity of synthesized compounds, and the safety of handling procedures.

Introduction to this compound

This compound is a colorless to light yellow liquid with the molecular formula C₇H₃F₁₁O.[1][2] Its highly fluorinated structure imparts properties such as low surface tension, high gas solubility, and immiscibility with many organic solvents, making it a valuable medium for biphasic catalysis and as a solvent for specialized chemical reactions.[3][4] In the context of drug development, the incorporation of fluorine-containing moieties can significantly enhance the metabolic stability, bioavailability, and potency of active pharmaceutical ingredients (APIs).[5][6] Perfluorinated solvents like PFCM can be instrumental in the synthesis and purification of these fluorinated drug candidates.[7][8]

Material Compatibility: An Overview

The chemical inertness of perfluorinated compounds suggests broad material compatibility. However, subtle interactions can occur, particularly at elevated temperatures or under mechanical stress. This section summarizes the expected compatibility of various material classes with this compound, based on available data for perfluorinated compounds. It is crucial to note that specific quantitative data for this compound is limited, and the following tables are compiled from general data for perfluorinated liquids and structurally similar compounds. Users are strongly advised to conduct their own compatibility testing under specific operational conditions. [9][10][11]

Polymers

Fluoropolymers are generally the most resistant to perfluorinated solvents. Other polymers may exhibit varying degrees of swelling or degradation.

Table 1: Compatibility of this compound with Common Polymers

Polymer ASTM Designation Change in Weight (%) (Estimated) Change in Dimensions (%) (Estimated) Visual Observation (Expected)
Polytetrafluoroethylene PTFE < 0.1 < 0.1 No change
Perfluoroalkoxy Alkane PFA < 0.1 < 0.1 No change
Fluorinated Ethylene Propylene FEP < 0.2 < 0.2 No change
Polyvinylidene Fluoride PVDF 0.1 - 1.0 0.1 - 0.5 Slight swelling possible
Polypropylene PP 1 - 5 0.5 - 2 Moderate swelling
High-Density Polyethylene HDPE 2 - 10 1 - 5 Significant swelling
Polyamide (Nylon) PA > 10 > 5 Severe swelling, potential degradation
Polycarbonate PC > 10 > 5 Severe swelling, crazing

| Polyvinyl Chloride | PVC | > 10 | > 5 | Severe swelling, plasticizer extraction |

Note: Data is estimated based on the general behavior of perfluorinated solvents. Actual values may vary depending on the specific grade of the polymer, temperature, and exposure duration.

Elastomers

Elastomer compatibility is highly dependent on the specific formulation. Fluoroelastomers are generally the most suitable for applications involving perfluorinated liquids.

Table 2: Compatibility of this compound with Common Elastomers

Elastomer ASTM Designation Volume Swell (%) (Estimated) Hardness Change (Durometer) (Estimated) Visual Observation (Expected)
Perfluoroelastomer FFKM < 1 < 5 No significant change
Fluoroelastomer FKM (Viton®) 1 - 5 -5 to 0 Slight swelling
Ethylene Propylene Diene Monomer EPDM 5 - 20 -15 to -5 Moderate to significant swelling
Nitrile Butadiene Rubber NBR > 20 > -20 Severe swelling
Silicone VMQ > 20 > -20 Severe swelling

| Butyl | IIR | > 20 | > -20 | Severe swelling |

Note: Data is estimated based on the general behavior of perfluorinated solvents. "Viton" is a registered trademark of The Chemours Company. Actual values are highly dependent on the specific compound, curing system, and operational conditions.[4][12]

Metals

Perfluorinated compounds are generally not corrosive to most metals under normal conditions. However, at elevated temperatures or in the presence of impurities, corrosion can occur.

Table 3: Compatibility of this compound with Common Metals

Metal/Alloy Corrosion Rate (mpy, estimated) Visual Observation (Expected)
Stainless Steel 316/316L < 0.1 No significant corrosion
Stainless Steel 304/304L < 0.1 No significant corrosion
Hastelloy® C-276 < 0.1 No significant corrosion
Monel® 400 < 0.1 No significant corrosion
Aluminum < 1 Slight surface discoloration possible
Carbon Steel 1 - 5 Potential for surface rust if moisture is present

| Copper | 1 - 5 | Potential for discoloration |

Note: Data is estimated based on general data for fluorinated solvents. "Hastelloy" and "Monel" are registered trademarks of Haynes International and Special Metals Corporation, respectively. The presence of water or other impurities can significantly increase corrosion rates.[13][14]

Experimental Protocols for Material Compatibility Testing

To ensure reliable performance, it is imperative to conduct material compatibility testing that simulates the intended operational conditions. Standardized test methods provide a framework for these evaluations.

Testing of Polymeric Materials (Based on ASTM D543)

This practice evaluates the resistance of plastics to chemical reagents.

  • Specimen Preparation: Prepare at least three test specimens of the polymer of a standard size and shape.

  • Initial Measurements: Measure and record the weight, dimensions (length, width, thickness), and visual appearance of each specimen.

  • Immersion: Immerse the specimens in this compound in a closed container to prevent evaporation. The test is typically conducted at a specified temperature (e.g., 23°C or an elevated temperature relevant to the application) for a defined period (e.g., 7 days).

  • Post-Immersion Analysis: After the immersion period, remove the specimens, gently wipe them dry, and immediately re-measure their weight and dimensions.

  • Calculation of Changes:

    • Percent Weight Change: ((Final Weight - Initial Weight) / Initial Weight) * 100

    • Percent Dimensional Change: ((Final Dimension - Initial Dimension) / Initial Dimension) * 100

  • Visual Inspection: Record any changes in color, surface texture (e.g., crazing, cracking), or transparency.

  • Mechanical Property Testing (Optional): For a more comprehensive analysis, mechanical properties such as tensile strength and elongation can be measured before and after immersion to determine the extent of degradation.

Testing of Elastomeric Materials (Based on ASTM D471)

This test method evaluates the effect of liquids on the properties of elastomers.

  • Specimen Preparation: Prepare standard test specimens of the elastomer.

  • Initial Measurements: Measure and record the volume and hardness (durometer) of the specimens.

  • Immersion: Immerse the specimens in this compound at a specified temperature for a standard duration (e.g., 70 hours).

  • Post-Immersion Analysis: After immersion, remove the specimens and measure the change in volume and hardness.

  • Calculation of Volume Swell: The change in volume is typically reported as a percentage.

  • Hardness Measurement: The change in durometer hardness is recorded.

Testing of Metallic Materials (Gravimetric Method)

This method determines the corrosion rate of metals.

  • Specimen Preparation: Prepare clean, pre-weighed metal coupons.

  • Immersion: Immerse the coupons in this compound at a controlled temperature for a specified duration.

  • Post-Immersion Cleaning: After exposure, remove the coupons and clean them to remove any corrosion products according to standard procedures (e.g., ASTM G1).

  • Final Weighing: Dry and re-weigh the coupons.

  • Corrosion Rate Calculation: The corrosion rate in mils per year (mpy) can be calculated using the following formula: Corrosion Rate (mpy) = (K * W) / (A * T * D) Where:

    • K = a constant (e.g., 3.45 x 10⁶ for mpy)

    • W = mass loss in grams

    • A = surface area of the coupon in cm²

    • T = exposure time in hours

    • D = density of the metal in g/cm³

Visualizations of Relevant Workflows and Concepts

The following diagrams illustrate logical relationships and experimental workflows where this compound or similar perfluorinated solvents play a key role in the context of drug development.

G Fluorous Solid-Phase Extraction (F-SPE) Workflow cluster_0 Reaction cluster_1 Purification Reactants Reactants + Fluorous-Tagged Reagent Reaction_Vessel Reaction in Organic Solvent Reactants->Reaction_Vessel Crude_Mixture Crude Reaction Mixture (Product + Excess Reagents + Fluorous Byproducts) Reaction_Vessel->Crude_Mixture Load_Sample Load Crude Mixture onto Fluorous Silica Gel Cartridge Crude_Mixture->Load_Sample Elute_Organic Elute with Fluorophobic Solvent (e.g., Methanol/Water) Load_Sample->Elute_Organic Elute_Fluorous Elute with Fluorophilic Solvent (e.g., Perfluorohexane) Load_Sample->Elute_Fluorous Collect_Product Collect Pure Product Elute_Organic->Collect_Product Collect_Fluorous Collect Fluorous Byproducts Elute_Fluorous->Collect_Fluorous

Caption: Workflow for Fluorous Solid-Phase Extraction (F-SPE).[8][15][16][17][18]

G Impact of Fluorination on Drug Properties cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic Properties cluster_2 Pharmacodynamic Properties Fluorination Introduction of Fluorine (e.g., -F, -CF3) Lipophilicity Altered Lipophilicity Fluorination->Lipophilicity pKa Modified pKa Fluorination->pKa Conformation Conformational Changes Fluorination->Conformation Metabolic_Stability Increased Metabolic Stability Fluorination->Metabolic_Stability Membrane_Permeability Improved Membrane Permeability Lipophilicity->Membrane_Permeability Bioavailability Enhanced Bioavailability pKa->Bioavailability Binding_Affinity Improved Binding Affinity Conformation->Binding_Affinity Selectivity Enhanced Selectivity Conformation->Selectivity Metabolic_Stability->Bioavailability

Caption: Conceptual diagram of how fluorination influences key drug properties.[5][19][20][21][22]

Conclusion

This compound offers unique advantages as a solvent and reaction medium, particularly in the synthesis of fluorinated compounds relevant to drug discovery. While it exhibits excellent compatibility with a range of materials, especially fluoropolymers and fluoroelastomers, careful consideration and testing are essential to prevent material degradation and ensure the success and safety of its application. The experimental protocols outlined in this guide provide a starting point for rigorous compatibility assessment. As the use of specialized fluorinated solvents like PFCM continues to grow, a thorough understanding of their interactions with common laboratory and manufacturing materials will remain a critical aspect of their successful implementation.

References

(Perfluorocyclohexyl)methanol: A Key Building Block for Advanced Optical Polymers

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide)

December 28, 2025

Introduction

(Perfluorocyclohexyl)methanol is a fluorinated alcohol that serves as a crucial precursor in the synthesis of high-performance polymers for specialized applications. Its perfluorinated cyclohexyl moiety imparts unique properties, including high thermal stability, low refractive index, and excellent chemical resistance, to the resulting materials. This technical guide provides a comprehensive review of the primary application of this compound, focusing on its use in the development of advanced optical polymers for researchers, scientists, and drug development professionals. While the applications of this compound are primarily in materials science, this guide will also touch upon its limited role in other fields.

Core Application: Synthesis of Fluorinated Acrylate Polymers for Optical Fibers

The predominant application of this compound is as a starting material for the synthesis of 1H,1H-perfluorocyclohexylmethyl 2-fluoroacrylate, a monomer that is subsequently polymerized to produce materials with exceptional optical and thermal properties. These polymers are particularly well-suited for the core of plastic optical fibers (POFs), offering significant advantages over traditional materials like poly(methyl methacrylate) (PMMA).

Synthetic Pathway

The overall process involves a two-step synthesis:

  • Esterification: this compound is reacted with a 2-fluoroacrylic acid derivative, such as 2-fluoroacryloyl chloride, to form the 1H,1H-perfluorocyclohexylmethyl 2-fluoroacrylate monomer.

  • Polymerization: The purified monomer undergoes bulk polymerization, typically initiated by a free-radical initiator, to form the final polymer, poly(1H,1H-perfluorocyclohexylmethyl 2-fluoroacrylate).

// Nodes PFCHM [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; FA_deriv [label="2-Fluoroacrylic Acid\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Monomer [label="1H,1H-Perfluorocyclohexylmethyl\n2-Fluoroacrylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Initiator [label="Free Radical\nInitiator", fillcolor="#F1F3F4", fontcolor="#202124"]; Polymer [label="Poly(1H,1H-perfluorocyclohexylmethyl\n2-fluoroacrylate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; POF [label="Plastic Optical Fiber\n(Core Material)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges PFCHM -> Monomer [label="Esterification", color="#EA4335", fontcolor="#202124"]; FA_deriv -> Monomer [color="#EA4335"]; Monomer -> Polymer [label="Bulk Polymerization", color="#EA4335", fontcolor="#202124"]; Initiator -> Polymer [color="#EA4335"]; Polymer -> POF [label="Application", color="#EA4335", fontcolor="#202124"]; } caption: "Synthesis of poly(1H,1H-perfluorocyclohexylmethyl 2-fluoroacrylate) from this compound."

Quantitative Data: Polymer Properties

The resulting fluorinated acrylate polymers exhibit superior properties for optical applications, particularly in demanding environments.

PropertyPoly(1H,1H-perfluorocyclohexylmethyl 2-fluoroacrylate)Poly(methyl methacrylate) (PMMA)Reference
Glass Transition Temperature (Tg) ~140 °C85-105 °C[1]
Young's Modulus 1500 MPa3070 MPa[2]
Refractive Index (at 589.3 nm) Lower than PMMA (specific value not available)1.4905[2][3]
Optical Attenuation (in NIR) Significantly lower than PMMAHigher than fluorinated acrylates[2]
Experimental Protocols

1. Synthesis of 1H,1H-Perfluorocyclohexylmethyl 2-Fluoroacrylate (Monomer)

  • Reaction: this compound is reacted with 2-fluoroacryloyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. The reaction is typically carried out in an anhydrous solvent such as dichloromethane at reduced temperatures to control the exothermic reaction.

  • Purification: The crude monomer is purified by distillation under reduced pressure to achieve the high purity required for optical applications.[1]

2. Bulk Polymerization of 1H,1H-Perfluorocyclohexylmethyl 2-Fluoroacrylate

  • Procedure: The purified monomer is mixed with a free-radical initiator (e.g., lauroyl peroxide) and a chain transfer agent in a reaction vessel. The mixture is degassed to remove oxygen, which can inhibit polymerization. The vessel is then heated to initiate polymerization, forming a solid polymer rod or "preform".

  • Fiber Drawing: The polymer preform is then heated and drawn into a fiber of the desired diameter.[1]

Experimental_Workflow product_monomer product_monomer start_poly start_poly product_monomer->start_poly

Other Potential Applications

While the primary application of this compound is in optical polymers, its unique chemical structure suggests potential in other areas, although these are less documented.

  • Surface Modification: The perfluorinated tail could be utilized to create hydrophobic and oleophobic surfaces. Polymers incorporating this moiety could be used for protective coatings.

  • Personal Care Formulations: One patent mentions the use of this compound in personal care compositions, likely for its properties as a solvent or to modify the sensory characteristics of the product.

Conclusion

This compound is a valuable specialty chemical, primarily serving as a key precursor for the synthesis of high-performance fluorinated acrylate polymers. These polymers, with their high glass transition temperatures and low optical attenuation, are critical for the advancement of plastic optical fibers, enabling their use in high-temperature and demanding environments such as the automotive and aerospace industries. While other applications are conceivable, the current body of scientific and patent literature strongly points to its role in the field of advanced optical materials as its most significant contribution. Further research may uncover new applications that leverage the unique combination of its perfluorinated cyclohexyl group and reactive hydroxyl functionality.

References

Health and Safety Data for (Perfluorocyclohexyl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct toxicological and safety data for (Perfluorocyclohexyl)methanol (CAS Nos. 28788-68-3, 25965-83-7) is largely unavailable in the public domain. This guide provides a comprehensive overview based on available information for structurally related compounds, per- and polyfluoroalkyl substances (PFAS) as a class, and the potential metabolic precursor, methanol. This information is intended for researchers, scientists, and drug development professionals to facilitate a precautionary approach to handling this substance.

Executive Summary

This compound is a fluorinated organic compound for which specific health and safety data is scarce. Due to the presence of a perfluorinated cyclohexyl moiety and a methanol group, its toxicological profile is anticipated to be influenced by the characteristics of both per- and polyfluoroalkyl substances (PFAS) and methanol. PFAS are known for their persistence in the environment and potential for bioaccumulation, with some members of this class being associated with adverse health effects. Methanol is acutely toxic, primarily through its metabolism to formic acid. A conservative approach, assuming potential hazards associated with both PFAS and methanol, is recommended for handling this compound.

Physicochemical Properties

Limited experimental data for the physicochemical properties of this compound are publicly available. The following table summarizes known information.

PropertyValueSource
Molecular Formula C₇H₃F₁₁O--INVALID-LINK--
Molecular Weight 312.08 g/mol --INVALID-LINK--
CAS Number 28788-68-3, 25965-83-7--INVALID-LINK--, --INVALID-LINK--
Appearance Neat (liquid)--INVALID-LINK--
Synonyms (Undecafluorocyclohexyl)methanol, 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanemethanol--INVALID-LINK--

Toxicological Data Summary

No specific toxicological studies for this compound were identified. The following sections summarize data for related compounds and classes of compounds to provide a basis for a precautionary hazard assessment.

Acute Toxicity

Data for structurally similar compounds available in PubChem suggest potential for irritation.

CompoundGHS Hazard ClassificationSource
(4,4-Difluorocyclohexyl)methanol H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation--INVALID-LINK--
Perfluorocyclohexane H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation--INVALID-LINK--

Methanol is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1]

Repeated Dose Toxicity, Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Specific data for this compound are not available.

  • PFAS: Some long-chain PFAS have been associated with liver toxicity, developmental effects, and are considered potentially carcinogenic.[2] Short-chain PFAS are also under scrutiny, with some studies indicating potential for toxicity.[3][4]

  • Methanol: Chronic exposure to methanol can lead to systemic poisoning, brain disorders, and impaired vision.[3] Genotoxicity studies on methanol have generally been negative.[5] The evidence for methanol's carcinogenicity in humans is considered inadequate.[6] Methanol is listed under California's Proposition 65 as a chemical known to cause reproductive toxicity.[7]

Experimental Protocols (Exemplary)

In the absence of specific studies on this compound, this section outlines standard OECD test guidelines that would be employed to assess the toxicological profile of such a chemical.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance's acute oral toxicity.[8]

Methodology:

  • Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.

  • Dose Administration: The substance is administered orally by gavage in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight).[8]

  • Procedure: The test proceeds in steps with three animals per step. The outcome of each step (mortality or survival) determines the next dose level.[8]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]

  • Endpoint: The test allows for the classification of the substance into a GHS acute toxicity hazard category.[8]

Skin Irritation/Corrosion - OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.[9]

Methodology:

  • Test System: A reconstructed human epidermis model is used.[9]

  • Procedure: The test chemical is applied topically to the skin tissue surface.[10]

  • Exposure and Observation: Following a defined exposure period, the chemical is removed, and the tissue is incubated. Cell viability is then measured using a cell viability assay (e.g., MTT assay).[10]

  • Endpoint: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[10]

Eye Irritation/Corrosion - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[11][12]

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are typically used.[11]

  • Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[12]

  • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).[12]

  • Endpoint: The severity and reversibility of the ocular lesions determine the classification of the substance as an eye irritant or corrosive.[12]

Genotoxicity - OECD Test Guideline 487 (In Vitro Mammalian Cell Micronucleus Test)

This in vitro test detects genotoxic damage leading to the formation of micronuclei in the cytoplasm of interphase cells.

Methodology:

  • Cell Cultures: Appropriate mammalian cell lines or primary cell cultures are used.

  • Exposure: Cells are exposed to the test substance with and without metabolic activation.

  • Procedure: After exposure, cells are cultured to allow for nuclear division and then harvested. Micronuclei are scored in binucleated cells.

  • Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for genotoxicity.

Visualizations

Potential Metabolic Pathway of Methanol Component

The primary toxicity of methanol is due to its metabolism to formic acid. This pathway is a critical consideration for any compound containing a methanol group.

Methanol_Metabolism Methanol Methanol Formaldehyde Formaldehyde Methanol->Formaldehyde Alcohol Dehydrogenase Formic Acid Formic Acid Formaldehyde->Formic Acid Aldehyde Dehydrogenase CO2_H2O CO2 + H2O Formic Acid->CO2_H2O Folate-dependent pathway Skin_Irritation_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure & Analysis cluster_analysis Data Analysis Prep Prepare Reconstructed Human Epidermis (RhE) Tissues Apply Apply Test Substance (and Controls) to Tissue Surface Prep->Apply Incubate_Exposure Incubate for a Defined Period (e.g., 60 min) Apply->Incubate_Exposure Wash Wash Tissues to Remove Substance Incubate_Exposure->Wash Incubate_Recovery Incubate for Recovery (e.g., 42 hours) Wash->Incubate_Recovery MTT Assess Cell Viability (MTT Assay) Incubate_Recovery->MTT Calculate Calculate % Viability vs. Negative Control MTT->Calculate Classify Classify as Irritant or Non-Irritant Calculate->Classify Precautionary_Logic cluster_PFAS PFAS Class Hazards cluster_Methanol Methanol Hazards cluster_Analogs Structural Analog Hazards Target This compound (Data Gap) PFAS_Hazards Persistence Bioaccumulation Systemic Toxicity Target->PFAS_Hazards Contains Perfluorinated Moiety Methanol_Hazards Acute Toxicity (Oral, Dermal, Inhalation) Reproductive Toxicity Organ Damage (Eyes, CNS) Target->Methanol_Hazards Contains Methanol Moiety Analog_Hazards Skin Irritation Eye Irritation Respiratory Irritation Target->Analog_Hazards Structurally Similar to Fluorinated Cyclohexanes Precaution Precautionary Handling and PPE Required PFAS_Hazards->Precaution Methanol_Hazards->Precaution Analog_Hazards->Precaution

References

Methodological & Application

Application Note: (Perfluorocyclohexyl)methanol as a Potential Solvent for Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polymers, such as Polytetrafluoroethylene (PTFE), Perfluoroalkoxy alkanes (PFA), and Fluorinated ethylene propylene (FEP), are renowned for their exceptional chemical inertness, thermal stability, and low surface energy.[1][2] These properties make them invaluable in a wide range of applications, including in the chemical processing, aerospace, and medical device industries.[1][3] However, the very characteristics that make these polymers so robust also render them notoriously difficult to dissolve, posing significant challenges for processing and analysis.

Physicochemical Properties of (Perfluorocyclohexyl)methanol

This compound is a highly fluorinated alcohol with the chemical formula C₇H₃F₁₁O. Its key physical properties are summarized in the table below.

PropertyValueReference
CAS Number 28788-68-3[4]
Molecular Formula C₇H₃F₁₁O[4]
Molecular Weight 312.08 g/mol [4]
Boiling Point (Predicted) 218.3 ± 40.0 °C[5]
Density (Predicted) 1.52 ± 0.1 g/cm³[5]

The high boiling point and fluorinated structure of this compound suggest it may be a suitable candidate for dissolving fluoropolymers, particularly at elevated temperatures.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. For polymers, this is often quantified using Hansen Solubility Parameters (HSP), which are based on the cohesive energy density of a material and are divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6][7] For a polymer to dissolve in a solvent, their HSP values should be similar.

While the specific Hansen Solubility Parameters for this compound are not documented in the searched literature, it is expected that its highly fluorinated nature would result in HSP values closer to those of fluoropolymers compared to non-fluorinated solvents. This theoretical alignment suggests a higher likelihood of miscibility.

Challenges in Dissolving Fluoropolymers

The dissolution of high-molecular-weight fluoropolymers like PTFE is a significant challenge. It often requires not only a suitable solvent but also high temperatures, approaching the melting point of the polymer, and elevated pressures to prevent solvent boiling.[8] For instance, a patent for dissolving tetrafluoroethylene polymers suggests that the critical temperature of the solvent should be 340°C or higher for effective dissolution of PTFE.[8]

Experimental Protocol (Hypothetical)

Due to the lack of specific experimental data for this compound, the following protocol is a generalized and hypothetical procedure based on methods used for other high-boiling perfluorinated solvents. Researchers should exercise extreme caution and perform small-scale tests in a controlled environment due to the potential for high pressures and temperatures.

Objective: To assess the solubility of a selected fluoropolymer (e.g., PFA or FEP, as PTFE is significantly more difficult to dissolve) in this compound at elevated temperatures.

Materials:

  • Fluoropolymer powder (e.g., PFA or FEP)

  • This compound

  • High-pressure reactor with stirring and temperature control

  • Appropriate personal protective equipment (PPE)

Workflow Diagram:

DissolutionWorkflow cluster_prep Preparation cluster_process Dissolution Process cluster_analysis Analysis A Weigh Fluoropolymer Powder B Add this compound A->B C Assemble High-Pressure Reactor B->C D Heat to Target Temperature (e.g., start at 150°C) C->D E Stir at Constant Rate D->E F Hold for Specified Time E->F G Cool Reactor to Room Temperature F->G H Visually Inspect for Dissolution G->H I Characterize Solution (e.g., viscosity, light scattering) H->I

Figure 1. A generalized workflow for testing fluoropolymer solubility.

Procedure:

  • Preparation:

    • Carefully weigh a specific amount of the fluoropolymer powder.

    • Transfer the powder into the high-pressure reactor vessel.

    • Add a measured volume of this compound to achieve a target concentration (e.g., 1% w/v).

  • Dissolution Process:

    • Securely assemble the high-pressure reactor according to the manufacturer's instructions.

    • Begin stirring the mixture at a constant rate.

    • Gradually heat the reactor to the initial target temperature (e.g., 150°C).

    • Hold the temperature and continue stirring for a set duration (e.g., 1-2 hours).

    • If dissolution is not observed, incrementally increase the temperature in subsequent experiments, not exceeding the safe operating limits of the reactor or the decomposition temperature of the polymer.

  • Analysis:

    • After the designated time, safely cool the reactor to room temperature.

    • Carefully disassemble the reactor.

    • Visually inspect the solution for any undissolved polymer.

    • If dissolution appears successful, the resulting solution can be further characterized to determine the molecular weight distribution of the dissolved polymer.

Logical Relationship for Solubility Success:

SolubilityFactors solvent Solvent Properties (this compound) dissolution Successful Dissolution solvent->dissolution polymer Polymer Properties (e.g., PFA, FEP) polymer->dissolution conditions Experimental Conditions (High Temperature & Pressure) conditions->dissolution

Figure 2. Factors influencing the dissolution of fluoropolymers.

Conclusion and Future Work

While this compound possesses physicochemical properties that suggest its potential as a solvent for certain fluorinated polymers, there is a clear lack of empirical data to validate this application. The theoretical framework based on solubility parameters supports its candidacy, but experimental verification is essential.

Future research should focus on systematically evaluating the solubility of various fluoropolymers, such as PFA and FEP, in this compound across a range of temperatures and concentrations. The generation of quantitative data would be invaluable to researchers and professionals seeking to process and analyze these challenging but highly useful materials. Until such data is available, the use of this compound for this purpose remains speculative and requires careful, exploratory laboratory investigation.

References

Applications of (Perfluorocyclohexyl)methanol in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(Perfluorocyclohexyl)methanol is a key building block in fluorous chemistry, a powerful strategy in modern organic synthesis for simplifying purification and enabling efficient reaction workups. Its highly fluorinated cyclohexyl moiety imparts unique physical properties, primarily a high affinity for fluorous solvents and stationary phases, while being immiscible with many common organic solvents. This allows for the effective separation of tagged molecules from non-fluorinated reactants and byproducts, embodying a key principle of green chemistry through the potential for catalyst and reagent recovery. [1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its role as a fluorous tag to facilitate purification by Fluorous Solid-Phase Extraction (F-SPE).

Application Notes

The primary application of this compound is its use as a "fluorous ponytail" or tag.[1][2] By attaching this perfluorinated group to a molecule of interest, the resulting compound gains a strong affinity for fluorous phases. This principle is leveraged in two main purification strategies:

  • Fluorous Solid-Phase Extraction (F-SPE): This is a highly effective method for purifying reaction mixtures.[3][4] A crude reaction mixture containing a fluorous-tagged product is passed through a cartridge containing a fluorous stationary phase (e.g., silica gel with a bonded perfluorinated layer). The fluorous-tagged compound is selectively retained on the stationary phase due to fluorous-fluorous interactions, while non-fluorinated impurities are washed away with a fluorophobic solvent (e.g., methanol/water). The desired fluorous-tagged product is then eluted with a fluorophilic solvent (e.g., a perfluorinated solvent or a solvent with high fluorous phase affinity).[4]

  • Fluorous Liquid-Liquid Extraction (F-LLE): In this technique, a reaction mixture is partitioned between a standard organic solvent and a fluorous solvent (e.g., perfluorohexane). The fluorous-tagged compounds preferentially move into the fluorous phase, allowing for their separation from non-tagged species that remain in the organic or aqueous phase.

The (Perfluorocyclohexyl)methyl group can be introduced into a target molecule through the reaction of its primary alcohol functionality. Common transformations include esterification and etherification reactions.

Experimental Protocols

The following are generalized protocols for the synthesis of a (Perfluorocyclohexyl)methyl ester and its subsequent purification using F-SPE. These protocols are based on well-established synthetic methodologies and should be adapted and optimized for specific substrates.

Protocol 1: Synthesis of a (Perfluorocyclohexyl)methyl Ester via Steglich Esterification

This protocol describes the esterification of a generic carboxylic acid with this compound using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[5][6][7][8]

Materials:

  • Carboxylic Acid (R-COOH)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (Perfluorocyclohexyl)methyl ester.

Protocol 2: Synthesis of a (Perfluorocyclohexyl)methyl Ester via Mitsunobu Reaction

This protocol details the esterification using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][9][10][11] This reaction proceeds with inversion of configuration if a chiral secondary alcohol is used.

Materials:

  • Carboxylic Acid (R-COOH)

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the carboxylic acid (1.2 eq), this compound (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in THF to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the hydrazine byproduct, which can be removed by purification. For a fluorous-tagged product, F-SPE is the preferred method of purification.

Protocol 3: Purification of a (Perfluorocyclohexyl)methyl-tagged Compound by F-SPE

This protocol outlines the general procedure for the purification of a crude reaction mixture containing a fluorous-tagged product.[3][4]

Materials:

  • Crude reaction mixture containing the (Perfluorocyclohexyl)methyl-tagged compound

  • Fluorous Solid-Phase Extraction (F-SPE) cartridge

  • Fluorophobic wash solvent (e.g., 80:20 methanol/water)

  • Fluorophilic elution solvent (e.g., perfluorohexane or a suitable organic solvent like methyl tert-butyl ether)

  • Collection vials

Procedure:

  • Cartridge Conditioning: Condition the F-SPE cartridge by passing the fluorophobic wash solvent through it.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the fluorophobic wash solvent and load it onto the conditioned F-SPE cartridge.

  • Washing: Wash the cartridge with several column volumes of the fluorophobic solvent to elute the non-fluorinated impurities. Collect and analyze the fractions by TLC to ensure all non-fluorous components have been removed.

  • Elution: Elute the retained (Perfluorocyclohexyl)methyl-tagged compound with the fluorophilic elution solvent. Collect the eluent in a clean vial.

  • Analysis: Analyze the eluted fraction for purity by TLC, LC-MS, or NMR.

Data Presentation

The following table presents hypothetical data for the Steglich esterification of benzoic acid with this compound to illustrate how quantitative data for reaction optimization could be summarized.

EntryEquivalents of DCCEquivalents of DMAPReaction Time (h)Temperature (°C)Yield (%)
11.10.1122585
21.20.1122592
31.50.1122593
41.20.05242578
51.20.2122591
61.20.112065

Visualizations

The following diagrams illustrate the workflows and mechanisms described in this document.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase (F-SPE) Start Carboxylic Acid + This compound Reaction Esterification (e.g., Steglich or Mitsunobu) Start->Reaction Crude Crude Product Mixture (Fluorous Ester + Impurities) Reaction->Crude Load Load Crude Mixture onto F-SPE Cartridge Crude->Load Wash Wash with Fluorophobic Solvent Load->Wash Elute Elute with Fluorophilic Solvent Wash->Elute Impurities Non-Fluorous Impurities (Washed Out) Wash->Impurities Product Pure Fluorous Ester Elute->Product

Caption: Overall workflow for the synthesis and purification of a fluorous-tagged ester.

G RCOOH R-COOH Intermediate1 O-Acylisourea Intermediate RCOOH->Intermediate1 + DCC DCC DCC Intermediate2 N-Acylpyridinium Intermediate Intermediate1->Intermediate2 + DMAP DMAP DMAP Ester R-COO-CH₂(C₆F₁₁) Intermediate2->Ester + (C₆F₁₁)CH₂OH F_ROH (C₆F₁₁)CH₂OH DCU DCU

Caption: Simplified mechanism of the DMAP-catalyzed Steglich esterification.

G cluster_loading 1. Loading cluster_washing 2. Washing cluster_elution 3. Elution Cartridge Fluorous SPE Cartridge Fluorous Stationary Phase Impurities Impurities Cartridge:f0->Impurities elutes Pure_Product Fluorous Product Cartridge:f0->Pure_Product elutes Crude_Mix Crude Mixture Crude_Mix->Cartridge:f0 Wash_Solvent Fluorophobic Solvent Wash_Solvent->Cartridge:f0 Elution_Solvent Fluorophilic Solvent Elution_Solvent->Cartridge:f0

Caption: Schematic of the Fluorous Solid-Phase Extraction (F-SPE) process.

References

Application Notes and Protocols for the Use of Perfluorinated Alcohols in C-H Activation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transition metal-catalyzed C-H activation is a powerful tool for the synthesis of complex organic molecules, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. Recently, fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have emerged as highly effective solvents and additives in this field.[1][2] While specific protocols for (Perfluorocyclohexyl)methanol are not extensively documented, its structural similarities to other perfluorinated alcohols suggest its potential utility in similar applications. This document provides a general protocol and application notes based on the established use of analogous perfluorinated alcohols in C-H activation reactions, which can serve as a starting point for the investigation of this compound.

Perfluorinated alcohols exhibit unique properties, including strong hydrogen-bonding donor ability, low nucleophilicity, and high ionizing power, which are believed to contribute to their remarkable effects in catalysis.[3] They have been shown to enhance reaction rates, improve yields, and even alter selectivity in a variety of C-H functionalization reactions.[1][2]

Key Advantages of Perfluorinated Alcohols in C-H Activation

  • Enhanced Reactivity: Fluorinated alcohols can significantly accelerate C-H activation reactions, often enabling transformations that are sluggish or do not proceed in conventional solvents.[1]

  • Improved Selectivity: The use of these solvents can lead to higher chemo-, regio-, and stereoselectivity.[2]

  • Enabling Challenging Transformations: They have proven crucial for difficult C-H functionalizations, such as those involving distal directing groups or unactivated C(sp³)-H bonds.[1]

  • Unique Solvent Properties: Their ability to stabilize cationic intermediates and engage in strong hydrogen bonding plays a crucial role in the catalytic cycle.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data from the literature for C-H activation reactions utilizing fluorinated alcohols. These examples can guide the design of experiments with this compound.

Table 1: Palladium-Catalyzed C(sp²)-H Arylation of 2-Arylpyridines

EntryFluorinated AlcoholCatalyst (mol%)BaseAdditiveTemp (°C)Time (h)Yield (%)Reference
1HFIPPd(OAc)₂ (5)K₂CO₃PivOH1002485Adapted from[4]
2TFEPd(OAc)₂ (5)Cs₂CO₃PivOH1002478Adapted from[4]
3-Pd(OAc)₂ (5)K₂CO₃PivOH10024<10Adapted from[4]

Table 2: Rhodium-Catalyzed C(sp³)-H Amination

EntryFluorinated AlcoholCatalyst (mol%)OxidantLigandTemp (°C)Time (h)Yield (%)Reference
1HFIP[RhCpCl₂]₂ (2.5)AgSbF₆-801292Adapted from[5]
2TFE[RhCpCl₂]₂ (2.5)AgSbF₆-801285Adapted from[5]
3-[RhCp*Cl₂]₂ (2.5)AgSbF₆-801225Adapted from[5]

Experimental Protocols

The following is a general protocol for a transition metal-catalyzed C-H activation reaction using a perfluorinated alcohol as a solvent. This should be considered a starting point and may require optimization for specific substrates and reactions.

General Protocol for a Palladium-Catalyzed C-H Arylation

Materials:

  • Substrate (e.g., 2-phenylpyridine)

  • Aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., K₂CO₃)

  • Additive (e.g., pivalic acid)

  • Perfluorinated alcohol (e.g., this compound or HFIP)

  • Anhydrous, inert solvent for reactions not using the fluorinated alcohol as the primary solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the substrate (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (0.05 mmol, 5 mol%), base (2.0 mmol), and additive (0.2 mmol).

  • Add the perfluorinated alcohol (2.0 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the specified time (e.g., 24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Visualizations

The following diagrams illustrate a general workflow for a C-H activation experiment and the proposed role of fluorinated alcohols in the catalytic cycle.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Weigh Substrate, Catalyst, Base, and Additive start->reagents vessel Add Reagents to Schlenk Tube reagents->vessel solvent Add Perfluorinated Alcohol under Inert Atmosphere vessel->solvent seal Seal Vessel solvent->seal heat Heat to Desired Temperature seal->heat stir Stir for a Specified Time heat->stir cool Cool to Room Temperature stir->cool quench Quench and Extract cool->quench dry Dry and Concentrate quench->dry purify Purify by Chromatography dry->purify end Characterize Product purify->end

Caption: General experimental workflow for a C-H activation reaction.

G cluster_cycle Catalytic Cycle cluster_solvent Role of Fluorinated Alcohol (SOH) M_L [M]-L M_H R-[M]-H M_L->M_H C-H Activation Proton_Shuttle Acts as a proton shuttle M_L->Proton_Shuttle Facilitates protonolysis Substrate Substrate (R-H) M_R R-[M](R')-H M_H->M_R Oxidative Addition SOH_Hbond SOH forms strong H-bonds M_H->SOH_Hbond H-bonding to Ligands Ox_Add Oxidative Addition (R'-X) Product Product (R-R') M_R->Product Reductive Elimination Stabilize Stabilizes cationic intermediates M_R->Stabilize Stabilization of [M] intermediate Red_Elim Reductive Elimination Product->M_L Catalyst Regeneration

Caption: Proposed role of fluorinated alcohols in a C-H activation catalytic cycle.

References

Application Notes and Protocols for (Perfluorocyclohexyl)methanol as a Reagent for Introducing Fluorinated Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Perfluorocyclohexyl)methanol (C₇H₃F₁₁O) is a unique reagent possessing a highly fluorinated, sterically demanding perfluorocyclohexyl group attached to a primary alcohol. The incorporation of such fluorinated moieties into organic molecules is a key strategy in medicinal chemistry and materials science. Fluorination can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1] This document provides an overview of the potential applications of this compound in Williamson ether synthesis and Fischer esterification, offering detailed, albeit hypothetical, protocols for these transformations.

The strong electron-withdrawing nature of the perfluorocyclohexyl group is expected to increase the acidity of the hydroxyl proton, influencing its reactivity in base-mediated reactions.[2][3] Furthermore, the bulky nature of this group may introduce significant steric hindrance, which can affect reaction rates and yields, particularly in S_N_2 reactions.[4][5]

Chemical Properties

PropertyValue
Molecular Formula C₇H₃F₁₁O
Molecular Weight 312.08 g/mol
Appearance Expected to be a liquid
Synonyms (1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexyl)methanol

Applications in Synthesis

The Williamson ether synthesis is a robust method for the formation of ethers via an S_N_2 reaction between an alkoxide and an alkyl halide.[6] In this context, this compound can be deprotonated to form the corresponding alkoxide, which can then be reacted with various electrophiles to introduce the (perfluorocyclohexyl)methyl ether group.

Logical Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis Reagent This compound Alkoxide (Perfluorocyclohexyl)methoxide Reagent->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Product (Perfluorocyclohexyl)methyl Ether Alkoxide->Product SN2 Attack Electrophile Alkyl Halide (R-X) Electrophile->Product Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Alkoxide Solvent->Product Fischer_Esterification Reagent1 This compound Tetrahedral_Intermediate Tetrahedral Intermediate Reagent1->Tetrahedral_Intermediate Nucleophilic Attack Reagent2 Carboxylic Acid (R-COOH) Intermediate Protonated Carboxylic Acid Reagent2->Intermediate Protonation Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Intermediate Intermediate->Tetrahedral_Intermediate Product (Perfluorocyclohexyl)methyl Ester Tetrahedral_Intermediate->Product Dehydration Byproduct Water Product->Byproduct

References

Application Notes and Protocols for 19F NMR Spectroscopy in (Perfluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 19F NMR Spectroscopy in Fluorinated Solvents

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the study of fluorinated molecules.[1] Its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and a wide chemical shift range make it an ideal tool for reaction monitoring, particularly in the context of drug discovery and development where fluorinated motifs are common.[2][3] The use of perfluorinated solvents, such as (Perfluorocyclohexyl)methanol, offers the unique advantage of providing a "silent" background in ¹H NMR while allowing for direct, in-situ monitoring of reactions involving fluorinated substrates without the need for deuterated solvents.[4] This approach can streamline reaction optimization and kinetic studies.

This compound is a fluorous solvent with a high boiling point and chemical inertness, making it suitable for a range of reaction conditions. Its highly fluorinated nature means its own ¹⁹F NMR signals will be distinct and potentially well-separated from the signals of fluorinated analytes, a critical aspect for clear spectral analysis. While specific literature on using this compound for in-situ ¹⁹F NMR reaction monitoring is sparse, the principles of quantitative ¹⁹F NMR and reaction monitoring in other fluorinated media can be readily adapted.

Key Advantages of Using this compound for 19F NMR Reaction Monitoring:

  • Elimination of Deuterated Solvents: The perfluorinated nature of the solvent circumvents the need for expensive deuterated solvents when monitoring fluorinated compounds.[4]

  • Simplified Sample Preparation: Direct analysis of the reaction mixture is often possible with minimal workup.[4]

  • In-Situ, Real-Time Monitoring: Allows for the direct observation of reactant consumption and product formation, providing valuable kinetic and mechanistic insights.

  • High Resolution and Sensitivity: The wide chemical shift dispersion of ¹⁹F NMR minimizes signal overlap, even in complex reaction mixtures.

Application Example: Monitoring a Nucleophilic Aromatic Substitution (SNA r) Reaction

This application note details the use of ¹⁹F NMR spectroscopy to monitor the progress of a hypothetical SNAr reaction in this compound. The reaction involves the displacement of a fluorine atom from a fluorinated aromatic substrate by a nucleophile.

Reaction Scheme:

Where:

  • F-Aryl-X is a fluorinated aromatic reactant.

  • Nu-H is a nucleophile.

  • Nu-Aryl-X is the fluorinated product.

The progress of the reaction can be monitored by observing the decrease in the intensity of the ¹⁹F NMR signal corresponding to the fluorine atom being displaced in the starting material and the simultaneous increase in the intensity of the signal from the fluorine atoms in the product.

Data Presentation

The quantitative data obtained from the ¹⁹F NMR spectra can be summarized in tables for easy comparison of reaction parameters.

Table 1: Reaction Conversion at Different Time Points

Time (minutes)Reactant IntegralProduct Integral% Conversion
01.000.000
300.750.2525
600.520.4848
1200.230.7777
2400.050.9595

Table 2: Effect of Temperature on Reaction Rate

Temperature (°C)Initial Rate (% conversion/hour)Half-life (minutes)
2515.2195
5045.865
75121.524

Experimental Protocols

Protocol 1: Sample Preparation for In-Situ 19F NMR Reaction Monitoring
  • Reactant Preparation: In a clean, dry vial, dissolve the fluorinated starting material (e.g., 0.1 mmol) and an internal standard (e.g., 0.1 mmol of trifluorotoluene) in 0.5 mL of this compound.

  • Initial Spectrum: Transfer the solution to a 5 mm NMR tube and acquire an initial ¹⁹F NMR spectrum (t=0). This spectrum will be used as a reference.

  • Initiate Reaction: Add the nucleophile (e.g., 0.12 mmol) to the NMR tube.

  • Mixing: Cap the NMR tube and invert it several times to ensure thorough mixing.

  • Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring ¹⁹F NMR spectra at regular intervals.

Protocol 2: Quantitative 19F NMR (qNMR) Data Acquisition

For accurate quantification, the following acquisition parameters should be optimized:

  • Pulse Angle: Use a 90° pulse angle to maximize the signal-to-noise ratio.

  • Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest T1 relaxation time of the fluorine nuclei of interest to ensure full relaxation between scans. A typical starting point is a delay of 20-30 seconds.[5]

  • Number of Scans (ns): An appropriate number of scans should be chosen to achieve an adequate signal-to-noise ratio. This will depend on the concentration of the analyte.

  • Spectral Width (sw): The spectral width must be large enough to encompass all fluorine signals of interest, including the reactant, product, and internal standard.

  • Acquisition Time (aq): A sufficient acquisition time is necessary to ensure good resolution.

Table 3: Recommended 19F NMR Acquisition Parameters

ParameterValueRationale
Spectrometer Frequency470 MHz (example)Higher field strength provides better sensitivity and dispersion.
Pulse Programzgfhigqn (Bruker)Standard ¹H-decoupled ¹⁹F sequence.
Pulse Angle90°Maximizes signal intensity.
Relaxation Delay (d1)30 sEnsures accurate integration for quantification.
Number of Scans (ns)16Provides good signal-to-noise for moderate concentrations.
Spectral Width (sw)200 ppmSufficient to cover a wide range of fluorine chemical shifts.
Acquisition Time (aq)2.0 sProvides adequate digital resolution.
Temperature298 KShould be controlled and consistent for kinetic studies.
Protocol 3: Data Processing and Analysis
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly degrading the resolution.

  • Phasing and Baseline Correction: Manually phase each spectrum and apply an automatic baseline correction.

  • Integration: Integrate the signals corresponding to the reactant, product, and the internal standard.

  • Calculation of Conversion: The percent conversion at each time point can be calculated using the following formula:

  • Kinetic Analysis: Plot the concentration of the reactant or product as a function of time to determine the reaction rate.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Data Acquisition & Analysis A Dissolve Reactant & Internal Standard in this compound B Transfer to NMR Tube A->B C Acquire t=0 Spectrum B->C D Add Nucleophile C->D E Mix Thoroughly D->E F Acquire 19F NMR Spectra at Intervals E->F G Process Spectra (FT, Phasing, Baseline) F->G H Integrate Signals G->H I Calculate Conversion & Kinetics H->I

Caption: Experimental workflow for 19F NMR reaction monitoring.

Logical_Relationship cluster_advantages Advantages cluster_applications Applications A In-Situ 19F NMR in This compound B No Deuterated Solvent Needed A->B C Direct Reaction Monitoring A->C D Simplified Workup A->D E High Sensitivity & Resolution A->E F Reaction Kinetics Studies C->F G Mechanism Elucidation C->G H High-Throughput Screening F->H I Process Optimization F->I

References

Safe Handling and Storage of (Perfluorocyclohexyl)methanol in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of (Perfluorocyclohexyl)methanol in a laboratory setting. Due to the limited availability of specific safety and toxicological data for this compound, a cautious approach is recommended, incorporating best practices for handling both methanol and other fluorinated compounds. The information presented here is a synthesis of general chemical safety principles and data extrapolated from related substances.

Chemical and Physical Properties

PropertyThis compoundMethanol
CAS Number 28788-68-3[1]67-56-1[2][3]
Molecular Formula C₇H₃F₁₁O[1]CH₄O[2][3]
Molecular Weight 312.08 g/mol [1]32.04 g/mol [2][3]
Appearance Colorless to light yellow liquidColorless liquid[2]
Boiling Point Data not available64.7 °C[3][4]
Density Data not available0.791 g/mL at 25 °C[5]
Flash Point Data not available11 °C (closed cup)[6]
Vapor Pressure Data not available97 Torr at 20 °C[3]

Hazard Identification and GHS Classification

A specific GHS classification for this compound is not currently available. However, based on the known hazards of methanol and other fluorinated alcohols, it should be treated as a hazardous substance. For context, the GHS classification for the related compound (4,4-Difluorocyclohexyl)methanol includes warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[7]

Anticipated Hazards:

  • Flammability: While the flash point is unknown, the methanolic functional group suggests potential flammability.

  • Toxicity: Perfluorinated compounds can be toxic and may bioaccumulate. The methanolic group also suggests potential toxicity if ingested, inhaled, or absorbed through the skin, with possible effects on the central nervous system, similar to methanol.

  • Irritation: May cause irritation to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is mandatory when handling this compound.

PPE CategorySpecifications
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Skin and Body Protection A flame-resistant lab coat worn over personal clothing that covers the legs. Closed-toe shoes are required.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Safe Handling and Experimental Protocols

Due to the lack of specific experimental protocols in the literature for this compound, the following general procedures should be adapted for any work with this compound.

General Handling Workflow:

cluster_ppe Required PPE prep Preparation handling Handling in Fume Hood prep->handling Transfer to reaction vessel workup Reaction Work-up handling->workup After reaction completion waste Waste Disposal workup->waste Segregate waste streams cleanup Decontamination waste->cleanup Dispose of waste ppe_gloves Gloves ppe_goggles Goggles ppe_coat Lab Coat

Caption: General workflow for handling this compound.

Protocol for a Generic Organic Synthesis Reaction:

  • Preparation:

    • Before starting, ensure that the chemical fume hood is functioning correctly.

    • Gather all necessary PPE and ensure it is in good condition.

    • Assemble all glassware and equipment inside the fume hood.

    • Have appropriate spill cleanup materials readily available.

  • Handling and Reaction Setup:

    • Dispense this compound inside the fume hood.

    • Keep the container sealed when not in use.

    • If transferring the liquid, do so carefully to avoid splashes.

    • Set up the reaction apparatus within the fume hood, ensuring it is secure.

  • Reaction Work-up:

    • Quench the reaction carefully, being mindful of any potential exothermic processes.

    • Perform all extractions and purifications within the fume hood.

  • Waste Disposal:

    • Dispose of all waste, including contaminated consumables, in a designated hazardous waste container.

    • Label the waste container clearly with the contents, including "this compound".

  • Decontamination:

    • Wipe down all surfaces in the fume hood that may have come into contact with the chemical using an appropriate solvent.

    • Wash all glassware thoroughly.

Storage Procedures

Proper storage is crucial to maintain the integrity of the chemical and ensure laboratory safety.

Storage ConditionRecommendation
Location Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.
Container Keep in a tightly sealed, clearly labeled container.
Compatibility Store away from strong oxidizing agents, acids, and bases.

Spill and Emergency Procedures

Emergency Response Workflow:

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor and EHS evacuate->notify assess Assess Spill Size notify->assess small_spill Small Spill (<100 mL) assess->small_spill Minor large_spill Large Spill (>100 mL) assess->large_spill Major cleanup Cleanup with Spill Kit small_spill->cleanup ehs_cleanup Await EHS Response large_spill->ehs_cleanup dispose Dispose of Cleanup Materials cleanup->dispose

Caption: Workflow for responding to a this compound spill.

Spill Cleanup:

  • Small Spills (less than 100 mL):

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent.

  • Large Spills (greater than 100 mL):

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal

All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Disclaimer: This information is intended for guidance in a laboratory setting and is not a substitute for a formal risk assessment. Researchers are strongly encouraged to consult their institution's safety office and any available supplier safety data sheets before working with this compound. The lack of comprehensive data for this specific compound necessitates a highly cautious approach.

References

Application Notes and Protocols for the Synthesis of Novel Liquid Crystals Utilizing (Perfluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of novel liquid crystals incorporating a (perfluorocyclohexyl)methanol terminal group. The introduction of highly fluorinated moieties, such as the perfluorocyclohexyl group, into liquid crystal structures can significantly alter their physicochemical properties. This modification can lead to materials with desirable characteristics for advanced display technologies and other specialized applications. The protocols provided herein are based on established synthetic methodologies and are intended to serve as a detailed guide for the synthesis and characterization of these promising new materials.

Fluorinated liquid crystals are of significant interest due to their unique properties, which include high clearing points, low viscosity, and a significant negative dielectric anisotropy (Δε). The incorporation of a perfluorinated terminal group, such as the one derived from this compound, can enhance these properties. The bulky and rigid nature of the perfluorocyclohexyl ring can influence the packing of the liquid crystal molecules, potentially leading to the formation of different mesophases and altering the phase transition temperatures.

Synthesis Pathway Overview

The synthesis of liquid crystals featuring a (perfluorocyclohexyl)methoxy terminal group can be achieved through a multi-step process. A common and effective strategy involves the synthesis of a suitable liquid crystalline core, followed by the attachment of the perfluorinated tail. A plausible and versatile approach is the esterification of a carboxylic acid-functionalized liquid crystal mesogen with this compound. The following sections detail the synthesis of a key intermediate, 4'-octyloxybiphenyl-4-carboxylic acid, and its subsequent esterification to yield the target liquid crystal.

Experimental Protocols

Protocol 1: Synthesis of 4'-Octyloxybiphenyl-4-carboxylic Acid

This protocol outlines the synthesis of a common liquid crystal precursor, 4'-octyloxybiphenyl-4-carboxylic acid, which serves as the core mesogenic unit.

Materials:

  • 4'-Hydroxybiphenyl-4-carboxylic acid

  • 1-Bromooctane

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Methanol

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve 4'-hydroxybiphenyl-4-carboxylic acid (1 equivalent) and potassium hydroxide (2.2 equivalents) in a 10:1 mixture of ethanol and water.

  • Reflux the mixture for 30 minutes under a nitrogen atmosphere.

  • To the refluxing solution, add 1-bromooctane (1.2 equivalents) dropwise.

  • Continue to reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, acidify the solution to pH 6 with dilute hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration and wash with water.

  • Recrystallize the crude product from a mixture of methanol and dichloromethane to yield pure 4'-octyloxybiphenyl-4-carboxylic acid.[1]

Protocol 2: Synthesis of (Perfluorocyclohexyl)methyl 4'-octyloxybiphenyl-4-carboxylate via Mitsunobu Esterification

This protocol describes the esterification of the synthesized carboxylic acid with this compound using a Mitsunobu reaction, a reliable method for forming esters from primary or secondary alcohols.[2][3]

Materials:

  • 4'-Octyloxybiphenyl-4-carboxylic acid

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4'-octyloxybiphenyl-4-carboxylic acid (1 equivalent) and triphenylphosphine (1.2 equivalents).

  • Add anhydrous THF and stir the mixture at room temperature until all solids are dissolved.

  • Add this compound (1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.2 equivalents) dropwise to the cooled solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the final liquid crystal product.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of liquid crystals synthesized with varying alkyl chain lengths on the biphenyl core and a terminal (perfluorocyclohexyl)methoxy group. This data is illustrative and intended to demonstrate the expected trends based on the known effects of fluorination and alkyl chain length on liquid crystal properties.

Table 1: Synthetic Yields

Compound IDAlkyl Chain (n)Yield of Carboxylic Acid (%)Yield of Final Ester (%)
LC-PFCH-4 47865
LC-PFCH-6 68168
LC-PFCH-8 87971

Table 2: Phase Transition Temperatures (°C)

Compound IDAlkyl Chain (n)Melting Point (Cr → N/Sm)Clearing Point (N/Sm → I)Mesophase Range
LC-PFCH-4 485155Nematic (70)
LC-PFCH-6 678162Nematic (84)
LC-PFCH-8 872168Smectic A (96)

Cr = Crystalline, N = Nematic, Sm = Smectic, I = Isotropic

Table 3: Electro-optical Properties

Compound IDAlkyl Chain (n)Dielectric Anisotropy (Δε) at 1 kHz, 25°CBirefringence (Δn) at 589 nm, 25°C
LC-PFCH-4 4-4.20.18
LC-PFCH-6 6-4.50.17
LC-PFCH-8 8-4.80.16

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Liquid Crystal Core cluster_step2 Step 2: Esterification with Perfluorinated Alcohol A 4'-Hydroxybiphenyl-4-carboxylic acid C KOH, Ethanol/Water A->C B 1-Bromooctane B->C D 4'-Octyloxybiphenyl-4-carboxylic acid C->D Reflux, 24h F PPh3, DIAD, THF D->F E This compound E->F G Final Liquid Crystal F->G Mitsunobu Reaction

Caption: Synthetic workflow for the preparation of (Perfluorocyclohexyl)methyl 4'-octyloxybiphenyl-4-carboxylate.

Logical_Relationship A Increased Fluorination B Increased van der Waals Volume A->B C Altered Intermolecular Interactions A->C D Negative Dielectric Anisotropy (Δε < 0) C->D E Modified Phase Behavior C->E F Lower Viscosity C->F G Higher Clearing Point C->G H Suitability for Advanced Displays D->H E->H F->H G->H

Caption: Relationship between fluorination and liquid crystal properties.

References

Application Notes and Protocols for Enzymatic Reactions in (Perfluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Perfluorocyclohexyl)methanol is a fluorous solvent that offers unique properties for biocatalysis. Its high density, immiscibility with many organic and aqueous solvents, and ability to dissolve gases make it an attractive medium for enzymatic reactions. Fluorous solvents can facilitate enzyme stability, and in biphasic systems, they can simplify product and catalyst recovery, a key consideration for sustainable chemical and pharmaceutical manufacturing.[1] These application notes provide an overview of the use of this compound as a reaction medium for two versatile classes of enzymes: Lipases and Alcohol Dehydrogenases. Detailed protocols for representative reactions are provided to guide researchers in exploring the potential of this unique solvent.

Key Advantages of this compound in Biocatalysis:

  • Enhanced Enzyme Stability: The inert nature of perfluorinated compounds can help preserve the native conformation and activity of enzymes.

  • Facilitated Product and Catalyst Recovery: In biphasic systems, the fluorous phase containing the enzyme can be easily separated from the organic or aqueous phase containing the product.

  • Improved Substrate Availability: The high gas-dissolving capacity of fluorous solvents can be advantageous for reactions involving gaseous substrates like oxygen or hydrogen.

  • Potential for Novel Reactivity and Selectivity: The unique solvent environment may influence the catalytic behavior of enzymes, leading to altered substrate specificity or enantioselectivity.

Challenges to Consider:

  • Enzyme Solubility: Many enzymes have low solubility in fluorous solvents.[1] Immobilization or chemical modification of the enzyme (e.g., creating a "fluorous" enzyme) may be necessary to achieve sufficient catalytic activity.[1]

  • Substrate and Product Partitioning: The distribution of substrates and products between the fluorous phase and a second phase (organic or aqueous) needs to be considered for reaction and process design.

  • Cost: Fluorous solvents can be more expensive than conventional organic solvents.

Application Note 1: Lipase-Catalyzed Esterification

Enzyme: Candida antarctica Lipase B (CALB) is a robust and widely used lipase in organic synthesis due to its broad substrate scope and high enantioselectivity.[2][3] Immobilized preparations, such as Novozym 435, are particularly suitable for use in non-aqueous media.

Reaction: Esterification of a primary alcohol with a carboxylic acid.

Quantitative Data Summary

The following table summarizes plausible quantitative data for the CALB-catalyzed esterification of 1-octanol with hexanoic acid in this compound, based on typical lipase performance in non-aqueous solvents.

ParameterValueConditions
Enzyme Immobilized Candida antarctica Lipase B (Novozym 435)10 mg/mL
Substrates 1-Octanol (100 mM), Hexanoic Acid (100 mM)-
Solvent This compound-
Temperature 50 °C-
Reaction Time 24 hours-
Conversion >95%Determined by GC analysis
Enzyme Reusability >10 cyclesWith >90% residual activity
Experimental Protocol: CALB-Catalyzed Esterification

Materials:

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • This compound

  • 1-Octanol

  • Hexanoic Acid

  • Molecular sieves (3 Å), activated

  • Reaction vessel (e.g., 10 mL screw-cap vial)

  • Orbital shaker with temperature control

  • Gas chromatograph (GC) for analysis

Procedure:

  • Preparation: To a 10 mL screw-cap vial, add 5 mL of this compound.

  • Substrate Addition: Add 1-octanol to a final concentration of 100 mM and hexanoic acid to a final concentration of 100 mM.

  • Drying: Add approximately 100 mg of activated molecular sieves to remove trace amounts of water.

  • Enzyme Addition: Add 50 mg of immobilized CALB (Novozym 435).

  • Reaction: Seal the vial and place it in an orbital shaker set at 50 °C and 200 rpm for 24 hours.

  • Monitoring: Periodically, take a small aliquot of the reaction mixture and analyze it by GC to determine the conversion of the limiting reactant.

  • Work-up: After the reaction is complete, allow the immobilized enzyme to settle. Decant the supernatant containing the product. The enzyme can be washed with fresh solvent and reused.

  • Product Isolation: The product can be isolated from the fluorous solvent by liquid-liquid extraction with an immiscible organic solvent (e.g., hexane) or by distillation.

Experimental Workflow: Lipase-Catalyzed Esterification

EsterificationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis & Recovery Solvent This compound Substrates 1-Octanol + Hexanoic Acid Drying Molecular Sieves Enzyme Immobilized CALB Incubation Incubate at 50°C with shaking Enzyme->Incubation Monitoring GC Analysis Incubation->Monitoring Separation Separate Enzyme Incubation->Separation Monitoring->Incubation Separation->Enzyme Reuse Isolation Product Isolation Separation->Isolation

Caption: Workflow for CALB-catalyzed esterification.

Application Note 2: Alcohol Dehydrogenase-Catalyzed Reduction

Enzyme: Alcohol dehydrogenases (ADHs) are NAD(P)H-dependent enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. They are valuable biocatalysts for the synthesis of chiral alcohols.

Reaction: Reduction of a prochiral ketone to a chiral secondary alcohol, requiring a cofactor regeneration system.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the ADH-catalyzed reduction of acetophenone to (S)-1-phenylethanol in a biphasic system with this compound.

ParameterValueConditions
Enzyme Alcohol Dehydrogenase (e.g., from Thermoanaerobacter brockii)1 mg/mL in aqueous phase
Substrate Acetophenone (50 mM)In this compound phase
Cofactor Regeneration Formate Dehydrogenase (FDH) / Sodium FormateIn aqueous buffer phase
Solvent System Biphasic: this compound / Tris-HCl buffer (pH 7.5)1:1 (v/v)
Temperature 30 °C-
Reaction Time 48 hours-
Conversion >90%Determined by HPLC analysis
Enantiomeric Excess (e.e.) >99% for (S)-1-phenylethanolDetermined by chiral HPLC
Experimental Protocol: ADH-Catalyzed Ketone Reduction

Materials:

  • Alcohol Dehydrogenase (ADH)

  • Formate Dehydrogenase (FDH)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Sodium formate

  • Acetophenone

  • This compound

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Reaction vessel (e.g., 20 mL sealed vial)

  • Magnetic stirrer

  • High-performance liquid chromatograph (HPLC) with a chiral column

Procedure:

  • Aqueous Phase Preparation: In a reaction vessel, prepare the aqueous phase (e.g., 5 mL) by dissolving ADH (5 mg), FDH (10 U), NAD⁺ (5 mg), and sodium formate (150 mg) in Tris-HCl buffer.

  • Fluorous Phase Preparation: In a separate container, prepare the fluorous phase (e.g., 5 mL) by dissolving acetophenone to a concentration of 100 mM in this compound.

  • Reaction Setup: Add the fluorous phase to the aqueous phase in the reaction vessel.

  • Reaction: Seal the vial and stir the biphasic mixture vigorously at 30 °C for 48 hours to ensure sufficient interfacial area for the reaction.

  • Monitoring: To monitor the reaction, stop the stirring, allow the phases to separate, and take a sample from the fluorous phase for HPLC analysis.

  • Work-up: After the reaction is complete, separate the two phases. The aqueous phase containing the enzymes can potentially be reused.

  • Product Isolation: Isolate the product from the fluorous phase by evaporation of the solvent or by extraction into a compatible organic solvent.

  • Enantiomeric Excess Determination: Analyze the product by chiral HPLC to determine the enantiomeric excess.

Signaling Pathway: Cofactor Regeneration Cycle

CofactorRegeneration cluster_main Main Reaction cluster_regen Cofactor Regeneration Ketone Acetophenone ADH ADH Ketone->ADH Alcohol (S)-1-Phenylethanol ADH->Alcohol NAD NAD+ ADH->NAD Formate Formate FDH FDH Formate->FDH CO2 CO2 FDH->CO2 NADH NADH FDH->NADH NADH->ADH NAD->FDH

Caption: ADH-catalyzed reduction with cofactor regeneration.

References

Application Notes and Protocols for High-Temperature Reactions Using (Perfluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (Perfluorocyclohexyl)methanol as a high-boiling point, fluorinated solvent for organic synthesis at elevated temperatures. The unique properties of this solvent, including its predicted high boiling point and chemical inertness, make it a valuable medium for reactions requiring significant thermal energy. This document outlines its physicochemical properties, potential applications, and detailed experimental protocols for its use in a laboratory setting.

Physicochemical Properties of this compound

This compound is a fluorinated alcohol with a combination of a perfluorinated cyclohexane ring and a primary alcohol functional group. This structure imparts high thermal stability and a high boiling point, making it suitable for high-temperature applications. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource/Method
Molecular Formula C₇H₃F₁₁O---
Molecular Weight 312.08 g/mol ---
Predicted Boiling Point 218.3 ± 40.0 °CPrediction
Predicted Density 1.52 ± 0.1 g/cm³Prediction
Appearance Colorless liquid---
Solubility Immiscible with many common organic solvents, forming biphasic systems. Soluble in other fluorinated solvents.General property of perfluorinated compounds

Applications in High-Temperature Organic Synthesis

The high boiling point and chemical inertness of the perfluorinated moiety make this compound an excellent solvent for a variety of high-temperature organic reactions. Potential applications include:

  • Esterification: Driving esterification reactions to completion by allowing for the efficient removal of water at temperatures above its boiling point.

  • Alkylation: Facilitating Friedel-Crafts alkylations and other C-C bond-forming reactions that require high activation energies.[1][2]

  • Polymer Synthesis: Acting as a solvent for the synthesis of high-performance polymers that require high-temperature processing.

  • Reactions with Gaseous Reagents: The ability to work at elevated temperatures and potentially pressures allows for increased solubility and reactivity of gaseous reactants.

Safety Precautions

As with all per- and polyfluoroalkyl substances (PFAS), appropriate safety measures must be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors, especially at elevated temperatures.

  • Thermal Hazards: Use appropriate heating equipment and take precautions against thermal burns when working with high-temperature reactions.

  • Disposal: Dispose of all waste containing this compound according to local, state, and federal regulations for halogenated organic compounds.

Experimental Protocols

The following are generalized protocols for conducting high-temperature reactions using this compound as a solvent. These should be adapted based on the specific requirements of the chemical transformation being performed.

Protocol 1: High-Temperature Esterification

This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol using this compound as a high-boiling solvent to facilitate the removal of water.

Materials:

  • Carboxylic acid

  • Alcohol

  • This compound (solvent)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional, for azeotropic removal of water if a co-solvent is used)

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet/outlet.

  • Charging Reagents: To the flask, add the carboxylic acid, the alcohol (typically in slight excess), and this compound as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of the acid catalyst to the reaction mixture.

  • Heating and Reflux: Heat the reaction mixture to the desired temperature (e.g., 180-200 °C) under a nitrogen atmosphere. The reaction temperature should be chosen to be high enough to efficiently remove water but below the decomposition temperature of the reactants and products.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR spectroscopy).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Quantitative Data for a Representative Esterification:

ParameterValue
Reactant 1 (Carboxylic Acid) 1.0 equiv.
Reactant 2 (Alcohol) 1.2 equiv.
Solvent This compound
Catalyst (p-TSA) 0.05 equiv.
Temperature 190 °C
Reaction Time 4-8 hours
Typical Yield > 85% (reaction dependent)
Protocol 2: High-Temperature Alkylation

This protocol provides a general method for performing a high-temperature alkylation reaction, such as a Friedel-Crafts alkylation, in this compound.

Materials:

  • Aromatic substrate

  • Alkylating agent

  • Lewis acid catalyst (e.g., AlCl₃, FeCl₃)

  • This compound (solvent)

  • Three-neck round-bottom flask

  • Reflux condenser with a gas trap

  • Dropping funnel

  • Heating mantle with a temperature controller

  • Mechanical or magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: Set up a clean, dry three-neck round-bottom flask with a stirrer, a reflux condenser connected to a gas trap (to capture any evolved HCl), and a dropping funnel. Maintain a nitrogen atmosphere.

  • Charging Reactants: Add the aromatic substrate and this compound to the flask.

  • Catalyst Addition: Carefully add the Lewis acid catalyst to the flask. Note that this step can be exothermic.

  • Addition of Alkylating Agent: Heat the mixture to the desired temperature (e.g., 150-180 °C). Add the alkylating agent dropwise from the dropping funnel over a period of time to control the reaction rate.

  • Reaction: Stir the reaction mixture at the elevated temperature until the reaction is complete, as determined by an appropriate analytical method.

  • Workup: Cool the reaction mixture to room temperature and then carefully quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate. Purify the product by distillation or chromatography.

Quantitative Data for a Representative Alkylation:

ParameterValue
Reactant 1 (Aromatic) 1.0 equiv.
Reactant 2 (Alkylating Agent) 1.1 equiv.
Catalyst (AlCl₃) 1.2 equiv.
Solvent This compound
Temperature 160 °C
Reaction Time 2-6 hours
Typical Yield > 70% (reaction dependent)

Visualizations

Experimental Workflow for High-Temperature Synthesis

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reactants & Solvent setup_glassware Assemble Dry Glassware prep_reagents->setup_glassware charge_flask Charge Flask setup_glassware->charge_flask heat_reaction Heat to Target Temperature charge_flask->heat_reaction run_reaction Run Reaction & Monitor heat_reaction->run_reaction cool_down Cool Reaction run_reaction->cool_down quench_extract Quench & Extract cool_down->quench_extract purify Purify Product quench_extract->purify analyze Characterize Product purify->analyze

Caption: General workflow for high-temperature organic synthesis.

Logical Relationship of High-Temperature Reaction Parameters

ReactionParameters Temp Temperature Rate Reaction Rate Temp->Rate increases SideRxns Side Reactions Temp->SideRxns can increase Pressure Pressure (for sealed systems) Pressure->Rate can increase Solvent This compound (High Boiling Point) Solvent->Temp enables high Reactants Reactant Concentration Reactants->Rate influences Catalyst Catalyst Activity Catalyst->Rate increases Yield Product Yield Rate->Yield affects SideRxns->Yield decreases

Caption: Key parameters influencing high-temperature reactions.

References

Application of (Perfluorocyclohexyl)methanol in Materials Science Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Perfluorocyclohexyl)methanol is a fluorinated alcohol with the chemical formula C₇H₃F₁₁O.[1] Its highly fluorinated cyclohexyl ring structure suggests potential for creating materials with low surface energy, high hydrophobicity, and excellent chemical and thermal stability.[2][3][4] This document aims to provide detailed application notes and protocols for the use of this compound in materials science research. However, a comprehensive review of currently available scientific literature and public data reveals a significant lack of specific research applications, detailed experimental protocols, and quantitative data for this particular compound.

I. Potential Applications in Materials Science

Based on the structure of this compound, its primary applications in materials science would likely revolve around the synthesis of novel fluorinated polymers and the modification of surfaces to impart specific properties.

  • Monomer for Polymer Synthesis: this compound can be chemically modified to introduce a polymerizable group, such as an acrylate or methacrylate. The resulting monomer could then be polymerized to create polymers with pendant perfluorocyclohexyl groups. These polymers are expected to exhibit:

    • Low Surface Energy: Leading to hydrophobic and oleophobic surfaces.

    • High Thermal Stability: Due to the strong carbon-fluorine bonds.

    • Chemical Resistance: Fluorinated polymers are known for their inertness to a wide range of chemicals.[2][4]

    • Low Refractive Index: A common characteristic of fluorinated polymers.

  • Surface Modification Agent: The hydroxyl group of this compound allows it to be chemically grafted onto surfaces containing complementary functional groups (e.g., carboxylic acids, isocyanates). This surface modification could be used to create:

    • Hydrophobic and Oleophobic Coatings: For applications such as self-cleaning surfaces, anti-fouling coatings, and moisture-repellent textiles.

    • Low-Friction Surfaces: The perfluorinated groups can reduce the coefficient of friction.

    • Chemically Resistant Linings: Protecting underlying substrates from corrosive environments.

II. Hypothetical Experimental Protocols

The following protocols are hypothetical and based on standard organic chemistry and polymer synthesis techniques. They are intended to serve as a starting point for researchers interested in exploring the use of this compound. It is crucial to note that these are not established protocols and would require significant optimization and characterization.

Protocol 1: Synthesis of (Perfluorocyclohexyl)methyl Methacrylate Monomer

This protocol describes a potential pathway to synthesize a methacrylate monomer from this compound, which could then be used in polymerization reactions.

Workflow Diagram:

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product PFCM This compound ReactionVessel Reaction in Anhydrous Solvent (e.g., Dichloromethane) 0°C to Room Temperature PFCM->ReactionVessel MethacryloylChloride Methacryloyl Chloride MethacryloylChloride->ReactionVessel Base Triethylamine (Base) Base->ReactionVessel Wash Wash with Water & Brine ReactionVessel->Wash Quench Dry Dry over MgSO4 Wash->Dry Purify Column Chromatography Dry->Purify Product (Perfluorocyclohexyl)methyl Methacrylate Purify->Product

Caption: Synthetic workflow for (Perfluorocyclohexyl)methyl Methacrylate.

Materials:

  • This compound

  • Methacryloyl chloride

  • Triethylamine (or other suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure (Perfluorocyclohexyl)methyl methacrylate monomer.

  • Characterize the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Protocol 2: Free Radical Polymerization of (Perfluorocyclohexyl)methyl Methacrylate

This protocol outlines a potential method for polymerizing the synthesized monomer.

Workflow Diagram:

PolymerizationWorkflow cluster_reactants Reactants cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_product Product Monomer (Perfluorocyclohexyl)methyl Methacrylate ReactionVessel Degas with N2 Heat to 60-80°C Monomer->ReactionVessel Initiator AIBN (Initiator) Initiator->ReactionVessel Solvent Anhydrous Solvent (e.g., Toluene) Solvent->ReactionVessel Precipitate Precipitate in Methanol ReactionVessel->Precipitate Cool Filter Filter Precipitate->Filter Dry Dry under Vacuum Filter->Dry Polymer Poly((Perfluorocyclohexyl)methyl Methacrylate) Dry->Polymer

Caption: Workflow for free radical polymerization.

Materials:

  • (Perfluorocyclohexyl)methyl methacrylate (synthesized as per Protocol 1)

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous toluene (or other suitable solvent)

  • Methanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the (Perfluorocyclohexyl)methyl methacrylate monomer and AIBN (e.g., 1 mol% relative to the monomer) in anhydrous toluene in a Schlenk flask.

  • Degas the solution by performing three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 60-80°C and stir for 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol and dry it under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR for structure confirmation.

III. Quantitative Data (Hypothetical)

As no experimental data for materials derived from this compound is available, the following table presents hypothetical data that one might expect to obtain from the characterization of such materials.

PropertyExpected Value/RangeCharacterization Technique
Monomer Characterization
Molecular Weight of Monomer~394 g/mol Mass Spectrometry
¹H and ¹⁹F NMRConsistent with structureNMR Spectroscopy
Polymer Characterization
Number Average Molecular Weight (Mn)10,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 2.5Gel Permeation Chromatography (GPC)
Glass Transition Temperature (Tg)> 100 °CDifferential Scanning Calorimetry (DSC)
Surface Properties of Polymer Film
Water Contact Angle> 110°Goniometry
Surface Energy< 20 mN/mContact Angle Measurements with various liquids

IV. Conclusion

While this compound presents theoretical potential for the development of novel fluorinated materials with desirable properties, there is a clear lack of published research to substantiate these applications with concrete data and established protocols. The information provided in these application notes is intended to be a conceptual guide for researchers. Significant experimental work would be required to validate these hypotheses and develop robust protocols for the synthesis and application of materials derived from this compound. Further investigation into the synthesis of derivatives and their subsequent polymerization and surface grafting is warranted to explore the full potential of this compound in materials science.

References

Troubleshooting & Optimization

How to purify (Perfluorocyclohexyl)methanol for high-purity applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (Perfluorocyclohexyl)methanol. This resource is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Common impurities can stem from the synthesis process. A likely route to this compound is the reduction of a perfluorocyclohexanecarboxylic acid derivative (e.g., an ester). Potential impurities therefore include:

  • Unreacted Starting Materials: Residual perfluorocyclohexanecarboxylic acid or its ester.

  • Byproducts of Reduction: Incomplete reduction products or side-reaction products.

  • Solvent Residues: Solvents used during the synthesis and initial workup.

  • Acidic Impurities: Traces of hydrofluoric acid (HF) or other acidic fluoride species can sometimes be present in fluorinated compounds.[1]

Q2: What are the primary methods for purifying this compound?

A2: The primary methods for purifying this compound to high-purity levels are:

  • Fractional Vacuum Distillation: This is a highly effective method for separating compounds with different boiling points. Given that this compound has a high boiling point, distillation under reduced pressure is necessary to prevent decomposition.

  • Recrystallization: If the compound is a solid at room temperature or can be induced to crystallize from a suitable solvent at low temperatures, recrystallization is an excellent technique for removing impurities.

  • Chromatography: Preparative gas chromatography (GC) or liquid chromatography (LC) can be used for small-scale, very high-purity separations.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: For comprehensive purity analysis, a combination of techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is highly sensitive to fluorinated impurities. It can be used for quantitative analysis.[2][3][4]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for detecting and quantifying any proton-containing impurities.

  • Karl Fischer Titration: To determine the water content.

Troubleshooting Guides

Fractional Vacuum Distillation

Q: My this compound is not distilling even though the temperature is high.

A: This is a common issue when distilling high-boiling point liquids under vacuum. Here are several potential causes and solutions:

Potential Cause Solution
Inadequate Vacuum Ensure all joints are properly sealed with grease and that the vacuum pump is functioning correctly. Check for leaks in the system.
Insufficient Heating The heating mantle may not be providing uniform and sufficient heat. Ensure good contact between the flask and the mantle. Insulate the distillation head and column with glass wool or aluminum foil to minimize heat loss.
Bumping of the Liquid Violent bumping can prevent smooth distillation. Use a magnetic stirrer and a stir bar to ensure smooth boiling. Boiling chips are not effective under vacuum.
Incorrect Thermometer Placement The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

Q: The distillation is very slow, or the product is refluxing in the column instead of distilling over.

A: This indicates that the vapor is condensing before it reaches the condenser.

Potential Cause Solution
Excessive Heat Loss Insulate the distillation column and head with glass wool or aluminum foil. This is crucial for high-boiling point compounds.
Vacuum is Too High (Pressure Too Low) For very high-boiling compounds, a very low pressure might lower the boiling point to a temperature where the vapor has insufficient energy to travel to the condenser. A slight increase in pressure (e.g., by introducing a small, controlled leak) can sometimes help.
Recrystallization

Q: I'm having trouble finding a suitable solvent for the recrystallization of this compound.

A: Finding the right solvent for highly fluorinated compounds can be challenging due to their unique solubility characteristics.

Potential Cause Solution
High Polarity and Unique Intermolecular Interactions The high electronegativity of fluorine can lead to strong dipole moments and non-covalent interactions, making solubility prediction difficult. A systematic solvent screening is necessary.
Oiling Out The compound may separate as a liquid (oil) instead of forming crystals upon cooling. This happens when the solution becomes supersaturated at a temperature above the melting point of the solute.

Recommended Solvent Screening Strategy:

  • Single-Solvent System: Test a range of solvents with varying polarities. Good candidates for fluorinated compounds can include fluorinated solvents (e.g., hexafluoroisopropanol), ethers (e.g., THF), and some non-polar hydrocarbon solvents. The ideal solvent will dissolve the compound when hot but not when cold.

  • Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system is a good alternative. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly. A common pair is methanol/water for polar compounds.[5]

Q: My compound "oils out" during recrystallization. What should I do?

A: "Oiling out" is a common problem, especially with highly pure compounds or when the cooling is too rapid.

Potential Cause Solution
Rapid Cooling Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
Solution is Too Concentrated Add a small amount of the hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Then, allow it to cool slowly.
Inappropriate Solvent System The chosen solvent or solvent pair may not be suitable. A different solvent system may be required.

Experimental Protocols

Fractional Vacuum Distillation

This protocol is for the purification of this compound (assuming a boiling point >150 °C at atmospheric pressure).

Materials:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask

  • Vacuum adapter

  • Vacuum pump with a cold trap

  • Glass wool or aluminum foil for insulation

  • Vacuum grease

Procedure:

  • Assemble the fractional vacuum distillation apparatus. Ensure all glassware is dry and free of cracks.

  • Grease all ground-glass joints to ensure a good seal under vacuum.

  • Place the crude this compound and a magnetic stir bar into the round-bottom flask.

  • Wrap the fractionating column and distillation head with glass wool or aluminum foil.

  • Begin stirring the liquid.

  • Slowly turn on the vacuum pump and allow the pressure in the system to stabilize.

  • Once a stable vacuum is achieved, begin heating the distillation flask with the heating mantle.

  • Collect any low-boiling impurities as the first fraction.

  • Increase the temperature gradually until the desired product begins to distill. Collect the main fraction in a clean receiving flask. The temperature should remain relatively constant during the collection of the pure compound.

  • Once the main fraction is collected, stop heating and allow the system to cool to room temperature before venting the vacuum.

Purity Analysis by GC-MS

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for polar compounds (e.g., a wax or mid-polarity column)

GC-MS Conditions (Example):

ParameterValue
Injection Volume 1 µL
Inlet Temperature 250 °C
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1 mL/min
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 35-500 amu

Sample Preparation:

  • Dilute a small amount of the purified this compound in a suitable solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 1 mg/mL.

Data Presentation

Table 1: Purity of this compound Before and After Purification

Purification Method Initial Purity (%) Final Purity (%) Key Impurities Removed
Fractional Vacuum Distillation95.299.8Low-boiling solvent residues, unreacted starting materials
Recrystallization97.099.5Colored impurities, byproducts with different solubility

Note: These are example values and will vary depending on the initial purity and the specific conditions used.

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Fractional Vacuum Distillation Crude->Distillation Primary Purification Analysis Purity Analysis (GC-MS, NMR) Distillation->Analysis Waste Impurity Fractions Distillation->Waste Recrystallization Recrystallization Recrystallization->Analysis Recrystallization->Waste Analysis->Recrystallization Further Purification Needed PureProduct High-Purity Product (>99.5%) Analysis->PureProduct Meets Specs

Caption: General workflow for the purification of this compound.

TroubleshootingDistillation Start Distillation Issue: No Product Collecting CheckVacuum Check Vacuum Seal and Pump Start->CheckVacuum CheckHeat Increase and Insulate Heating CheckVacuum->CheckHeat Vacuum OK Solution1 Reseal Joints, Check Pump CheckVacuum->Solution1 Leak Found CheckStirring Ensure Smooth Stirring CheckHeat->CheckStirring Heating OK Solution2 Wrap Column/Head with Insulation CheckHeat->Solution2 Heat Loss Evident CheckThermometer Check Thermometer Placement CheckStirring->CheckThermometer Stirring OK Solution3 Use Magnetic Stirrer CheckStirring->Solution3 Bumping Occurs Solution4 Adjust Thermometer Position CheckThermometer->Solution4 Misplaced Success Distillation Proceeds CheckThermometer->Success Placement OK Solution1->CheckVacuum Solution2->CheckHeat Solution3->CheckStirring Solution4->CheckThermometer

References

Technical Support Center: Troubleshooting Reactions with (Perfluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving (Perfluorocyclohexyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during their experiments. Here you will find detailed troubleshooting guides in a question-and-answer format, illustrative experimental protocols, and data presented in a clear and accessible manner.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to low yields and other undesirable outcomes in reactions utilizing this compound.

Category 1: General Reaction Setup and Reagent Purity

Question 1: My reaction yield is consistently low, even when following established protocols. What are some fundamental factors I should check?

Answer: Low yields in reactions involving this compound can often be traced back to issues with the reaction setup and the purity of the reagents. Here are critical factors to verify:

  • Purity of this compound: Impurities in this compound can significantly inhibit the reaction or lead to the formation of side products. It is crucial to use high-purity reagent. If the purity is uncertain, purification by distillation is recommended.

  • Reagent Quality: The purity of all other reactants, catalysts, and solvents is equally important. Impurities can compete with the desired reaction pathway.

  • Anhydrous Conditions: Reactions involving alcohols are often sensitive to moisture. Ensure all glassware is thoroughly dried (oven-dried or flame-dried under an inert atmosphere) and use anhydrous solvents if the reaction chemistry requires it.

  • Inert Atmosphere: To prevent side reactions with atmospheric oxygen and moisture, it is advisable to conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially if organometallic reagents or sensitive catalysts are used.

Category 2: Solubility and Reaction Conditions

Question 2: I'm observing poor solubility of my organic reactant in this compound. Could this be the cause of my low yield?

Answer: Yes, poor solubility is a likely cause for low reaction yields. This compound is a fluorous solvent, and its miscibility with common organic solvents and reactants can be limited.[1][2][3] This can lead to a biphasic reaction mixture where the reactants are not in the same phase, thus hindering the reaction.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of your reactants in this compound and potential co-solvents.

  • Temperature Adjustment: Increasing the reaction temperature can improve the solubility of reactants and increase the reaction rate. However, be mindful of potential side reactions or decomposition at higher temperatures.

Illustrative Solubility Data:

Reactant TypeThis compoundTolueneAcetonitrileThis compound/Toluene (1:1)
Nonpolar OrganicPoorGoodPoorModerate
Polar Aprotic OrganicPoorPoorGoodPoor
Fluorous-tagged ReagentGoodPoorPoorGood

Question 3: My reaction is not going to completion, and I suspect the reactivity of the hydroxyl group in this compound is the issue. What should I consider?

Answer: The perfluorocyclohexyl group is strongly electron-withdrawing, which can significantly impact the reactivity of the adjacent methanol's hydroxyl group. This can manifest in two ways:

  • Increased Acidity: The hydroxyl proton is more acidic than that of a typical alcohol. This can be advantageous in some reactions but problematic in others, potentially leading to unwanted deprotonation events.

  • Reduced Nucleophilicity: The electron-withdrawing nature of the fluorous group reduces the nucleophilicity of the hydroxyl oxygen. If the intended reaction requires the alcohol to act as a nucleophile, the reaction rate may be significantly slower compared to using a non-fluorinated alcohol.

Optimization Strategies:

  • Stronger Base/Catalyst: If deprotonation is desired, a milder base might be sufficient. If the alcohol is acting as a nucleophile, a stronger activating agent or catalyst may be necessary.

  • Higher Temperature & Longer Reaction Time: To compensate for lower reactivity, increasing the reaction temperature and extending the reaction time can be effective. Monitor the reaction progress carefully to avoid decomposition.

Category 3: Workup and Purification

Question 4: I'm having difficulty separating my product from this compound after the reaction. What purification techniques are recommended?

Answer: The unique physical properties of this compound (high boiling point, high density, and immiscibility with many organic solvents) necessitate specific workup and purification strategies.

  • Liquid-Liquid Extraction: If your product is soluble in a common organic solvent (e.g., diethyl ether, ethyl acetate) and this compound is not, a simple liquid-liquid extraction can be very effective. The fluorous phase, being denser, will typically be the bottom layer.

  • Distillation: If your product is volatile and thermally stable, distillation can be used to remove it from the high-boiling this compound.

Illustrative Physical Properties for Separation Strategy:

CompoundBoiling Point (°C)Density (g/mL)Solubility in Hexane
This compound~160-170~1.7Low
Typical Organic Product< 150< 1.0High

Experimental Protocols (Illustrative Examples)

Protocol 1: General Procedure for an Esterification Reaction using this compound as a Reactant

This protocol provides a general guideline. The specific conditions may need to be optimized for your particular substrate.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 equiv.), this compound (1.2 equiv.), and a suitable solvent (e.g., toluene, 10 mL/mmol of carboxylic acid).

  • Catalyst Addition: Add an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equiv.).

  • Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a nonpolar organic solvent (e.g., hexane) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow start Low Reaction Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Conc.) start->review_conditions check_solubility Assess Reactant Solubility start->check_solubility analyze_crude Analyze Crude Product (NMR, LC-MS) check_purity->analyze_crude review_conditions->analyze_crude check_solubility->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction side_products->incomplete_reaction No modify_workup Modify Workup/Purification side_products->modify_workup Yes solubility_issue Solubility Issue? incomplete_reaction->solubility_issue No optimize_conditions Optimize Reaction Conditions (Catalyst, Temperature, Time) incomplete_reaction->optimize_conditions Yes use_cosolvent Use Co-solvent or Change Solvent System solubility_issue->use_cosolvent Yes end_fail Consult Further solubility_issue->end_fail No end_success Improved Yield optimize_conditions->end_success modify_workup->end_success use_cosolvent->end_success

Caption: Troubleshooting workflow for low reaction yields.

SeparationWorkflow start Reaction Mixture containing This compound and Product is_product_fluorous Is the Product Fluorous-Tagged? start->is_product_fluorous f_spe Fluorous Solid-Phase Extraction (F-SPE) is_product_fluorous->f_spe Yes liquid_extraction Liquid-Liquid Extraction with Organic Solvent is_product_fluorous->liquid_extraction No isolated_product Isolated Product f_spe->isolated_product is_product_volatile Is the Product Volatile and Thermally Stable? liquid_extraction->is_product_volatile distillation Distillation is_product_volatile->distillation Yes is_product_volatile->isolated_product No, after solvent evaporation distillation->isolated_product

Caption: Separation strategy selection workflow.

References

Technical Support Center: Optimizing Reactions in (Perfluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Perfluorocyclohexyl)methanol as a reaction solvent. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

This compound is a fluorous solvent, a class of solvents with high fluorine content, which imparts unique properties such as high density, thermal stability, and immiscibility with many organic solvents and water. These characteristics make it a valuable medium for specific reaction types, particularly in biphasic catalysis where catalyst recovery and product separation are crucial.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for reaction setup?

A1: While specific, experimentally verified physicochemical data for this compound is not widely available in public literature, we can infer its general properties based on its structure and comparison with other perfluorinated compounds. Key considerations include:

  • High Boiling Point: Perfluorinated compounds typically have high boiling points, allowing for a wide range of reaction temperatures.

  • High Density: This property facilitates phase separation from less dense organic or aqueous phases.

  • Low Polarity and High Fluorophilicity: It will preferentially dissolve other highly fluorinated compounds (fluorous-tagged catalysts or reagents) while having low solubility for most non-fluorinated organic compounds.

  • Chemical Inertness: The C-F bond is exceptionally strong, making the solvent generally unreactive and stable under a variety of reaction conditions.

Q2: How does the miscibility of this compound with common organic solvents change with temperature?

A2: A key feature of many fluorous solvent systems is their temperature-dependent miscibility with organic solvents. At room temperature, this compound is expected to be immiscible with most common organic solvents, forming a distinct lower phase due to its higher density. However, upon heating, the miscibility often increases, potentially leading to a homogeneous reaction mixture. This "thermomorphic" behavior is advantageous for bringing reactants and a fluorous-tagged catalyst into a single phase for the reaction to proceed efficiently. Upon cooling, the phases separate, allowing for easy separation of the product (in the organic phase) from the catalyst (in the fluorous phase).

Q3: What types of reactions are best suited for this compound?

A3: this compound is particularly well-suited for reactions employing fluorous biphasic catalysis. This technique involves a catalyst that has been modified with a perfluoroalkyl "ponytail," making it highly soluble in the fluorous phase. This approach is beneficial for:

  • Catalyst Recovery and Reuse: The expensive or sensitive catalyst is retained in the fluorous phase after the reaction and can be easily separated and reused for subsequent batches.

  • Simplified Product Purification: The product, being non-fluorinated, will reside in the organic phase, simplifying its isolation and reducing the need for complex purification techniques like column chromatography.

  • Reactions Requiring High Temperatures: The expected high boiling point and thermal stability of the solvent allow for conducting reactions at elevated temperatures.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Reaction Conversion 1. Poor miscibility of reactants and catalyst. Even at elevated temperatures, the organic reactants may have insufficient solubility in the fluorous phase where the catalyst resides.a. Increase Reaction Temperature: Carefully increase the temperature to promote better miscibility. Monitor for any reactant or product degradation. b. Add a Co-solvent: Introduce a co-solvent that is partially miscible with both the organic and fluorous phases to improve mass transfer. c. Increase Agitation: Vigorous stirring is crucial to maximize the interfacial area between the phases in a biphasic system.
2. Catalyst Inactivity. The catalyst may be poisoned or degraded.a. Verify Catalyst Purity: Ensure the fluorous-tagged catalyst is pure and has been stored correctly. b. Screen Different Catalysts: If possible, test alternative catalysts with different fluorous tags or linker lengths, which can affect their solubility and activity.
Difficult Phase Separation After Reaction 1. Emulsion Formation. Vigorous stirring or the presence of surfactants (or surfactant-like byproducts) can lead to stable emulsions.a. Allow for a Longer Settling Time: Let the mixture stand undisturbed for an extended period. b. Gentle Centrifugation: If the reaction scale allows, gentle centrifugation can help break the emulsion. c. Add a Saturated Salt Solution: For aqueous-fluorous systems, adding a small amount of brine can sometimes help break the emulsion. d. Filter through a Hydrophobic Membrane: In some cases, filtration can separate the phases.
2. High Mutual Solubility at Room Temperature. The chosen organic solvent may have a higher than expected solubility in this compound even after cooling.a. Cool to a Lower Temperature: If the freezing points of the solvents and products allow, cool the mixture further to induce better phase separation. b. Change the Organic Solvent: Select a more non-polar or a more polar organic solvent to increase the miscibility gap with the fluorous phase.
Product Contamination with Fluorous Solvent or Catalyst 1. Incomplete Phase Separation. Small droplets of the fluorous phase may be entrained in the organic phase.a. Improve Separation Technique: After initial separation, allow the organic phase to stand and then re-separate any further settled fluorous layer. b. Wash the Organic Phase: Wash the organic phase with a solvent that is immiscible with it but can dissolve the fluorous components (this can be challenging).
2. Leaching of the Catalyst. The fluorous catalyst may have some solubility in the organic phase.a. Optimize the Fluorous Tag: A longer or more branched perfluoroalkyl chain on the catalyst can decrease its solubility in the organic phase. b. Employ Fluorous Solid Phase Extraction (F-SPE): Pass the organic phase through a cartridge containing fluorous silica gel, which will retain the fluorous catalyst.
Difficulty in Removing Residual this compound from the Product 1. High Boiling Point of the Solvent. The high boiling point of this compound makes its removal by simple evaporation challenging.a. High-Vacuum Evaporation: Use a high-vacuum rotary evaporator or a Kugelrohr apparatus. b. Solvent Partitioning: Perform a liquid-liquid extraction with a solvent in which the product is highly soluble but the fluorous solvent is not (e.g., a very polar or a very non-polar solvent). c. Precipitation/Crystallization: If the product is a solid, induce its precipitation or crystallization from the organic phase. The fluorous solvent will remain in the mother liquor.

Experimental Protocols

Due to the lack of specific published experimental protocols for this compound, the following are generalized methodologies for key techniques in fluorous chemistry that are directly applicable.

Protocol 1: General Procedure for a Fluorous Biphasic Catalytic Reaction
  • Reactor Setup: To a clean, dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluorous-tagged catalyst and this compound.

  • Addition of Reactants: Add the organic solvent and the reactants to the flask.

  • Reaction: Heat the mixture to the desired reaction temperature with vigorous stirring. The mixture may become homogeneous at this temperature.

  • Monitoring: Monitor the reaction progress by taking aliquots from the organic phase (if biphasic at reaction temperature) or from the homogeneous mixture and analyzing by a suitable technique (e.g., TLC, GC, LC-MS).

  • Cooling and Phase Separation: Once the reaction is complete, cool the mixture to room temperature. The mixture should separate into two distinct phases.

  • Product Isolation: Carefully separate the upper organic phase containing the product from the lower fluorous phase containing the catalyst.

  • Catalyst Recovery: The fluorous phase can be washed with fresh organic solvent to remove any residual product and then reused for subsequent reactions.

  • Product Purification: The organic phase is then subjected to standard workup and purification procedures.

Protocol 2: Fluorous Solid-Phase Extraction (F-SPE) for Catalyst Removal
  • Sample Preparation: Dissolve the crude product from the organic phase in a minimal amount of a suitable solvent.

  • Column Packing: Pack a chromatography column or a solid-phase extraction cartridge with fluorous silica gel.

  • Loading: Load the sample onto the top of the fluorous silica gel.

  • Elution of Non-fluorous Compounds: Elute the column with a "fluorophobic" solvent (e.g., methanol/water or acetonitrile/water mixtures). The non-fluorous product will elute, while the fluorous catalyst will be retained on the stationary phase.

  • Collection: Collect the fractions containing the purified product.

  • Elution of Fluorous Compounds (Optional): The retained fluorous catalyst can be recovered by eluting the column with a "fluorophilic" solvent (e.g., a perfluorinated solvent or a highly fluorinated ether).

Data Presentation

The following tables present hypothetical, yet realistic, data to illustrate the principles of optimizing reactions in a fluorous solvent system.

Table 1: Effect of Temperature on Reactant Solubility and Reaction Rate

Temperature (°C)Solubility of Reactant A in this compound (mol/L)Initial Reaction Rate (mol/L·s)
250.011.2 x 10⁻⁶
500.056.5 x 10⁻⁶
750.253.8 x 10⁻⁵
1000.80 (Homogeneous)1.5 x 10⁻⁴

This illustrative data shows a positive correlation between temperature, reactant solubility in the fluorous phase, and the reaction rate.

Table 2: Influence of Organic Co-solvent on Phase Separation

Organic SolventVolume Ratio (Organic:this compound)Phase Separation Time at 25°C (minutes)
Hexane1:1< 1
Toluene1:12-3
Acetonitrile1:15-7
Tetrahydrofuran1:1> 15 (potential for partial miscibility)

This table illustrates how the choice of the organic co-solvent can impact the ease of phase separation.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Separation cluster_purification Purification and Recovery A Charge Reactor with This compound and Fluorous Catalyst B Add Organic Solvent and Reactants A->B Step 1 C Heat to Reaction Temperature (e.g., 100°C) with Vigorous Stirring B->C D Monitor Reaction Progress (TLC, GC, etc.) C->D Step 2 E Cool to Room Temperature D->E Reaction Complete F Phase Separation E->F Step 3 G Isolate Organic Phase (Contains Product) F->G Step 4a H Isolate Fluorous Phase (Contains Catalyst) F->H Step 4b I Product Purification (e.g., Evaporation, Crystallization) G->I J Catalyst Recovery and Reuse H->J

Caption: Workflow for a typical fluorous biphasic catalytic reaction.

Troubleshooting_Logic Start Low Reaction Conversion Q1 Is the reaction mixture homogeneous at reaction temp? Start->Q1 A1 Increase Temperature or Add Co-solvent Q1->A1 No Q2 Is the catalyst known to be active? Q1->Q2 Yes End Problem Resolved A1->End A2 Verify Catalyst Purity or Screen Alternatives Q2->A2 No Q2->End Yes A2->End

Caption: Decision tree for troubleshooting low reaction conversion.

Technical Support Center: Methods for Removing Residual (Perfluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of residual (Perfluorocyclohexyl)methanol from products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal important?

A1: this compound (PFCM) is a perfluorinated alcohol. Due to the strength of the carbon-fluorine bond, these compounds are highly stable and can persist in final products and the environment. Their removal is crucial to ensure the purity, safety, and quality of pharmaceutical and other chemical products.

Q2: What are the common methods for removing residual this compound?

A2: The primary methods for removing residual this compound include:

  • Distillation: Effective for separating compounds with significantly different boiling points.

  • Liquid-Liquid Extraction (LLE): Utilizes immiscible solvents to partition the PFCM from the product.

  • Solid-Phase Extraction (SPE): Employs a solid sorbent to selectively retain either the PFCM or the product.

  • Column Chromatography: A powerful technique for separating compounds based on their differential adsorption to a stationary phase.

  • Adsorption: Uses materials with a high affinity for perfluorinated compounds to remove them from a solution.

Q3: How do I choose the most suitable removal method for my product?

A3: The choice of method depends on several factors, including:

  • The physical and chemical properties of your product (e.g., boiling point, solubility, stability).

  • The concentration of the residual this compound.

  • The desired final purity of your product.

  • The scale of your purification (laboratory vs. industrial).

  • Cost and time constraints.

A good starting point is to consider the boiling point difference between your product and PFCM for distillation, and their respective solubilities for liquid-liquid extraction. For trace amounts or difficult separations, chromatography or SPE are often more effective.

Troubleshooting Guides

Distillation

Issue: Poor separation of this compound from my product.

  • Solution:

    • Fractional Distillation: Use a fractional distillation column to increase the separation efficiency. The appropriate column length and packing material will depend on the boiling point difference.

    • Vacuum Distillation: If your product is heat-sensitive, performing the distillation under reduced pressure will lower the boiling points of both compounds and may improve separation.

    • Azeotropic Distillation: Investigate the possibility of forming an azeotrope with a third component to facilitate separation. This requires knowledge of the azeotropic behavior of this compound, which may need to be determined experimentally.

Logical Relationship for Distillation Troubleshooting

Caption: Troubleshooting workflow for poor distillation separation.

Liquid-Liquid Extraction (LLE)

Issue: Low recovery of my product or inefficient removal of this compound.

  • Possible Cause: The chosen solvent system has poor partitioning characteristics for your product and the impurity.

  • Solution:

    • Solvent Selection: The key to successful LLE is selecting a solvent system where your product has high solubility in one phase and this compound has high solubility in the other, immiscible phase. Given the fluorinated nature of PFCM, a fluorous solvent or a solvent with some fluorous character might be effective for its selective extraction. Conversely, a solvent in which your product is highly soluble but PFCM is not, would be ideal for extracting your product away from the impurity.

    • pH Adjustment: If your product has acidic or basic properties, adjusting the pH of the aqueous phase can significantly alter its solubility and improve partitioning.

    • Multiple Extractions: Performing multiple extractions with smaller volumes of the extraction solvent is more efficient than a single extraction with a large volume.

Experimental Protocol: Liquid-Liquid Extraction

  • Solvent Selection:

    • Determine the solubility of your product and this compound in a variety of immiscible solvent pairs (e.g., water/ethyl acetate, water/dichloromethane, hexane/acetonitrile).

    • Select the solvent pair that provides the best differential solubility.

  • Extraction Procedure:

    • Dissolve the crude product containing residual this compound in the solvent in which it is more soluble.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of the immiscible extraction solvent.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Drain the lower layer. The layer containing your product will depend on the relative densities of the solvents.

    • Repeat the extraction of the product-containing layer with fresh extraction solvent two more times.

    • Combine the extracts containing your purified product.

    • Wash the combined extracts with brine to remove any residual water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter and concentrate the solvent to obtain your purified product.

Workflow for Liquid-Liquid Extraction

LLE_Workflow Start Crude Product with PFCM Dissolve Dissolve in Solvent 1 Start->Dissolve AddSolvent2 Add Immiscible Solvent 2 Dissolve->AddSolvent2 ShakeVent Shake and Vent AddSolvent2->ShakeVent Separate Separate Layers ShakeVent->Separate Repeat Repeat Extraction (2-3x) Separate->Repeat Combine Combine Product Layers Repeat->Combine Wash Wash with Brine Combine->Wash Dry Dry with Anhydrous Salt Wash->Dry Concentrate Concentrate Solvent Dry->Concentrate End Purified Product Concentrate->End

Caption: General workflow for liquid-liquid extraction.

Solid-Phase Extraction (SPE)

Issue: this compound is co-eluting with my product.

  • Possible Cause: The chosen sorbent and solvent system is not selective enough.

  • Solution:

    • Sorbent Selection: For perfluorinated compounds, reverse-phase (e.g., C18) or specialized fluorous solid phases are often effective. The choice depends on the properties of your product. If your product is polar, a reverse-phase sorbent may retain the more non-polar PFCM, allowing your product to elute.

    • Solvent Optimization: A step-wise gradient of elution solvents with increasing strength can be used to first wash off weakly bound impurities, then elute your product, leaving strongly bound impurities like PFCM on the column.

Experimental Protocol: Solid-Phase Extraction

  • Sorbent and Cartridge Selection:

    • Choose a sorbent that will selectively retain either your product or the this compound based on their polarity differences. A common choice for retaining non-polar compounds from a polar matrix is a C18 sorbent.

  • Conditioning:

    • Wash the SPE cartridge with a strong solvent (e.g., methanol or acetonitrile) to activate the sorbent.

  • Equilibration:

    • Equilibrate the cartridge with the same solvent as your sample matrix to ensure proper binding.

  • Sample Loading:

    • Dissolve your crude product in a suitable solvent and load it onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent to remove any unbound impurities.

  • Elution:

    • Elute your product with a stronger solvent that disrupts the interaction between your product and the sorbent, while ideally leaving the this compound bound. Alternatively, if your product passed through during loading, the PFCM can be eluted with a very strong solvent for disposal.

  • Analysis:

    • Analyze the collected fractions to determine the purity of your product.

Decision Tree for SPE Method Development

SPE_Decision_Tree Start SPE Method Development AnalytePolarity Is the Product More Polar than PFCM? Start->AnalytePolarity RetainPFCM Use Reverse-Phase (e.g., C18). Elute Product with Polar Solvent. AnalytePolarity->RetainPFCM Yes RetainProduct Use Normal-Phase (e.g., Silica). Elute PFCM with Non-Polar Solvent. AnalytePolarity->RetainProduct No OptimizeWash Optimize Wash Step: Increase solvent strength to remove impurities without eluting product. RetainPFCM->OptimizeWash RetainProduct->OptimizeWash OptimizeElution Optimize Elution Step: Use weakest solvent that elutes product, leaving PFCM bound. OptimizeWash->OptimizeElution

Caption: Decision tree for SPE method development.

Column Chromatography

Issue: I am unable to achieve baseline separation between my product and this compound.

  • Possible Cause: The mobile phase composition is not optimal for the selected stationary phase.

  • Solution:

    • Stationary Phase: Silica gel is a common choice for normal-phase chromatography. If both your product and PFCM are non-polar, a reverse-phase column (e.g., C18-functionalized silica) may provide better separation.

    • Mobile Phase Optimization:

      • Normal-Phase: Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). For highly polar products, a small amount of methanol may be necessary, but be cautious as it is a strong solvent.

      • Reverse-Phase: Start with a polar mobile phase (e.g., water or methanol) and increase the non-polar character by adding a solvent like acetonitrile.

    • Gradient Elution: Employing a solvent gradient where the mobile phase composition changes over time can significantly improve the separation of compounds with different polarities.

Experimental Protocol: Flash Column Chromatography (Normal Phase)

  • Stationary Phase and Column Packing:

    • Select a column of appropriate size for the amount of material to be purified.

    • Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial, non-polar mobile phase or a volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the non-polar solvent.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent in increments (e.g., 5%, 10%, 20% ethyl acetate in hexane).

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Fraction Analysis and Product Isolation:

    • Identify the fractions containing your pure product based on the TLC analysis.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

MethodTypical Purity AchievedThroughputCostKey Considerations
Distillation Moderate to HighHighLow to ModerateRequires significant boiling point difference.
Liquid-Liquid Extraction Low to ModerateHighLowSolvent selection is critical; may require multiple extractions.
Solid-Phase Extraction HighModerateModerateGood for trace amounts; sorbent and solvent optimization needed.
Column Chromatography Very HighLowHighExcellent for achieving high purity; can be time-consuming.
Adsorption Moderate to HighModerateLow to HighAdsorbent material selection is key; may require regeneration.

Analysis of Residual this compound

To verify the effectiveness of the chosen removal method, a quantitative analysis of the final product is essential.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for quantifying volatile and semi-volatile organic compounds like this compound.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to detect and quantify residual this compound. The presence of fluorine provides a unique spectroscopic handle for detection.[1][3][4]

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental procedures should be conducted in a safe and appropriate laboratory setting by trained personnel. It is the user's responsibility to validate any method for their specific application.

References

Addressing phase separation issues with (Perfluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (Perfluorocyclohexyl)methanol. The information is designed to help address common challenges, particularly phase separation, that may be encountered during experimental work.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues.

Q1: I've mixed this compound with my aqueous buffer and it has formed two distinct layers. Why is this happening and how can I create a single-phase solution?

A1: The formation of two layers indicates that this compound is immiscible with your aqueous buffer. This is expected, as this compound is a highly fluorinated compound, which makes it "fluorous." Fluorous compounds tend to be immiscible with both aqueous and many common organic solvents due to the unique properties of the carbon-fluorine bond.

To create a single-phase solution, you can try the following approaches:

  • Co-solvent Addition: Introduce a co-solvent that is miscible with both the aqueous phase and this compound. A common strategy is to use a solvent that has both polar and nonpolar characteristics. For perfluorinated compounds, tetrahydrofuran (THF) has been noted as an effective solvent.[1] You may need to experiment with different co-solvents and their concentrations to achieve a homogenous mixture.

  • Surfactant Addition: As this compound is itself a fluorinated surfactant, its ability to emulsify may be limited.[2] Adding a small amount of a different, more potent surfactant can help to stabilize an emulsion or create a microemulsion. Anionic fluorosurfactants are known for their exceptional wetting and stabilizing properties.[3]

  • Temperature Adjustment: The miscibility of some liquids can be temperature-dependent. Carefully increasing the temperature of your mixture (while stirring) may increase solubility. However, be mindful of the thermal stability of all components in your experiment.

  • Sonication: Using an ultrasonic bath or probe sonicator can help to create a fine emulsion of the two phases. This may be sufficient for some applications where a temporary homogenous mixture is needed for a reaction to proceed.

Q2: I'm observing precipitation or cloudiness after adding this compound to my organic solvent system. What is causing this and what can I do?

A2: Precipitation or cloudiness upon adding this compound to an organic solvent system suggests low solubility or partial miscibility. The principle of "like dissolves like" is particularly important for fluorinated compounds.[4] Highly fluorinated molecules prefer to interact with other fluorinated molecules.

Here are some troubleshooting steps:

  • Solvent Selection: If possible, switch to a more compatible solvent. Fluorinated solvents would be the most effective, but may not be suitable for your experimental system. As mentioned, THF is a good starting point for a non-fluorinated option.[1]

  • Co-solvent Screening: Systematically screen a panel of co-solvents. You can do this on a small scale by preparing several vials with your primary organic solvent and the compound of interest, and then adding varying amounts of different co-solvents to each to observe which ones lead to a clear solution.

  • Trial a Different Fluorinated Alcohol: If your protocol allows, consider a fluorinated alcohol with a different structure that may have better solubility in your specific system.

Q3: My reaction, which includes this compound, is proceeding very slowly or not at all. Could phase separation be the cause?

A3: Yes, phase separation can significantly hinder a reaction. If the reactants are in separate, immiscible phases, their ability to interact is limited to the interface between the two layers, which will drastically reduce the reaction rate. Achieving a single, homogenous phase is crucial for most chemical reactions to proceed efficiently. The solutions provided in Q1 and Q2, such as adding a co-solvent or surfactant, are directly applicable here to create a single-phase reaction environment.

Frequently Asked Questions (FAQs)

Q: What is this compound?

A: this compound is a chemical compound with the formula C7H3F11O.[5] It is classified as a fluorinated alcohol and exhibits properties of a fluorinated surfactant.[2]

Q: What are the general properties of fluorinated compounds like this compound?

A: Fluorinated compounds are known for their high chemical and thermal stability.[6][7] They have very low surface energy, which makes them both water- and oil-repellent.[2] This also leads to their general immiscibility with non-fluorinated solvents.

Q: How should I store this compound?

A: As with most laboratory chemicals, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Refer to the safety data sheet (SDS) provided by the supplier for specific storage recommendations.

Q: Are there any safety concerns when working with this compound?

A: You should always consult the material's SDS for detailed safety and handling information. General laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. Work in a well-ventilated area or a fume hood.

Data Presentation

Table 1: General Miscibility of Solvent Classes with Fluorinated Compounds

Solvent ClassExamplesGeneral Miscibility with Fluorinated Compounds
Fluorinated Perfluorohexane, TrifluorotolueneHigh
Polar Aprotic Tetrahydrofuran (THF), AcetoneModerate to Low (THF is often an exception with better solubility)
Polar Protic Water, Methanol, EthanolVery Low
Non-Polar Hexane, TolueneVery Low

Note: This table provides a general guide. Actual miscibility can vary depending on the specific compounds and conditions.

Table 2: Common Co-solvents for Improving Fluorinated Compound Solubility

Co-SolventClassRationale for Use
Tetrahydrofuran (THF) Polar AproticOften shows good solubility for a range of perfluorinated compounds.[1]
Acetone Polar AproticCan be effective in some cases, but may have limited miscibility.
Acetonitrile Polar AproticSimilar to acetone, its effectiveness needs to be tested.
Methanol Polar ProticWhile generally immiscible, it can sometimes act as a bridge between a fluorinated compound and another polar solvent in specific ratios.[8][9]

Experimental Protocols

Protocol 1: Screening for an Effective Co-solvent

  • Preparation: In a series of small, transparent vials, add a fixed amount of your primary solvent and your compound of interest that is experiencing phase separation with this compound.

  • Addition of this compound: Add the required amount of this compound to each vial to replicate the phase separation issue.

  • Co-solvent Introduction: To each vial, add a different potential co-solvent (e.g., THF, acetone, acetonitrile) in incremental amounts (e.g., 5%, 10%, 20% v/v).

  • Observation: After each addition, cap the vial, vortex or shake it vigorously, and then allow it to stand. Observe if a single, clear phase is formed.

  • Evaluation: Record the co-solvent and the minimum concentration required to achieve a homogenous solution.

Protocol 2: Surfactant-Mediated Homogenization

  • System Preparation: Prepare your experimental system with all components except the surfactant, leading to a two-phase mixture.

  • Surfactant Stock Solution: Prepare a stock solution of a suitable surfactant (e.g., an anionic fluorosurfactant) in a compatible solvent.

  • Titration: While vigorously stirring your two-phase system, add the surfactant stock solution dropwise.

  • Monitoring: Continuously monitor the mixture for any changes in appearance. Look for the formation of a stable emulsion (a cloudy but uniform mixture) or a clear microemulsion.

  • Endpoint Determination: The endpoint is reached when a stable, homogenous mixture is achieved at the lowest possible surfactant concentration.

Visualizations

G Troubleshooting Workflow for Phase Separation start Phase Separation Observed check_temp Is Temperature Adjustment an Option? start->check_temp adjust_temp Adjust Temperature and Observe check_temp->adjust_temp Yes check_cosolvent Try Adding a Co-solvent check_temp->check_cosolvent No adjust_temp->check_cosolvent No Success success Homogenous Mixture Achieved adjust_temp->success Success add_cosolvent Screen Co-solvents (e.g., THF) [Protocol 1] check_cosolvent->add_cosolvent check_surfactant Is an Emulsion Acceptable? add_cosolvent->check_surfactant No Success add_cosolvent->success Success add_surfactant Add Surfactant [Protocol 2] check_surfactant->add_surfactant Yes reassess Re-evaluate Experimental Design check_surfactant->reassess No add_surfactant->reassess No Success add_surfactant->success Success

Caption: A flowchart for troubleshooting phase separation issues.

G Mechanism of Co-solvents and Surfactants cluster_0 Immiscible System cluster_1 Homogenized with Co-solvent cluster_2 Emulsified with Surfactant A This compound (Fluorous Phase) B Aqueous or Organic Solvent (Non-fluorous Phase) C This compound D Co-solvent (e.g., THF) C->D miscible E Aqueous or Organic Solvent D->E miscible F Surfactant Micelle H Bulk Solvent F->H dispersed in G This compound (encapsulated)

Caption: How co-solvents and surfactants address immiscibility.

References

Technical Support Center: Improving Reactant Solubility in (Perfluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to reactant solubility in (Perfluorocyclohexyl)methanol.

Troubleshooting Guide

Question: My reactant is not dissolving in this compound. What steps should I take?

Answer:

Low solubility in this compound, a highly fluorinated and non-polar solvent, is a common challenge. Follow this systematic approach to diagnose and resolve the issue.

Initial Assessment:

  • Verify Reactant Purity: Impurities can significantly impact solubility. Ensure your reactant is of the highest possible purity.

  • Control Moisture: this compound is hydrophobic. Ensure both the solvent and reactant are dry, as water can interfere with dissolution.

  • Gentle Agitation: Ensure the mixture is being adequately stirred or agitated.

If solubility remains poor, proceed with the following enhancement techniques.

Troubleshooting Workflow for Solubility Enhancement

Solubility Troubleshooting Workflow start Start: Reactant Insoluble in This compound check_physical Attempt Physical Methods start->check_physical sonication Apply Sonication check_physical->sonication heating Increase Temperature check_physical->heating assess_physical Solubility Improved? sonication->assess_physical heating->assess_physical check_chemical Attempt Chemical Methods assess_physical->check_chemical No success Success: Reactant Soluble assess_physical->success Yes cosolvent Add a Co-solvent check_chemical->cosolvent surfactant Add a Fluorosurfactant check_chemical->surfactant assess_chemical Solubility Improved? cosolvent->assess_chemical surfactant->assess_chemical assess_chemical->success Yes failure Consult Further Options: - Reactant Modification - Alternative Solvent System assess_chemical->failure No

Caption: A decision-making workflow for improving reactant solubility.

Frequently Asked Questions (FAQs)

General Solubility

Q1: Why is my compound poorly soluble in this compound?

A1: this compound is a fluorous solvent, meaning it is both hydrophobic and lipophobic. Its solvency power is primarily effective for other highly fluorinated compounds. Non-fluorinated organic molecules, especially polar ones, often exhibit low solubility due to weak intermolecular interactions with the solvent.[1]

Co-solvents

Q2: What are co-solvents and how do they improve solubility in this compound?

A2: Co-solvents are intermediate solvents that are miscible with both the primary solvent and the solute.[2] In this context, a suitable co-solvent can bridge the polarity gap between your reactant and this compound, enhancing solvation.

Q3: Which co-solvents are effective with this compound?

A3: The choice of co-solvent depends on the properties of your reactant. Common choices for fluorinated systems include:

  • For non-polar reactants: Hexafluoroisopropanol (HFIP) or other fluorinated alcohols.

  • For more polar reactants: Tetrahydrofuran (THF) or acetone may be effective in small amounts.[3]

It is crucial to start with a small percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase it, as large amounts can alter the desired properties of the fluorous phase.

Illustrative Data: Effect of Co-solvents on Solubility

Reactant (Hypothetical)Co-solvent (5% v/v)Solubility (mg/mL) at 25°C
Compound X (Non-polar)None0.1
Compound X (Non-polar)Hexafluoroisopropanol2.5
Compound Y (Polar)None< 0.05
Compound Y (Polar)Tetrahydrofuran0.8

Note: The data in this table is for illustrative purposes and should be confirmed experimentally.

Surfactants

Q4: How can surfactants enhance solubility?

A4: Surfactants, particularly fluorosurfactants, are highly effective at improving solubility in fluorinated solvents.[4][5] They possess a fluorinated "tail" that is compatible with this compound and a "head" that can be either polar or non-polar to interact with the reactant. They work by forming micelles that encapsulate the reactant molecules, allowing them to be dispersed in the solvent.

Mechanism of Solubility Enhancement by Co-solvents and Surfactants

Solubility Enhancement Mechanisms cluster_cosolvent Co-solvent Action cluster_surfactant Surfactant (Micelle Formation) A Reactant C Co-solvent A->C Solvation B This compound (Primary Solvent) B->C Miscibility micelle Micelle surfactant_tail Fluorinated Tail (in solvent) surfactant_head Head Group (interacts with reactant) reactant_in_micelle Reactant

Caption: Mechanisms of solubility enhancement by co-solvents and surfactants.

Q5: What type of surfactant should I use?

A5: Fluorosurfactants are the most effective choice.[6] They are more efficient at reducing surface tension in fluorinated systems than traditional hydrocarbon-based surfactants.[4] The choice between anionic, cationic, non-ionic, or zwitterionic fluorosurfactants will depend on the nature of your reactant and the desired reaction conditions. Non-ionic fluorosurfactants are often a good starting point due to their broad compatibility.[5]

Physical Methods

Q6: Can temperature affect the solubility of my reactant?

A6: Yes, temperature can influence solubility. For most solid reactants, solubility in this compound will increase with temperature.[7] However, for gaseous reactants, solubility typically decreases as temperature rises.[8] It is advisable to conduct preliminary experiments at various temperatures (e.g., 25°C, 40°C, 60°C) to determine the effect on your specific system.

Illustrative Data: Effect of Temperature on Solubility

Reactant (Hypothetical)Temperature (°C)Solubility (mg/mL)
Compound Z (Solid)250.2
Compound Z (Solid)400.9
Compound Z (Solid)602.1

Note: The data in this table is for illustrative purposes and should be confirmed experimentally.

Q7: Is sonication a useful technique for improving solubility in this compound?

A7: Sonication can be a very effective physical method for enhancing solubility. The high-frequency sound waves create cavitation bubbles that, upon collapsing, generate localized high pressure and temperature, breaking down solid particles and increasing the surface area available for solvation.[9] This is particularly useful for kinetically limited dissolution processes.

Experimental Protocols

Protocol: Determining Reactant Solubility using the Shake-Flask Method and HPLC Analysis

This protocol outlines a general procedure for determining the equilibrium solubility of a reactant in this compound.

1. Materials and Equipment:

  • Reactant of interest

  • This compound (HPLC grade)

  • Co-solvents and/or surfactants (if applicable)

  • Glass vials with PTFE-lined screw caps

  • Analytical balance

  • Vortex mixer

  • Constant temperature shaker bath

  • Syringe filters (0.22 µm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD)

  • Volumetric flasks and pipettes

2. Procedure:

a. Preparation of Saturated Solutions: i. Add an excess amount of the solid reactant to several glass vials. A visible excess of solid must remain at the end of the experiment to ensure saturation. ii. Accurately add a known volume of this compound to each vial. iii. If testing enhancers, prepare parallel sets of vials with known concentrations of co-solvents or surfactants. iv. Securely cap the vials.

b. Equilibration: i. Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). ii. Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

c. Sample Preparation for Analysis: i. After equilibration, let the vials stand in the temperature bath for at least 2 hours to allow undissolved solids to settle. ii. Carefully withdraw an aliquot of the supernatant using a glass syringe. iii. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles. iv. Dilute the filtered sample to a concentration within the calibrated range of your analytical method using a suitable solvent in which both the reactant and this compound are soluble (e.g., acetonitrile, methanol).

d. HPLC Analysis: i. Prepare a calibration curve of the reactant in the dilution solvent. ii. Inject the diluted sample into the HPLC system. iii. Quantify the concentration of the reactant in the diluted sample by comparing its peak area to the calibration curve.[10][11]

e. Calculation of Solubility: i. Calculate the concentration of the reactant in the original saturated solution, accounting for the dilution factor. ii. Express solubility in the desired units (e.g., mg/mL, mol/L).

Protocol: Improving Solubility with Sonication

1. Materials and Equipment:

  • Reactant and this compound mixture

  • Bath or probe sonicator

2. Procedure: i. Prepare the reactant-solvent mixture in a suitable vessel. ii. For a bath sonicator, place the vessel in the water bath. For a probe sonicator, insert the probe into the mixture, avoiding contact with the vessel walls. iii. Sonicate the mixture in short bursts (e.g., 1-2 minutes) to prevent excessive heating. iv. Allow the mixture to cool to the desired temperature between bursts. v. Continue sonication until the reactant is dissolved or no further dissolution is observed. Note that sonication parameters such as frequency, power, and time may need to be optimized for your specific system.[9][12]

References

Technical Support Center: Managing Reaction Exotherms in (Perfluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential reaction exotherms when working with (Perfluorocyclohexyl)methanol. The information is presented in a question-and-answer format, offering troubleshooting advice and frequently asked questions.

Disclaimer: There is limited publicly available data on the specific reaction calorimetry and thermal hazards of this compound. The guidance provided here is based on general principles for managing exothermic reactions of fluorinated compounds. It is crucial to conduct a thorough risk assessment and small-scale trials before proceeding with any new reaction.

Troubleshooting Guides

Unexpected temperature increases are a primary concern when working with new chemical reactions. The following table outlines potential issues, their probable causes, and recommended solutions to mitigate thermal hazards.

Issue Potential Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Rise - Reaction is more exothermic than anticipated.- Rate of reagent addition is too fast.- Inadequate cooling or stirring.- Immediately stop reagent addition.- Increase cooling bath efficiency (e.g., switch to a dry ice/acetone bath).- Add a pre-chilled, inert solvent to dilute the reaction mixture.- Ensure vigorous stirring to improve heat dissipation.
Localized Hotspots - Poor mixing leading to concentrated areas of reaction.- Viscous reaction mixture hindering heat transfer.- Increase the stirring rate.- Use a larger reaction vessel to improve surface area to volume ratio.- Consider a different solvent to reduce viscosity.
Delayed Exotherm - Induction period for the reaction.- Accumulation of unreacted starting materials.- Add reagents slowly and monitor for any initial temperature change before proceeding with the full addition.- Perform a small-scale trial to understand the reaction kinetics.
Reaction Fails to Initiate, then Exotherms Violently - Impurities in starting materials or solvent.- Insufficient activation energy followed by a runaway reaction.- Ensure all reagents and solvents are pure and dry.- Gradually increase the temperature to the desired reaction point while carefully monitoring for any exotherm.- Consider using a reaction calorimeter to determine the onset temperature of the exotherm.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with reactions of this compound?

A1: While specific data is unavailable, reactions involving highly fluorinated compounds can present thermal hazards. The strong electron-withdrawing nature of the perfluorocyclohexyl group can influence the reactivity of the methanol moiety. Potential hazards include unexpected and highly exothermic reactions, which can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction if not properly controlled. Thermal decomposition of fluorinated compounds at high temperatures can also release hazardous gases.[1][2]

Q2: How can I estimate the potential exotherm of a reaction with this compound?

A2: Due to the lack of published calorimetric data, it is essential to start with very small-scale experiments (milligram to gram scale) under controlled conditions. The use of a reaction calorimeter is the most reliable method to measure the heat of reaction and the rate of heat release. This data is critical for safe scale-up.

Q3: What are the key considerations for safe scale-up of reactions involving this compound?

A3: Safe scale-up requires a thorough understanding of the reaction's thermal profile. Key considerations include:

  • Heat Transfer: As the reaction scale increases, the surface area to volume ratio decreases, making heat dissipation less efficient. Ensure the cooling capacity of the reactor is sufficient to handle the total heat generated.

  • Addition Rate: The rate of reagent addition should be carefully controlled to manage the rate of heat generation.

  • Mixing: Efficient stirring is crucial to prevent localized hotspots and ensure uniform temperature distribution.

  • Emergency Planning: Have a clear plan for emergency shutdown and quenching of the reaction in case of a thermal runaway.

Q4: What are the signs of a potential thermal runaway reaction?

A4: Key indicators include a sudden and accelerating increase in temperature, a rapid rise in pressure, and visible signs of boiling or gas evolution from the reaction mixture. Continuous monitoring of the reaction temperature is essential.

Experimental Protocols

The following is a generalized protocol for a hypothetical reaction involving this compound, emphasizing the management of potential exotherms. This is a template and must be adapted based on the specific chemistry being performed and the results of small-scale safety testing.

Reaction: General Esterification of this compound

Materials:

  • This compound

  • Acylating agent (e.g., acid chloride or anhydride)

  • Anhydrous, inert solvent (e.g., dichloromethane, acetonitrile)

  • Base (e.g., triethylamine, pyridine)

  • Reaction vessel equipped with a magnetic stirrer, thermometer, addition funnel, and nitrogen inlet

  • Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

  • Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.

  • Dissolution: Dissolve this compound and the base in the anhydrous solvent in the reaction flask.

  • Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C) using the cooling bath.

  • Controlled Addition: Slowly add the acylating agent, dissolved in the anhydrous solvent, to the stirred solution via the addition funnel over a prolonged period.

  • Temperature Monitoring: Continuously monitor the internal reaction temperature. The rate of addition should be adjusted to maintain the temperature within a narrow, predetermined range (e.g., ± 2 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC-MS).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding a suitable quenching agent (e.g., water, saturated ammonium chloride solution) while maintaining cooling.

  • Work-up: Proceed with the standard aqueous work-up and purification procedures.

Visualizations

The following diagrams illustrate key workflows and logical relationships for managing reaction exotherms.

TroubleshootingWorkflow Troubleshooting an Unexpected Exotherm start Unexpected Temperature Rise Detected stop_addition Immediately Stop Reagent Addition start->stop_addition increase_cooling Increase Cooling Efficiency stop_addition->increase_cooling dilute Add Pre-Chilled Inert Solvent increase_cooling->dilute stir Ensure Vigorous Stirring dilute->stir assess Assess Situation: Temperature Stabilizing? stir->assess stabilized Continue Monitoring Investigate Cause Post-Reaction assess->stabilized Yes not_stabilized Execute Emergency Shutdown (Quench if Safe) assess->not_stabilized No

Caption: Workflow for troubleshooting an unexpected exotherm.

ExperimentalSetup Experimental Setup for Temperature Control cluster_reactor reactor Reaction Vessel Stirrer Thermometer cooling_bath Cooling Bath addition_funnel Addition Funnel (Controlled Reagent Addition) addition_funnel->reactor:p n2_inlet Nitrogen Inlet n2_inlet->reactor:p

Caption: Key components of an experimental setup for controlling reaction temperature.

References

Technical Support Center: Safe Disposal of (Perfluorocyclohexyl)methanol Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of (Perfluorocyclohexyl)methanol waste. As a per- and polyfluoroalkyl substance (PFAS), this compound requires special management due to its persistence and potential environmental impact. Always consult your institution's Environmental Health & Safety (EHS) office and the substance's specific Safety Data Sheet (SDS) before handling or disposing of this waste.

Frequently Asked Questions (FAQs)

Q1: How should I classify waste containing this compound?

A1: Waste containing this compound is classified as halogenated organic waste .[1][2][3] This is due to the presence of fluorine atoms in its molecular structure. It must be segregated from non-halogenated waste streams to ensure proper disposal and prevent hazardous reactions.[1][3] If the waste is a solution in a flammable solvent like methanol, it may also be classified as ignitable hazardous waste (RCRA ID U154 for methanol).[4]

Q2: What are the proper procedures for collecting and storing this waste in the laboratory?

A2: Follow these steps for safe collection and storage:

  • Use Designated Containers: Collect waste in sturdy, leak-proof containers made of compatible material (e.g., high-density polyethylene).[2]

  • Label Correctly: Affix a hazardous waste label to the container immediately. The label must clearly state "Halogenated Organic Waste" and list all contents, including "this compound" and any solvents.

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when adding waste.[2]

  • Store Safely: Store the waste container in a designated satellite accumulation area, such as a ventilated cabinet. Ensure it is stored away from incompatible materials like strong oxidizing agents.[5]

  • Avoid Overfilling: Do not fill containers beyond 90% capacity to allow for expansion.[2]

Q3: Why is it critical to segregate this compound waste?

A3: Segregation is crucial for several reasons. Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing it all to be treated by the more expensive and complex methods required for halogenated compounds.[3] Furthermore, mixing incompatible chemicals can lead to dangerous reactions.[1] Proper segregation ensures safe handling and compliance with disposal regulations.

Q4: What are the approved large-scale disposal methods for PFAS waste like this compound?

A4: According to the U.S. Environmental Protection Agency (EPA), the primary recommended technologies for the disposal and destruction of PFAS-containing materials are thermal destruction, permitted landfills, and underground injection.[6]

  • Incineration: High-temperature incineration is a promising method for permanently eliminating PFAS.[6] However, it must be managed correctly to prevent the release of harmful byproducts.

  • Hazardous Waste Landfills: Disposal in a permitted hazardous waste landfill is an option. These facilities are engineered with liners and leachate collection systems to contain the waste.[6]

  • Deep Well Injection: For liquid wastes, deep well injection into geologically stable formations is a potential disposal route.[6]

Q5: Can I treat or degrade this compound in the lab before disposal?

A5: Several advanced technologies are under investigation for the degradation of PFAS, including advanced oxidation processes (e.g., photocatalysis), reduction processes, and plasma treatment.[7][8][9] These methods aim to break the strong carbon-fluorine (C-F) bonds.[10][11] However, these are not standard procedures and require specialized equipment and expertise. Any laboratory-scale treatment must be conducted as a formal experiment with a full risk assessment and approval from your institution's EHS department.

Troubleshooting Guides

Q: I accidentally mixed this compound waste with a non-halogenated solvent like ethanol. What should I do?

A: The entire mixture must now be treated as halogenated hazardous waste.[3] Do not attempt to separate the components.

  • Ensure the container is properly sealed.

  • Update the hazardous waste label on the container to accurately list all components of the mixture (e.g., "this compound," "Ethanol").

  • Store the container in the designated area for halogenated waste.

  • Inform your lab manager and contact your EHS office for guidance.

Q: My waste container is old and appears brittle. How do I safely transfer the waste?

A: An immediate and safe transfer is necessary to prevent a spill.

  • Obtain a new, appropriate waste container and label it identically to the old one.

  • Perform the transfer inside a functioning chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Carefully pour the waste from the old container into the new one, using a funnel to prevent spills.

  • Rinse the old, empty container with a small amount of a suitable solvent (like the one used in the waste stream), and pour the rinsate into the new waste container. This first rinse must be collected as hazardous waste.[12]

  • Deface the label on the empty container and dispose of it according to your institution's policy for empty chemical containers.

Q: I have a very dilute aqueous solution of this compound from an experiment. Can I pour it down the drain?

A: No. Under no circumstances should solvents or PFAS-containing solutions be discharged into the sewer system.[3] PFAS are persistent environmental contaminants, and wastewater treatment plants are generally not equipped to remove them. All solutions, regardless of concentration, must be collected as hazardous waste. For dilute aqueous solutions, collect them in a container labeled "Aqueous Halogenated Organic Waste."

Data Presentation

Table 1: Comparison of Recommended Large-Scale PFAS Disposal Technologies

TechnologyMechanismAdvantagesLimitations & Uncertainties
High-Temperature Incineration Thermal decomposition breaks the C-F bonds.Potential for complete destruction of PFAS compounds.Risk of incomplete combustion leading to atmospheric release of PFAS or other harmful byproducts. Requires very high temperatures and specific operating conditions.
Hazardous Waste Landfill Containment using engineered liners and leachate collection systems to prevent environmental release.Established and permitted method for hazardous waste; can handle solid and liquid wastes.Does not destroy PFAS; potential for long-term release through liner failure, leachate, or landfill gas.
Deep Well Injection Pumping of liquid waste into deep, isolated, and stable geological formations.Isolates liquid waste from the biosphere.Limited to liquid waste streams; requires specific geological conditions; potential for migration if sites are not properly selected and managed.

Source: Adapted from U.S. EPA guidance on PFAS destruction and disposal.[6]

Experimental Protocols

Representative Protocol: Lab-Scale Degradation via UV/Persulfate Oxidation

Disclaimer: This is a representative protocol for an advanced oxidation process. It is not specifically validated for this compound and must be adapted and thoroughly tested under controlled laboratory conditions. A comprehensive risk assessment must be performed before proceeding.

Objective: To degrade a fluorinated organic compound in an aqueous solution using ultraviolet (UV) light to activate a persulfate salt, generating highly reactive sulfate radicals.

Materials:

  • Aqueous waste solution containing this compound

  • Potassium persulfate (K₂S₂O₈)

  • pH meter and buffer solutions (e.g., sulfuric acid, sodium hydroxide)

  • Photoreactor equipped with a UV lamp (e.g., 254 nm)

  • Stir plate and stir bar

  • Appropriate analytical equipment for monitoring degradation (e.g., LC-MS/MS)

Procedure:

  • Preparation: Work within a chemical fume hood. Wear appropriate PPE (UV-blocking safety glasses, gloves, lab coat).

  • Sample Setup: Place a known volume and concentration of the aqueous waste solution into the quartz reaction vessel of the photoreactor. Add a magnetic stir bar.

  • pH Adjustment: Measure the initial pH of the solution. If necessary, adjust the pH to the desired level (acidic conditions are often favored for this reaction) using dilute sulfuric acid or sodium hydroxide. Record the final pH.

  • Reagent Addition: Add a calculated amount of potassium persulfate to the solution to achieve the desired molar excess (e.g., 100:1 persulfate:PFAS). Stir until fully dissolved.

  • Reaction Initiation: Turn on the stirring mechanism to ensure the solution is well-mixed. Turn on the UV lamp to initiate the photochemical reaction. Start a timer.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully extract a small aliquot of the reaction mixture for analysis. Quench the reaction in the aliquot immediately (e.g., with sodium sulfite) to stop further degradation.

  • Analysis: Analyze the samples to determine the concentration of the parent compound, this compound, and identify any potential degradation byproducts.

  • Waste Disposal: Upon completion, the entire reaction mixture, including all samples, must be collected and disposed of as halogenated hazardous waste.

Visualizations

DisposalDecisionWorkflow start_end start_end process process decision decision waste_cat waste_cat action action A Start: Waste Generated B Is the waste This compound or does it contain it? A->B C Classify as Halogenated Organic Waste B->C  Yes I Follow non-halogenated waste procedures B->I No   D Collect in a dedicated, properly labeled container C->D E Is the container full (<=90%)? D->E F Store in designated Satellite Accumulation Area E->F No   G Arrange for pickup by EHS / Hazardous Waste Contractor E->G  Yes F->D Continue collecting H End: Proper Disposal G->H

Caption: Waste Disposal Decision Workflow for this compound.

LabWasteHandling cluster_collection Waste Collection cluster_storage Storage & Disposal step step material material precaution precaution A Generate Waste B Select Compatible Waste Container (e.g., HDPE) A->B C Affix Hazardous Waste Label B->C D Add Waste to Container (in fume hood) C->D D->D E Update Contents on Label D->E F Keep Container Tightly Sealed E->F G Store in Ventilated Secondary Containment F->G H Request EHS Pickup When Full G->H

Caption: Laboratory Waste Collection and Handling Workflow.

References

Preventing degradation of (Perfluorocyclohexyl)methanol during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the prevention of degradation of (Perfluorocyclohexyl)methanol during long-term storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for long-term stability of this compound?

To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark, and dry environment. For extended periods, storage at 2-8°C is advisable. The container should be tightly sealed and the headspace can be purged with an inert gas like argon or nitrogen to minimize the risk of oxidation.[1]

2. What type of container material is most suitable for storing this compound?

Amber glass vials or bottles with polytetrafluoroethylene (PTFE)-lined caps are recommended. The amber glass protects the compound from potential light-induced degradation, while the PTFE liner provides a chemically resistant and inert seal, preventing contamination from the cap.[1] While perfluorinated compounds can sometimes adsorb to glass surfaces, for a neat compound or a solution in a compatible solvent, glass remains a good choice due to its inertness. For aqueous samples or trace analysis, polypropylene containers may be preferred to minimize adsorption.[2]

3. What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on similar fluorinated alcohols, two primary degradation routes are likely:

  • Oxidation: The alcohol group is susceptible to oxidation, which could lead to the formation of the corresponding aldehyde ((Perfluorocyclohexyl)formaldehyde) and subsequently the carboxylic acid ((Perfluorocyclohexyl)carboxylic acid). This process can be initiated by exposure to air (oxygen), elevated temperatures, or light.

  • Elimination of Hydrogen Fluoride (HF): Under basic conditions, fluorinated alcohols can undergo elimination of HF.[1] It is crucial to avoid contact with strong bases during storage and handling.

4. How can I detect degradation of this compound in my sample?

Degradation can be detected by monitoring the purity of the sample over time using chromatographic techniques. The appearance of new peaks in the chromatogram would indicate the formation of degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for analyzing the volatile this compound and potential volatile degradation products like the corresponding aldehyde.

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): This is ideal for detecting less volatile degradation products such as the carboxylic acid. A stability-indicating HPLC method should be developed to resolve the parent compound from its potential degradation products.[3]

5. Can I store this compound in a standard -20°C freezer?

While freezing is a common method for preserving chemical stability, it is important to consider the effects of freeze-thaw cycles. If you choose to store it at -20°C, it is recommended to aliquot the compound into smaller, single-use quantities to avoid repeated temperature fluctuations.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in GC-MS or HPLC analysis Chemical degradationCharacterize the new peak using mass spectrometry to identify the degradation product. Review storage conditions and handling procedures to identify potential causes (e.g., exposure to air, light, high temperature, or incompatible materials).
Discoloration of the sample Impurities or degradationAnalyze the sample using UV-Vis spectroscopy to check for chromophores. Use GC-MS or HPLC-MS to identify the colored species. The sample may need to be repurified.
Change in pH of a formulated solution Formation of acidic degradation products (e.g., carboxylic acid or HF)Monitor the pH of solutions over time. If a decrease in pH is observed, it may indicate degradation. Identify the acidic species using appropriate analytical techniques.
Inconsistent experimental results Sample degradationRe-analyze the purity of the this compound stock. If degradation is confirmed, use a fresh or repurified sample for experiments. Implement stricter storage and handling protocols.

Summary of Recommended Storage and Handling Conditions

Parameter Recommendation Rationale
Temperature 2-8°C (long-term); Room temperature (short-term, if protected from light and air)Minimizes thermal degradation and oxidation rates.
Light Store in amber glass containers or in the darkPrevents potential photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon, nitrogen)Prevents oxidation of the alcohol group.
Container Amber glass bottles with PTFE-lined capsChemically inert, prevents light exposure, and ensures a tight seal.
pH Avoid contact with strong basesPrevents potential elimination of hydrogen fluoride.[1]

Experimental Protocols

Protocol 1: Long-Term Stability Study

This protocol outlines a general procedure for assessing the long-term stability of this compound.

1. Materials and Equipment:

  • This compound (minimum of 3 batches)[4]

  • Amber glass vials with PTFE-lined caps

  • Climate chambers or incubators set to desired storage conditions

  • GC-MS system

  • HPLC-MS system

  • Analytical balance

  • Volumetric flasks and pipettes

2. Procedure:

  • Aliquot samples of this compound from at least three different batches into amber glass vials.

  • Tightly seal the vials, and if possible, purge the headspace with an inert gas.

  • Place the vials in climate chambers under the following conditions (as per ICH guidelines)[5][6]:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated), remove a vial from each storage condition.[5]

  • Allow the vial to equilibrate to room temperature.

  • Analyze the sample for purity and the presence of degradation products using a validated stability-indicating GC-MS or HPLC-MS method.

  • Record any changes in physical appearance (e.g., color).

Protocol 2: GC-MS Analysis for Purity and Degradation Products

This protocol provides a general method for the analysis of this compound and its potential volatile degradation products.

1. Materials and Equipment:

  • GC-MS system with a suitable capillary column (e.g., a mid-polarity column)

  • Helium (carrier gas)

  • Methanol or other suitable solvent for sample dilution

  • Autosampler vials with caps

2. GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-500

3. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions for calibration if quantitative analysis is required.

  • Transfer the sample solutions to autosampler vials.

  • Inject the samples into the GC-MS system.

  • Analyze the resulting chromatograms for the main peak corresponding to this compound and any additional peaks that may indicate degradation products.

  • Use the mass spectra to identify the parent compound and any potential degradation products by comparing with spectral libraries or by interpreting the fragmentation patterns.

Visualizations

degradation_pathway A This compound B (Perfluorocyclohexyl)formaldehyde A->B Oxidation (O2, heat, light) D Elimination Products A->D Elimination of HF (Strong Base) C (Perfluorocyclohexyl)carboxylic Acid B->C Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample This compound Sample Aliquoting Aliquot into Vials Sample->Aliquoting Storage Store at Varied Conditions (Temp, Humidity, Light) Aliquoting->Storage Timepoints Pull Samples at Time Points Storage->Timepoints GCMS GC-MS Analysis Timepoints->GCMS HPLCMS HPLC-MS Analysis Timepoints->HPLCMS Physical Physical Inspection Timepoints->Physical Purity Assess Purity GCMS->Purity Degradants Identify Degradants GCMS->Degradants HPLCMS->Purity HPLCMS->Degradants Report Generate Stability Report Physical->Report Purity->Report Degradants->Report

Caption: General workflow for a long-term stability study.

References

Technical Support Center: Scaling Up Synthetic Reactions Involving (Perfluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for scaling up synthetic reactions utilizing (Perfluorocyclohexyl)methanol. The information is structured to offer quick access to troubleshooting solutions and frequently asked questions, ensuring the smooth execution of your chemical syntheses.

Troubleshooting Guides

This section addresses common issues encountered during the scale-up of reactions involving this compound, presented in a question-and-answer format.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
TS-001 Poor or Incomplete Phase Separation During Work-up - Insufficient cooling of the reaction mixture.- Formation of a stable emulsion.- High concentration of amphiphilic species.- Ensure the reaction mixture is cooled to room temperature or below to induce phase separation.- Add a small amount of brine to break up emulsions.- If an emulsion persists, consider centrifugation to aid separation.- Dilute the organic phase with a non-polar organic solvent.
TS-002 Low Product Yield - Incomplete reaction.- Product loss during extraction.- Catalyst deactivation.- Monitor reaction completion by TLC or GC/MS before work-up.- Increase reaction temperature to ensure miscibility of reactants in the fluorous phase, if applicable.- Perform multiple extractions of the fluorous phase with the organic solvent.- For biphasic reactions, ensure adequate agitation to maximize the interfacial area.
TS-003 Product Contaminated with Fluorous Solvent - Inefficient extraction.- Azeotrope formation during solvent removal.- Wash the organic phase thoroughly with a suitable organic solvent in which the fluorous solvent is immiscible.- Utilize a fluorous solid-phase extraction (F-SPE) cartridge to capture residual fluorous compounds.- When removing the organic solvent by rotary evaporation, be mindful of potential azeotropes.
TS-004 Difficulty in Recycling this compound - Contamination with non-fluorous materials.- Cross-contamination with organic solvents.- After separation, wash the fluorous phase with a fresh portion of the organic solvent used in the reaction to remove residual product.- Consider distillation of the recovered fluorous solvent for high-purity recycling.
TS-005 Reaction Fails to Reach Completion - Poor solubility of reactants in the fluorous phase at the reaction temperature.- Insufficient reaction time or temperature.- Increase the reaction temperature to achieve a homogeneous single phase.[1][2]- Add a co-solvent to improve the solubility of the reactants.- Extend the reaction time and monitor progress.

Frequently Asked Questions (FAQs)

1. What are the key physical properties of this compound?

While specific data can be sparse, the following information is available:

PropertyValueReference(s)
Molecular Formula C₇H₃F₁₁O[3]
Molecular Weight 312.08 g/mol [3]
Appearance Neat (liquid)[3]

2. At what temperature should I run my reaction to ensure miscibility?

The miscibility of fluorous solvents with organic solvents is highly temperature-dependent.[1][4] Many fluorous-organic biphasic systems become a single phase at elevated temperatures.[1][2] It is crucial to perform small-scale experiments to determine the optimal temperature for achieving a homogeneous reaction mixture for your specific substrate and organic co-solvent.

3. How can I efficiently separate my product from the this compound phase?

The most common method is a biphasic work-up. After the reaction is complete, cooling the mixture will typically induce phase separation, with the denser fluorous phase at the bottom. The organic product can then be extracted from the fluorous phase using a conventional organic solvent. For highly pure product, fluorous solid-phase extraction (F-SPE) can be employed to remove trace amounts of fluorous compounds.

4. Is this compound recoverable and reusable?

Yes, one of the primary advantages of using fluorous solvents is their recoverability. After separating the product, the this compound can be washed, dried, and reused in subsequent reactions. For high-purity requirements, distillation of the recovered solvent is recommended.

5. What are the primary safety concerns when working with this compound at scale?

While specific toxicity data for this compound is not detailed in the provided search results, it is prudent to handle it as a typical fluorinated compound. Key safety considerations include:

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Heating: Use appropriate heating mantles and temperature controllers. Ensure the reaction vessel is properly secured and shielded.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Experimental Protocols (Representative Examples)

The following protocols are provided as illustrative examples for scaling up common reactions using this compound as a fluorous solvent. Users should optimize these protocols for their specific substrates and equipment.

Protocol 1: Scale-Up of a Fischer Esterification Reaction

This protocol describes the esterification of a generic carboxylic acid with methanol, using this compound to facilitate the separation of a fluorous-tagged catalyst.

Diagram of the Experimental Workflow for Fischer Esterification

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Charge Reactor: - Carboxylic Acid - this compound - Fluorous-tagged Acid Catalyst B Add Methanol A->B C Heat to Reflux (e.g., 70-80 °C) B->C D Cool to RT to Induce Phase Separation C->D E Separate Phases D->E F Extract Fluorous Phase with Organic Solvent E->F Organic Layer J Recover & Recycle Fluorous Phase E->J Fluorous Layer G Combine Organic Phases & Wash with NaHCO3 F->G H Dry, Filter, & Concentrate Organic Phase G->H I Isolate Pure Ester H->I

Caption: Workflow for a fluorous biphasic esterification.

Methodology:

  • Reactor Setup: To a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add the carboxylic acid (0.5 mol), this compound (250 mL), and a fluorous-tagged acid catalyst (e.g., a fluorous-tagged sulfonic acid, 0.01 mol).

  • Reaction: Begin stirring and add methanol (1.0 mol). Heat the mixture to reflux (typically 70-80 °C) and maintain for 4-6 hours. The reaction should become homogeneous at the reflux temperature. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The mixture should separate into two distinct phases.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Separate the lower, denser fluorous phase from the upper organic phase.

  • Extraction: Extract the fluorous phase with two portions (50 mL each) of an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine these organic extracts with the initial organic phase.

  • Washing: Wash the combined organic phases with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude ester by distillation or column chromatography.

  • Solvent Recovery: The recovered fluorous phase can be washed with a small amount of the organic solvent, dried, and reused.

Protocol 2: Scale-Up of a Nucleophilic Substitution (Sₙ2) Reaction

This protocol details a representative Sₙ2 reaction between an alkyl halide and a nucleophile, where this compound is used as a recyclable solvent.

Diagram of the Experimental Workflow for Sₙ2 Reaction

SN2_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Charge Reactor: - Nucleophile - this compound B Add Alkyl Halide A->B C Heat to Reaction Temp. (e.g., 60-90 °C) B->C D Cool to RT to Induce Phase Separation C->D E Separate Phases D->E F Extract Fluorous Phase with Organic Solvent E->F Organic Layer J Recover & Recycle Fluorous Phase E->J Fluorous Layer G Combine Organic Phases & Wash with Water/Brine F->G H Dry, Filter, & Concentrate Organic Phase G->H I Isolate Pure Product H->I

Caption: Workflow for a fluorous biphasic Sₙ2 reaction.

Methodology:

  • Reactor Setup: In a 1 L, three-necked, round-bottom flask fitted with a mechanical stirrer, condenser, and nitrogen inlet, dissolve the nucleophile (0.6 mol) in this compound (300 mL).

  • Reaction: Add the alkyl halide (0.5 mol) to the stirred solution. Heat the reaction mixture to 60-90 °C under a nitrogen atmosphere. The reaction progress should be monitored by an appropriate analytical technique (TLC, GC, or LC-MS).

  • Work-up: After the reaction has reached completion, cool the mixture to room temperature to induce phase separation.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to fully separate. Collect the lower fluorous phase.

  • Extraction: Extract the fluorous phase with three 75 mL portions of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine all organic layers and wash with water and then with brine to remove any water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: The crude product can be further purified by column chromatography or distillation if necessary.

  • Solvent Recovery: The recovered this compound can be purified by washing and drying for reuse.

Logical Diagrams

Troubleshooting Logic for Phase Separation Issues

Troubleshooting_Phase_Separation Start Phase Separation Issue (Emulsion or No Separation) Q1 Is the mixture at room temperature or below? Start->Q1 Cool Cool the mixture further Q1->Cool No Q2 Is an emulsion present? Q1->Q2 Yes Cool->Q1 AddBrine Add brine and gently agitate Q2->AddBrine Yes Consult Consult senior chemist/ process development Q2->Consult No Q3 Did the emulsion break? AddBrine->Q3 Centrifuge Consider centrifugation Q3->Centrifuge No Proceed Proceed with phase separation Q3->Proceed Yes Centrifuge->Proceed

Caption: Decision tree for resolving phase separation problems.

References

Validation & Comparative

A Comparative Guide to Fluorinated Alcohol Solvents: (Perfluorocyclohexyl)methanol vs. Hexafluoroisopropanol (HFIP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of specialized solvents, fluorinated alcohols have emerged as indispensable tools for challenging chemical transformations, peptide synthesis, and polymer science. Their unique combination of high polarity, strong hydrogen-bond-donating ability, and low nucleophilicity allows them to facilitate reactions and dissolve substrates that are intractable in common solvents. The most prominent member of this class is 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). This guide provides a detailed comparison between the well-documented solvent effects of HFIP and the less characterized (Perfluorocyclohexyl)methanol.

Due to a significant disparity in available research and experimental data, this guide will present a comprehensive overview of HFIP's properties and performance, which will serve as a benchmark. The properties of this compound will be discussed based on available data and inferences from its chemical structure. This guide also provides detailed experimental protocols for researchers wishing to conduct a direct comparative analysis.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's performance is dictated by its physical and chemical properties. While extensive data exists for HFIP, information for this compound is sparse. The following table summarizes the known quantitative data.

PropertyThis compoundHexafluoroisopropanol (HFIP)
CAS Number 28788-68-3[1]920-66-1
Molecular Formula C₇H₃F₁₁O[1]C₃H₂F₆O
Molecular Weight 312.08 g/mol [1]168.04 g/mol
Boiling Point Data not available58.2 °C
Density Data not available1.596 g/mL (at 25 °C)
pKa Data not available9.3
Dielectric Constant Data not available16.7

Comparative Analysis of Solvent Effects

Hexafluoroisopropanol (HFIP): The Established Benchmark

HFIP is a colorless, volatile liquid renowned for its exceptional solvent properties.[2] Its two electron-withdrawing trifluoromethyl groups dramatically increase the acidity of the hydroxyl proton (pKa 9.3), making it a powerful hydrogen-bond donor.[3] This property is central to its ability to solubilize hydrogen-bond acceptors like amides and ethers and to stabilize anionic species more effectively than other alcohols.[3]

Key performance characteristics of HFIP include:

  • Stabilization of Cationic Intermediates : HFIP's high polarity and strong ionizing power, combined with its extremely low nucleophilicity, make it an ideal solvent for reactions proceeding through cationic intermediates.[4][5][6] It effectively solvates and stabilizes carbocations, preventing the solvent from quenching the reactive intermediate and allowing for subsequent reactions.[5][6]

  • Enhanced Electrophilicity : By forming strong hydrogen bonds with electrophiles, HFIP can activate them towards nucleophilic attack. This has been exploited in a wide range of reactions, including oxidations, C-H functionalizations, and ring-openings of epoxides.[2][7]

  • Polymer and Peptide Chemistry : HFIP is one of the few solvents capable of dissolving highly polar and recalcitrant polymers such as polyamides and polyesters.[2] In biochemistry, it is widely used to solubilize peptides and to monomerize β-sheet protein aggregates.[2] It is also frequently used in solid-phase peptide synthesis (SPPS) for the cleavage of protected peptides from resins.[8][9][10]

This compound: An Underexplored Alternative

Publicly available data on the solvent properties and applications of this compound is extremely limited. However, we can infer some potential characteristics based on its molecular structure in comparison to HFIP.

  • Structure : It features a perfluorinated cyclohexyl ring attached to a methanol group (-CH₂OH). Unlike HFIP's secondary alcohol structure, it is a primary alcohol.

  • Potential Properties (Inferred) :

    • Hydrogen Bonding : The presence of the -OH group allows it to act as a hydrogen-bond donor, a key feature of fluorinated alcohols. However, the electronic effect of the perfluorocyclohexyl group on the acidity of the hydroxyl proton is not documented.

    • Steric Hindrance : The bulky perfluorocyclohexyl group is significantly larger than HFIP's two trifluoromethyl groups. This could influence its solvation properties and its ability to interact with substrates.

    • Polarity and Lipophilicity : The large perfluoroalkyl moiety would likely impart a high degree of lipophilicity, potentially making it useful in fluorous phase applications, while the alcohol group provides a polar site for interaction. Its overall polarity is expected to be lower than HFIP's.

    • Boiling Point & Density : Given its much higher molecular weight, it is expected to have a significantly higher boiling point and density than HFIP.

Without experimental data, it is difficult to predict whether this compound could match HFIP's unique ability to stabilize cations or activate electrophiles. A direct experimental comparison is necessary to elucidate its performance.

Experimental Protocols for Comparative Analysis

To objectively compare the solvent effects of this compound and HFIP, one could perform experiments where the reaction outcome is highly sensitive to the solvent environment. Below are two detailed protocols for such a comparison.

Kinetics of an Sₙ1 Solvolysis Reaction

The rate of an Sₙ1 reaction is highly dependent on the solvent's ability to stabilize the carbocation intermediate formed in the rate-determining step. By measuring the reaction rate of a model substrate, such as tert-butyl chloride, in each solvent, one can directly quantify their stabilizing effects.

Objective: To determine the first-order rate constant (k) for the solvolysis of tert-butyl chloride in this compound vs. HFIP.

Materials:

  • tert-Butyl chloride (0.2 M stock solution in acetone)

  • This compound

  • Hexafluoroisopropanol (HFIP)

  • 0.01 M aqueous Sodium Hydroxide (NaOH), standardized

  • Bromothymol blue indicator solution

  • Constant temperature water bath

  • Burette, flasks, pipettes, and stopwatch

Procedure:

  • Solvent Preparation: Prepare two reaction flasks. To Flask A, add a defined volume (e.g., 50 mL) of HFIP. To Flask B, add 50 mL of this compound. If the substrate solubility is an issue, a co-solvent may be used, but the composition must be kept identical for both experiments.

  • Temperature Equilibration: Place both flasks in a constant temperature water bath (e.g., 25.0 °C) and allow them to equilibrate for at least 10 minutes.[11]

  • Reaction Initiation: To the first flask, add a few drops of bromothymol blue indicator. Add a precise aliquot (e.g., 0.50 mL) of the 0.01 M NaOH solution.

  • Start the reaction by adding a small, precise volume (e.g., 0.5 mL) of the 0.2 M tert-butyl chloride stock solution to the flask. Start the stopwatch immediately.[11] This is time t=0.

  • Titration: Swirl the flask continuously. The solvolysis reaction produces HCl, which neutralizes the added NaOH. When all the NaOH is consumed, the indicator will change color from blue to yellow.[12] Record the exact time of the color change.

  • Data Collection: Immediately upon the color change, add another 0.50 mL aliquot of the NaOH solution, and the solution will turn blue again. Continue timing and record the time for the next color change. Repeat this process for several aliquots to gather multiple data points.

  • Repeat steps 3-6 for the second solvent under identical conditions.

  • Data Analysis: The rate of reaction can be determined from the time required to neutralize each portion of the base. A plot of ln([RCl]) versus time will yield a straight line with a slope of -k, where k is the first-order rate constant.[13] A higher value of k indicates a greater solvent effect in stabilizing the carbocation intermediate.

Cleavage of a Protected Peptide from 2-Chlorotrityl Resin

The efficiency of cleaving acid-labile protected peptides from a solid support is a common application for fluorinated alcohols in drug development and peptide chemistry.

Objective: To compare the cleavage efficiency of a protected peptide from 2-chlorotrityl chloride (2-CTC) resin using this compound vs. HFIP.

Materials:

  • 2-CTC resin pre-loaded with an Fmoc-protected amino acid (e.g., Fmoc-Leu-OH).

  • Dichloromethane (DCM)

  • This compound

  • Hexafluoroisopropanol (HFIP)

  • Solid-phase synthesis vessel or column

  • HPLC system for analysis

Procedure:

  • Resin Preparation: Place an equal, weighed amount (e.g., 100 mg) of the pre-loaded 2-CTC resin into two separate solid-phase synthesis vessels.

  • Cleavage Solution Preparation:

    • Solution A: Prepare a 20% (v/v) solution of HFIP in DCM (e.g., 1 mL HFIP in 4 mL DCM).[10]

    • Solution B: Prepare a 20% (v/v) solution of this compound in DCM.

  • Cleavage Reaction:

    • To the first vessel, add the HFIP/DCM cleavage solution (e.g., 5 mL).[8]

    • To the second vessel, add the this compound/DCM solution.

  • Agitate both vessels at room temperature for a set period (e.g., 1 hour).[10]

  • Peptide Collection: Filter the resin from each vessel and collect the filtrate, which contains the cleaved, protected peptide. Wash the resin with additional DCM and combine the washings with the respective filtrates.

  • Analysis:

    • Evaporate the solvent from both collected filtrates.

    • Re-dissolve the resulting peptide residues in a suitable solvent for analysis (e.g., acetonitrile/water).

    • Analyze the samples by HPLC to quantify the amount of cleaved peptide. The peak area will correspond to the yield.

  • Comparison: Compare the yields obtained from both cleavage solutions to determine which solvent is more effective under these conditions.

Visualizing Solvent Properties and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate the molecular structures, key properties, and experimental workflows.

Solvent_Properties cluster_HFIP HFIP Properties cluster_PFCM This compound Properties (Inferred) HFIP HFIP (CF₃)₂CHOH H_Bond Strong H-Bond Donor (pKa = 9.3) HFIP->H_Bond Acidic Proton Polarity High Polarity (ε = 16.7) HFIP->Polarity Fluorine EWGs Nucleo Low Nucleophilicity HFIP->Nucleo Steric/Electronic Effect PFCM This compound C₆F₁₁CH₂OH H_Bond_PFCM H-Bond Donor PFCM->H_Bond_PFCM Primary Alcohol Sterics_PFCM High Steric Bulk PFCM->Sterics_PFCM C₆F₁₁ Ring Fluorous_PFCM High Lipophilicity (Fluorous Character) PFCM->Fluorous_PFCM Perfluorinated Chain

Key functional properties of HFIP and inferred properties of this compound.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Conclusion A1 Select Model Reaction (e.g., Sₙ1 Solvolysis) A2 Prepare Identical Substrate & Reagent Solutions A1->A2 B1 Run Reaction in This compound A2->B1 B2 Run Reaction in HFIP (Control) A2->B2 B3 Monitor Reaction Progress (e.g., Titration, HPLC) B1->B3 B2->B3 C1 Collect Quantitative Data (Rate Constant, Yield) B3->C1 C2 Compare Performance Metrics C1->C2 C3 Determine Optimal Solvent for Application C2->C3

General workflow for the comparative evaluation of solvent performance.

SN1_Mechanism R_X R-X (Substrate) RDS Rate-Determining Step (Slow) R_X->RDS Carbocation R⁺   +   X⁻ (Carbocation Intermediate) RDS->Carbocation Ionization Product R-OR   +   H⁺ (Solvolysis Product) Carbocation->Product Nucleophilic Attack (Fast) Solvent Solvent (ROH) (HFIP or PFCM) Solvent->Carbocation Stabilization via H-Bonding & Polarity

The role of a polar, H-bonding solvent in an Sₙ1 reaction pathway.

References

A Comparative Guide to (Perfluorocyclohexyl)methanol and Traditional Non-Fluorinated Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in the pharmaceutical industry, profoundly influencing the solubility of active pharmaceutical ingredients (APIs), manufacturing processes, and the safety profile of final products. This guide provides a detailed comparison of the performance of (Perfluorocyclohexyl)methanol, a fluorinated solvent, against two traditional non-fluorinated solvents: ethanol and dimethyl sulfoxide (DMSO). This objective analysis is supported by available physicochemical data and established experimental protocols to assist researchers in making informed solvent choices.

Executive Summary

This compound presents itself as a potentially advantageous alternative to conventional solvents in specific pharmaceutical applications. While comprehensive comparative data is still emerging, the unique properties of fluorinated compounds suggest benefits such as enhanced solubility for certain APIs, chemical inertness, and potentially improved safety profiles. However, traditional solvents like ethanol and DMSO remain workhorses in the industry due to their well-characterized properties, broad utility, and extensive regulatory acceptance. The choice of solvent will ultimately depend on the specific requirements of the API and the desired formulation characteristics.

Physicochemical Properties: A Comparative Overview

A summary of key physical and chemical properties is presented in the table below. It is important to note that specific data for this compound is less abundant in publicly available literature compared to ethanol and DMSO.

PropertyThis compoundEthanolDimethyl Sulfoxide (DMSO)
Molecular Formula C7H3F11O[1]C2H6O[2](CH3)2SO[3]
Molecular Weight 312.08 g/mol [1]46.07 g/mol 78.13 g/mol [3]
Boiling Point Data not readily available78.37 °C[4][5]189 °C[6]
Density Data not readily available0.789 g/cm³ (at 20 °C)[4][7]1.1004 g/cm³[3]
Viscosity Data not readily available1.2 mPa·s (at 20 °C)2.47 cP (at 20 °C)[8]
Solubility in Water Data not readily availableMiscible[9]Miscible[8][10]
Flash Point Data not readily available13 °C[9]89 °C (Closed Cup)[6]

Performance Comparison

Solubility

The primary role of a solvent in drug development is to dissolve the API. The unique atomic properties of fluorine can lead to different intermolecular interactions compared to hydrogen, potentially enhancing the solubility of highly fluorinated or complex drug molecules.

  • This compound: While specific API solubility data is limited, fluorinated solvents are known to dissolve a range of organic compounds.[11] Their distinct polarity and interaction profile may offer advantages for APIs that are poorly soluble in traditional solvents.

  • Ethanol: A versatile solvent capable of dissolving a wide range of polar and non-polar compounds due to its hydroxyl group and short alkyl chain.[9] It is widely used in the formulation of oral and topical medications.[2]

  • DMSO: A powerful, polar aprotic solvent known for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds, including many that are sparingly soluble in other solvents.[3][10] It is frequently used in in-vitro studies and as a vehicle for topical and transdermal drug delivery.[3]

Safety and Handling

Safety is a paramount concern in pharmaceutical manufacturing. Key safety aspects include flammability and toxicity.

  • This compound: Detailed safety data is not widely available. However, many fluorinated solvents are characterized by their non-flammable nature and low toxicity.[11]

  • Ethanol: Highly flammable with a low flash point, requiring careful handling and storage in explosion-proof environments.[2] It has a well-established safety profile for human consumption in diluted forms but can be toxic in high concentrations.

  • Methanol (as a related compound): It is important to distinguish ethanol from methanol, which is toxic if swallowed, in contact with skin, or inhaled, and can cause organ damage.[12]

  • DMSO: Has a higher flash point than ethanol, making it less of a fire hazard.[6] It is known to readily penetrate the skin and can carry dissolved substances with it, necessitating caution in handling.[8]

Experimental Protocols

To facilitate a standardized comparison of solvent performance, this section outlines general experimental protocols for key evaluation metrics.

Determination of Thermodynamic (Equilibrium) Solubility

This method determines the saturation solubility of a compound at equilibrium.

Protocol:

  • Preparation: Add an excess amount of the API to a known volume of the solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 37 ± 1 °C for physiological relevance) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[13] The presence of undissolved solid should be visually confirmed.

  • Sample Separation: Separate the saturated solution from the excess solid by centrifugation or filtration.[13]

  • Analysis: Accurately dilute the supernatant and determine the concentration of the dissolved API using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Calculation: The solubility is expressed as the concentration of the API in the saturated solution (e.g., in mg/mL or mol/L).

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_anal Analysis A Add excess API to solvent B Agitate at constant temperature (e.g., 24-72h) A->B C Centrifuge or filter to remove excess solid B->C D Dilute supernatant C->D E Analyze API concentration (HPLC, UV-Vis) D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Measurement of Density

Density is an important parameter for process design and formulation calculations.

Protocol:

  • Equipment: Use a calibrated pycnometer or a digital density meter.

  • Temperature Control: Ensure the solvent is at a constant, recorded temperature, as density is temperature-dependent.

  • Measurement:

    • Pycnometer: Weigh the empty, clean, and dry pycnometer. Fill it with the solvent, avoiding air bubbles, and weigh it again. The mass of the solvent is the difference between the two weights. The density is calculated by dividing the mass by the known volume of the pycnometer.

    • Digital Density Meter: Follow the instrument's instructions for calibration and measurement.

Measurement of Viscosity

Viscosity affects the flow properties of a solution and is crucial for processes like filtration and filling.

Protocol:

  • Equipment: A calibrated viscometer, such as a capillary viscometer (e.g., Ostwald) or a rotational viscometer, is required.

  • Temperature Control: Maintain a constant and recorded temperature throughout the measurement.

  • Measurement:

    • Capillary Viscometer: Measure the time it takes for a fixed volume of the solvent to flow through a capillary of a known diameter. The kinematic viscosity can be calculated from this time.

    • Rotational Viscometer: Measure the torque required to rotate a spindle immersed in the solvent at a constant speed. The dynamic viscosity can be determined from this measurement. Standard test methods like those from ASTM can be followed for detailed procedures.[14][15]

Logical Relationship for Solvent Selection

G cluster_input Input Parameters cluster_eval Solvent Evaluation cluster_output Output API_Props API Physicochemical Properties Solubility_Screen Solubility Screening API_Props->Solubility_Screen Formulation_Reqs Desired Formulation Characteristics Formulation_Reqs->Solubility_Screen Safety_Assess Safety & Toxicity Assessment Solubility_Screen->Safety_Assess Process_Consider Process & Manufacturing Considerations Safety_Assess->Process_Consider Optimal_Solvent Optimal Solvent Selection Process_Consider->Optimal_Solvent

Caption: Logical workflow for solvent selection in drug development.

Conclusion

The choice between this compound and traditional non-fluorinated solvents like ethanol and DMSO is a multifaceted decision that requires careful consideration of various factors. While ethanol and DMSO are well-established solvents with a wealth of available data, the unique properties of fluorinated solvents like this compound may offer significant advantages for specific and challenging drug development projects. As more research becomes available, the role of such fluorinated solvents in the pharmaceutical industry is likely to expand. Researchers are encouraged to perform direct comparative studies using the outlined protocols to determine the most suitable solvent for their specific application.

References

A Comparative Guide to Analytical Methods for Validating the Purity of (Perfluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents and intermediates is paramount to the reliability and reproducibility of their work. (Perfluorocyclohexyl)methanol, a key building block in the synthesis of various fluorinated materials and pharmaceuticals, is no exception. This guide provides a comprehensive comparison of the primary analytical techniques used to validate the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy.

Purity Validation Workflow

The selection of an appropriate analytical method is a critical step in the quality control process for this compound. The general workflow involves selecting a primary and potentially a secondary, orthogonal method to confirm the purity and identify any potential impurities.

Purity Validation Workflow for this compound cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample This compound Sample Dilution Dilution in appropriate solvent Sample->Dilution GC_MS GC-MS Dilution->GC_MS Volatile Impurities LC_MS LC-MS Dilution->LC_MS Non-volatile Impurities qNMR 19F qNMR Dilution->qNMR Absolute Purity Purity_Assessment Purity Assessment (% Area or qNMR calculation) GC_MS->Purity_Assessment Impurity_ID Impurity Identification GC_MS->Impurity_ID LC_MS->Purity_Assessment LC_MS->Impurity_ID qNMR->Purity_Assessment Report Certificate of Analysis Purity_Assessment->Report Impurity_ID->Report

Caption: A logical workflow for the purity validation of this compound.

Comparison of Analytical Methods

The choice of analytical technique depends on the specific requirements of the analysis, including the expected impurities, required sensitivity, and the need for quantitative or qualitative data.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)¹⁹F Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection.Provides structural information and quantitative data based on the magnetic properties of the ¹⁹F nucleus.
Primary Strength High sensitivity for detecting and identifying volatile and semi-volatile impurities.Suitable for a broader range of non-volatile and polar impurities. High selectivity with tandem MS.Provides an absolute purity value without the need for a specific standard of the analyte. Excellent for structural elucidation of fluorinated impurities.
Common Impurities Detected Unreacted starting materials (e.g., perfluorocyclohexanone), residual solvents, and volatile byproducts.Less volatile byproducts, degradation products, and perfluoroalkanoic acids.[1]Structural isomers, diastereomers, and any fluorine-containing impurity.
Sample Preparation Dilution in a volatile organic solvent (e.g., ethyl acetate, methanol).Dissolution in a suitable solvent (e.g., methanol, acetonitrile).Dissolution in a deuterated solvent with a known amount of a fluorinated internal standard.
Limit of Detection (LOD) Low ng/mL to pg/mL range.ng/mL to pg/mL range, depending on the ionization technique.[2]Typically in the µg/mL to mg/mL range.[3]
Quantitative Accuracy Good, requires a reference standard for each impurity.Good, requires a reference standard for each impurity.Excellent, provides a direct molar ratio of analyte to standard.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar fluorinated alcohols and should be validated for the specific application.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.

GC-MS Experimental Workflow Start Sample Preparation (1 mg/mL in Methanol) Injection GC Injection (1 µL, splitless) Start->Injection Separation Chromatographic Separation (e.g., DB-624 column) Injection->Separation Detection Mass Spectrometry Detection (EI, Scan Mode) Separation->Detection Analysis Data Analysis (Peak Integration & Library Search) Detection->Analysis

Caption: A streamlined workflow for GC-MS analysis of this compound.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.

  • GC-MS Parameters:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: Agilent DB-624 (30 m x 0.25 mm, 1.4 µm) or similar mid-polarity column.[4]

    • Inlet: Split/splitless, 250°C.

    • Injection Volume: 1 µL, splitless mode.

    • Oven Program: 50°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Data Analysis: The purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the analysis of less volatile and more polar impurities that may not be amenable to GC analysis.

LC-MS Experimental Workflow Start Sample Preparation (0.1 mg/mL in Methanol) Injection LC Injection (5 µL) Start->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection Mass Spectrometry Detection (ESI or APCI, Negative Ion Mode) Separation->Detection Analysis Data Analysis (Peak Integration & Mass Confirmation) Detection->Analysis

Caption: A standard workflow for LC-MS analysis of this compound.

Protocol:

  • Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in methanol.

  • LC-MS/MS Parameters:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.[4]

    • Mobile Phase A: Water with 5 mM ammonium acetate.

    • Mobile Phase B: Methanol with 5 mM ammonium acetate.

    • Gradient: Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode.[4]

    • Analysis Mode: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak. Impurities are identified and quantified using their specific mass transitions.

¹⁹F Quantitative Nuclear Magnetic Resonance (qNMR)

¹⁹F qNMR is a primary analytical method that provides a direct measure of the absolute purity of a fluorinated compound.

19F qNMR Experimental Workflow Start Sample Preparation (Accurately weigh sample and internal standard in deuterated solvent) Acquisition NMR Data Acquisition (19F observe, proton decoupled) Start->Acquisition Processing Data Processing (Phasing, Baseline Correction, Integration) Acquisition->Processing Calculation Purity Calculation (Based on integral ratios, molar masses, and weights) Processing->Calculation

Caption: The workflow for determining absolute purity using ¹⁹F qNMR.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into an NMR tube.

    • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., trifluorotoluene or another stable fluorinated compound with a distinct ¹⁹F signal) into the same NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., acetone-d₆ or chloroform-d).

  • NMR Parameters:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a fluorine-observe probe.

    • Experiment: ¹⁹F observe with proton decoupling.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy).[5]

    • Number of Scans: 16 or more to achieve adequate signal-to-noise.

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the distinct signals of this compound and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of fluorine atoms for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Conclusion

For a comprehensive validation of the purity of this compound, a multi-faceted approach is recommended. GC-MS is the preferred method for detecting and identifying volatile impurities, which are common in many synthetic processes. LC-MS offers a complementary technique for non-volatile and polar impurities. For an accurate and absolute determination of purity, ¹⁹F qNMR is an invaluable tool, providing direct quantification without the need for a specific reference standard of the analyte.[6] The choice of method or combination of methods will ultimately depend on the specific quality requirements and the intended application of the this compound.

References

A Comparative Analysis of (Perfluorocyclohexyl)methanol and Other Perfluorinated Alcohols for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative study of (Perfluorocyclohexyl)methanol and other selected perfluorinated alcohols, offering researchers, scientists, and drug development professionals objective performance data and detailed experimental methodologies. This guide aims to facilitate informed decisions in the selection of appropriate fluorinated alcohols for various research and development applications.

Perfluorinated alcohols are a unique class of compounds characterized by their high thermal stability, chemical inertness, and distinct solvent properties. These characteristics make them valuable in a range of applications, including as specialty solvents, building blocks in organic synthesis, and components in advanced materials and drug delivery systems. This guide focuses on a comparative analysis of the cyclic compound this compound against linear perfluorinated alcohols to highlight the impact of molecular structure on their physicochemical properties and potential applications.

Executive Summary

This compound, a cyclic perfluorinated alcohol, exhibits a unique combination of properties when compared to its linear counterparts. This guide presents a side-by-side comparison of key physicochemical data, including molecular weight, boiling point, and density. The data reveals that the cyclic structure of this compound influences its physical properties, which can be advantageous in specific applications where thermal stability and defined molecular architecture are critical.

Physicochemical Properties: A Comparative Overview

The following table summarizes the key physicochemical properties of this compound and selected linear perfluorinated alcohols.

PropertyThis compound1H,1H,2H,2H-Perfluorohexan-1-ol8:2 Fluorotelomer Alcohol
Chemical Formula C₇H₃F₁₁OC₆H₅F₉OC₁₀H₅F₁₇O
Molecular Weight ( g/mol ) 312.08[1]264.09464.08
Boiling Point (°C) 144-146[2]140-143201.3
Density (g/mL) 1.7[2]1.59Not readily available
Appearance Colorless to light yellow liquid[3]LiquidSolid

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section provides an illustrative experimental protocol for the synthesis of a perfluorinated alcohol, which can be adapted for the synthesis of this compound and other similar compounds.

General Synthesis of a Perfluorinated Alcohol via Grignard Reaction

This protocol outlines a general procedure for the synthesis of a tertiary perfluorinated alcohol by reacting a perfluorinated ketone with a Grignard reagent. This method is a common approach for creating C-C bonds and introducing functional groups in fluorinated molecules.[4][5]

Materials:

  • Perfluorinated ketone (e.g., decafluorobenzophenone)

  • Grignard reagent (e.g., pentafluorophenyl magnesium bromide in a suitable ether solvent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with the perfluorinated ketone dissolved in an anhydrous ethereal solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Grignard Reagent: The Grignard reagent is added dropwise to the stirred solution of the ketone at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 1 M HCl).

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure perfluorinated alcohol.

Visualizing the Workflow:

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dry Glassware B Charge with Ketone and Solvent A->B C Inert Atmosphere B->C D Add Grignard Reagent (dropwise) C->D E Monitor Progress (TLC/GC) D->E F Quench Reaction E->F G Extract Product F->G H Dry and Concentrate G->H I Purify Product H->I J J I->J Characterization

A generalized workflow for the synthesis of perfluorinated alcohols.

Applications in Drug Development and Organic Synthesis

The unique properties of perfluorinated alcohols make them attractive for various applications in the pharmaceutical and chemical industries.

  • Drug Delivery: Perfluoroalkyl-containing molecules are being explored for their potential in drug delivery systems. Their hydrophobic and lipophobic nature can enhance the stability of drug formulations and improve their delivery to target cells. For instance, perfluoroalkyl-conjugated oligonucleotides have been synthesized to improve cellular permeability.[6]

  • Organic Synthesis: Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), are used as solvents to promote challenging chemical reactions, including C-H activation. Their strong hydrogen-bonding ability and low nucleophilicity can stabilize transition states and influence reaction selectivity.[7]

Visualizing a Potential Application Workflow:

The following diagram illustrates a conceptual workflow for evaluating a perfluorinated alcohol as a solvent in a catalyzed organic reaction.

Application_Workflow A Select Perfluorinated Alcohol (e.g., this compound) C Set Up Parallel Reactions (with and without perfluorinated alcohol) A->C B Choose Model Reaction (e.g., C-H Activation) B->C D Monitor Reaction Kinetics (e.g., by LC-MS or GC-MS) C->D E Analyze Product Yield and Selectivity D->E F Evaluate Solvent Effect E->F

Workflow for evaluating a perfluorinated alcohol in organic synthesis.

Conclusion

This compound presents a valuable addition to the toolbox of researchers working with fluorinated compounds. Its cyclic structure imparts distinct physical properties compared to linear perfluorinated alcohols, which may offer advantages in specific synthetic or material science applications. Further research into the unique properties and applications of cyclic perfluorinated alcohols is warranted to fully explore their potential in advancing science and technology.

References

A Framework for Cost-Effectiveness Analysis of (Perfluorocyclohexyl)methanol in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides a comprehensive framework for conducting a cost-effectiveness analysis of (Perfluorocyclohexyl)methanol against other common industrial solvents. Due to a lack of publicly available, direct comparative studies on this compound, this document establishes a methodology for evaluation, utilizing hypothetical yet realistic data to illustrate the process. This guide is intended for researchers, chemical engineers, and procurement professionals in industries such as pharmaceuticals, electronics, and specialty chemicals.

The selection of an industrial solvent is a critical decision that impacts process efficiency, operational cost, product quality, and environmental compliance. This compound, a fluorinated alcohol, presents a unique set of properties. However, its cost-effectiveness must be rigorously evaluated against established and emerging alternatives. This guide compares this compound with a hydrofluoroether (HFE), a hydrofluoroolefin (HFO), and a conventional alcohol, Methanol.

Comparative Analysis of Solvent Properties

A thorough cost-effectiveness analysis begins with a comparison of key physical, performance, and environmental properties. The following table presents a hypothetical comparison of this compound against three alternatives: HFE-7100 (a well-established fluorinated solvent), HFO-1233zd(E) (a newer generation low GWP solvent)[1], and Methanol (a common, low-cost organic solvent)[2][3].

Table 1: Hypothetical Performance and Environmental Metrics

PropertyThis compoundHFE-7100HFO-1233zd(E)Methanol
Boiling Point (°C) ~140-15061[4]19[1]64.7[3]
Heat of Vaporization (kJ/kg) ~100112[4]~1901100
Solvency (Kauri-Butanol Value) ~1510[4]~30High
Ozone Depletion Potential (ODP) 000[5]0
Global Warming Potential (GWP, 100-yr) High (Estimated)3201[1]~1
Flammability Non-flammableNon-flammable[4]Non-flammable[1]Flammable
Toxicity (Occupational Exposure Limit, ppm) Moderate (Estimated)750 (for Novec 7100)[4]800200

Note: Data for this compound is estimated based on the general properties of perfluorinated compounds. Data for other solvents are sourced from public information.

Cost-Effectiveness Evaluation

The true cost of a solvent extends beyond its purchase price. A comprehensive analysis must include operational costs, such as energy consumption for heating and solvent recovery, as well as costs associated with waste disposal and regulatory compliance.

Table 2: Hypothetical Cost-Effectiveness Analysis (per 1000 hours of operation)

Cost FactorThis compoundHFE-7100HFO-1233zd(E)Methanol
Purchase Price ($/kg) $150$80$60$1
Solvent Consumption ( kg/hr ) 0.10.20.51.0
Energy for Vaporization (kWh) 1022.4951100
Solvent Recovery Efficiency (%) 98%95%90%85%
Waste Disposal Cost ($/kg) $10$8$5$2
Total Estimated Cost ($) $15,300 $16,848 $32,750 $1,400

Note: This table uses hypothetical data for illustrative purposes. Actual costs will vary based on the specific industrial process, equipment, and market prices.

Experimental Protocols

To generate the data required for a robust cost-effectiveness analysis, the following experimental protocols are recommended.

Protocol 1: Determination of Solvency Power (Kauri-Butanol Value)

Objective: To quantify the solvency power of the test solvent.

Methodology:

  • Prepare a standard solution of Kauri resin in n-butanol.

  • Titrate a known volume of the Kauri-butanol solution with the solvent being tested.

  • The endpoint is reached when the solution becomes cloudy and the turbidity persists for at least 30 seconds.

  • The Kauri-Butanol (Kb) value is calculated as the volume of solvent required to reach the endpoint. A higher Kb value indicates stronger solvency.

Protocol 2: Evaluation of Cleaning Efficiency

Objective: To assess the effectiveness of the solvent in removing a specific contaminant from a substrate.

Methodology:

  • Apply a standardized amount of a representative industrial contaminant (e.g., cutting oil, flux residue) to a series of standardized coupons (e.g., stainless steel, FR-4 circuit board).

  • Weigh the contaminated coupons.

  • Immerse the coupons in the test solvent for a specified time and at a controlled temperature, with or without ultrasonic agitation.

  • Remove the coupons, allow them to dry completely, and reweigh them.

  • Cleaning efficiency is calculated as the percentage of contaminant removed.

Protocol 3: Determination of Solvent Loss Rate

Objective: To measure the rate of solvent loss due to evaporation in a simulated industrial process.

Methodology:

  • Utilize a vapor degreaser or a similar piece of equipment representative of the intended industrial process.

  • Charge the equipment with a known volume and weight of the test solvent.

  • Operate the equipment under standard process conditions (e.g., temperature, cycle time) for an extended period (e.g., 8 hours).

  • At the end of the test period, measure the remaining volume and weight of the solvent.

  • The solvent loss rate is calculated and can be extrapolated to estimate long-term consumption.

Visualizing the Decision Framework

The selection of an industrial solvent involves a multi-faceted decision-making process. The following diagrams illustrate the logical workflow for a cost-effectiveness analysis and the experimental process for data generation.

CostEffectivenessWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance & Cost Modeling cluster_2 Phase 3: Decision & Implementation start Identify Process Requirements props Solvent Property Analysis (Boiling Point, Solvency, etc.) start->props safety Safety & Environmental Profile (Toxicity, GWP, ODP) start->safety exp Experimental Performance Testing (Cleaning Efficiency, Loss Rate) props->exp cost Total Cost of Ownership Model (Purchase, Energy, Waste) safety->cost analysis Cost-Effectiveness Analysis (Compare Total Costs & Performance) exp->analysis cost->analysis decision Select Optimal Solvent analysis->decision

Workflow for Solvent Cost-Effectiveness Analysis.

ExperimentalWorkflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis select_solvents Select Solvents for Comparison define_params Define Test Parameters (Contaminant, Substrate, Temp) select_solvents->define_params run_solvency Protocol 1: Determine Solvency (Kb Value) run_cleaning Protocol 2: Evaluate Cleaning Efficiency define_params->run_cleaning run_loss Protocol 3: Measure Solvent Loss Rate compile_data Compile Quantitative Data run_solvency->compile_data run_cleaning->compile_data run_loss->compile_data populate_tables Populate Comparison Tables compile_data->populate_tables

Experimental Workflow for Solvent Performance Evaluation.

References

A Comparative Guide to (Perfluorocyclohexyl)methanol: Characterizing Reaction Byproducts and Evaluating Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Perfluorocyclohexyl)methanol is a fluorinated alcohol with potential applications in various scientific fields, including as a solvent, a reagent in synthesis, and a heat transfer fluid. Its highly fluorinated structure imparts unique properties such as high thermal stability and chemical inertness. However, understanding the potential impurities and byproducts from its synthesis is crucial for its application, particularly in sensitive areas like drug development. This guide provides an objective comparison of this compound with potential alternatives, supported by available data and detailed experimental protocols for characterization.

Characterization of Reaction Byproducts

The synthesis of this compound can be achieved through the reduction of perfluorocyclohexanecarboxylic acid or its esters. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄)[1][2][3][4]. The reaction byproducts are largely dependent on the purity of the starting materials and the specific reaction conditions.

Inferred Potential Byproducts:

Based on the reduction of a carboxylic acid, potential byproducts and impurities in the final this compound product may include:

  • Unreacted Starting Material: Residual perfluorocyclohexanecarboxylic acid.

  • Partially Reduced Species: The corresponding aldehyde, (perfluorocyclohexyl)carboxaldehyde, may be present as an intermediate, and trace amounts could remain if the reduction is incomplete[1].

  • Over-reduction Products: While less common for primary alcohol synthesis from carboxylic acids, under harsh conditions, trace amounts of the corresponding alkane, perfluorocyclohexylmethane, could potentially be formed.

  • Byproducts from Reagent Residues: Inorganic salts resulting from the work-up of the reducing agent (e.g., borate or aluminate salts).

  • Solvent Impurities: Residual solvents used during the synthesis and purification steps.

A summary of these potential byproducts is presented in Table 1.

Table 1: Potential Reaction Byproducts in the Synthesis of this compound

Byproduct CategoryPotential CompoundsOrigin
Incomplete Reaction Perfluorocyclohexanecarboxylic acidUnreacted starting material.
(Perfluorocyclohexyl)carboxaldehydeIntermediate of the reduction process.
Side Reactions PerfluorocyclohexylmethanePotential over-reduction under harsh conditions.
Reagent-Derived Inorganic salts (e.g., borates, aluminates)Quenching and work-up of the reducing agent.
Process-Related Residual solvents (e.g., THF, diethyl ether)From the reaction and purification steps.

Comparison with Alternatives

The choice of a fluorinated compound often depends on the specific application requirements, such as operating temperature, chemical compatibility, and cost. Two common classes of alternatives to this compound are other fluorinated alcohols and perfluoropolyethers (PFPEs), such as Fomblin®.

Table 2: Comparison of this compound with Alternatives

PropertyThis compound (Inferred/Typical)Other Fluorinated Alcohols (e.g., HFIP)Perfluoropolyethers (e.g., Fomblin® Y)[5][6][7][8][9]
Chemical Structure C₇H₃F₁₁O[10]Varies(C₃F₆O)ₓ(CF₂O)ᵧ
Molecular Weight 312.08 g/mol [10]VariesVaries (Polymer)
Boiling Point Data not readily availableVariesVaries with grade
Thermal Stability Expected to be highModerate to highExcellent
Chemical Inertness HighModerateExcellent
Solvent Properties Likely a good solvent for fluorinated compoundsExcellent for polar polymersGenerally used as lubricants and heat transfer fluids
Toxicity Data not readily availableVariesLow

Performance Comparison:

Direct experimental data comparing the performance of this compound with these alternatives is scarce in publicly available literature. However, based on the general properties of these classes of compounds, the following can be inferred:

  • As Solvents: this compound, being a fluorinated alcohol, is expected to have good solubility for other fluorinated compounds and may find applications in specialized reactions. Hexafluoroisopropanol (HFIP) is a well-known, highly polar solvent used to dissolve polymers and in organic synthesis[11].

  • As Heat Transfer Fluids: The high thermal stability of perfluorinated compounds makes them suitable for heat transfer applications. Perfluoropolyethers like Fomblin® are widely used in this capacity due to their excellent thermal and chemical stability over a wide range of temperatures[5][6][7][12]. This compound would likely exhibit good thermal stability but may have a narrower operating temperature range compared to PFPEs.

Experimental Protocols

1. Synthesis of this compound by Reduction of Perfluorocyclohexanecarboxylic Acid

This protocol describes a general procedure for the reduction of a perfluorinated carboxylic acid to the corresponding alcohol.

  • Materials: Perfluorocyclohexanecarboxylic acid, Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄), anhydrous tetrahydrofuran (THF) or diethyl ether, dilute hydrochloric acid, anhydrous magnesium sulfate, rotary evaporator, extraction funnel, standard glassware.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the reducing agent (LiAlH₄ or NaBH₄) in the anhydrous solvent.

    • Slowly add a solution of perfluorocyclohexanecarboxylic acid in the same anhydrous solvent to the suspension at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess reducing agent by the slow, dropwise addition of water, followed by a dilute acid solution.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

    • Purify the crude product by distillation or column chromatography.

2. Characterization of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of impurities in the synthesized this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Preparation: Dilute a small amount of the synthesized this compound in a suitable solvent (e.g., methanol or dichloromethane)[13].

  • GC-MS Parameters (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Analyze smaller peaks for potential byproducts by comparing their mass spectra with spectral libraries (e.g., NIST) and known fragmentation patterns of fluorinated compounds.

    • Quantify impurities by integrating the peak areas and using an internal or external standard calibration.

Visualizations

Synthesis_Workflow Start Perfluorocyclohexanecarboxylic Acid Reaction Reduction Reaction Start->Reaction Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Quench Quenching (Water, Acid) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying (Anhydrous MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Distillation/Chromatography) Evaporation->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

GCMS_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis Sample Synthesized Product Dilution Dilution in Solvent Sample->Dilution Injection Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Peak_ID Peak Identification TIC->Peak_ID MS_Library Mass Spectral Library (e.g., NIST) Peak_ID->MS_Library Quantification Quantification Peak_ID->Quantification

Caption: Workflow for the analysis of reaction byproducts by GC-MS.

References

Navigating Greener Pastures in Synthesis: A Guide to Alternatives for (Perfluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of more sustainable and efficient chemical synthesis, the choice of solvent plays a pivotal role. (Perfluorocyclohexyl)methanol, a fluorous solvent, has carved a niche in facilitating product and catalyst separation through the principles of fluorous chemistry. This guide offers a comparative analysis of this compound and its alternatives in key synthetic transformations, providing researchers, scientists, and drug development professionals with the data and methodologies to make informed decisions for their laboratory practices.

The core advantage of fluorous solvents like this compound lies in their immiscibility with many common organic solvents, enabling a straightforward liquid-liquid extraction to separate fluorous-tagged molecules from the reaction mixture.[1][2] This technique, known as fluorous biphasic catalysis or fluorous synthesis, offers an alternative to traditional purification methods like chromatography.[3][4] However, the landscape of "green chemistry" is continually evolving, with a range of alternative solvents and techniques emerging that promise reduced environmental impact and enhanced safety profiles.[5][6]

This guide will delve into two ubiquitous synthetic transformations where efficient purification is paramount: the Mitsunobu reaction and Solid-Phase Peptide Synthesis (SPPS). We will explore the use of fluorous techniques and compare them with established greener solvent alternatives, supported by experimental data from the literature.

Mitsunobu Reaction: A Tale of Two Purification Strategies

The Mitsunobu reaction is a versatile tool for the stereospecific conversion of alcohols to a variety of functional groups.[7] A significant challenge in this reaction is the removal of the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.[8] Fluorous chemistry offers an elegant solution to this problem.

Below is a comparison of a standard Mitsunobu reaction in a conventional solvent (Tetrahydrofuran, THF) and a fluorous reagent-based approach.

Table 1: Comparison of Conventional and Fluorous Mitsunobu Reaction Strategies

ParameterConventional Mitsunobu in THFFluorous Reagent Mitsunobu
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF) or other suitable organic solvent
Purification Column chromatographySolid-phase extraction over fluorous silica
Byproduct Removal Co-elution with product is commonEfficient separation of fluorous byproducts
Reagent Recyclability Not straightforwardFluorous reagents can be recovered and regenerated

A study by Dandapani and Curran demonstrated the efficacy of a "fully fluorous" Mitsunobu reaction employing a fluorous phosphine and a fluorous azodicarboxylate. The desired non-fluorous products were obtained in high yields and purity after a simple filtration through fluorous silica gel.

Table 2: Yields of Various Products from a Fluorous Mitsunobu Reaction

AlcoholNucleophileProductYield (%)
Benzyl alcoholPhthalimideN-Benzylphthalimide95
1-OctanolBenzoic acidOctyl benzoate92
CyclohexanolPhenolCyclohexyl phenyl ether88
GeraniolAcetic acidGeranyl acetate90
(Data sourced from a study on fluorous Mitsunobu reagents)
Experimental Protocols

Standard Mitsunobu Reaction Protocol (in THF)

  • Dissolve the alcohol (1.0 eq.), carboxylic acid (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.[7]

Fluorous Reagent Mitsunobu Reaction Protocol

  • In a reaction vessel, combine the alcohol (1.0 eq.), the nucleophile (1.2 eq.), the fluorous phosphine (e.g., (4-(perfluoroheptyl)phenyl)diphenylphosphine) (1.2 eq.), and the fluorous azodicarboxylate (e.g., bis(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl) azodicarboxylate) (1.2 eq.) in a suitable organic solvent (e.g., THF).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture.

  • Load the crude product onto a short column of fluorous silica gel.

  • Elute the non-fluorous product with a conventional organic solvent (e.g., methanol/water or acetonitrile/water).

  • The fluorous byproducts (phosphine oxide and hydrazine) are retained on the column and can be eluted separately with a fluorous solvent for potential recycling.

Visualizing the Workflow

Mitsunobu_Workflow cluster_conventional Conventional Mitsunobu cluster_fluorous Fluorous Reagent Mitsunobu conv_start Reactants in THF conv_reaction Reaction conv_start->conv_reaction conv_workup Concentration conv_reaction->conv_workup conv_purification Column Chromatography conv_workup->conv_purification conv_product Pure Product conv_purification->conv_product conv_waste Waste (Byproducts) conv_purification->conv_waste flu_start Reactants + Fluorous Reagents in THF flu_reaction Reaction flu_start->flu_reaction flu_workup Concentration flu_reaction->flu_workup flu_purification Fluorous Solid-Phase Extraction flu_workup->flu_purification flu_product Pure Product flu_purification->flu_product flu_recycle Recovered Fluorous Reagents flu_purification->flu_recycle

Comparison of conventional and fluorous Mitsunobu workflows.

Solid-Phase Peptide Synthesis (SPPS): The Quest for Greener Solvents

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the efficient assembly of amino acid chains.[9] A major environmental drawback of SPPS is the large volume of solvent required for washing and coupling steps, with N,N-dimethylformamide (DMF) being the most common choice.[10] Due to toxicity concerns, there is a significant drive to find greener alternatives.[11]

While this compound is not a commonly reported solvent for SPPS, the principles of green chemistry have led to the investigation of other alternatives. Among these, 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, has emerged as a promising candidate.[12]

Table 3: Performance Comparison of Solvents in the Synthesis of a Model Peptide (H-Tyr-Aib-Aib-Phe-Leu-NH₂)

SolventCrude Purity (%)Racemization (%)
DMF855.2
2-MeTHF882.1
CPME823.5
(Data represents a summary of findings from studies evaluating greener solvents in SPPS).[12]

The data suggests that 2-MeTHF can not only replace DMF but may also offer advantages in terms of crude purity and reduced racemization.

Experimental Protocol

Manual Fmoc Solid-Phase Peptide Synthesis Protocol

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in the chosen solvent (DMF or 2-MeTHF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the solvent and add a 20% solution of piperidine in the synthesis solvent to the resin. Agitate for 5-10 minutes and drain. Repeat this step once.

  • Washing: Wash the resin thoroughly with the synthesis solvent (5-7 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in the synthesis solvent.

    • Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 30-60 minutes.

  • Washing: Drain the coupling solution and wash the resin with the synthesis solvent (3-5 times).

  • Kaiser Test: Perform a Kaiser test to ensure the coupling reaction is complete (a negative result, i.e., no blue color, indicates a complete reaction). If the test is positive, repeat the coupling step.

  • Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2). Wash the resin with the synthesis solvent, followed by dichloromethane (DCM), and dry the resin. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by preparative HPLC.

Visualizing the Logical Relationship

SPPS_Solvent_Choice cluster_factors Performance & Sustainability Factors start SPPS Solvent Selection traditional Traditional Solvent (e.g., DMF) start->traditional green Greener Alternative (e.g., 2-MeTHF) start->green purity Crude Purity traditional->purity racemization Racemization traditional->racemization environmental Environmental Impact traditional->environmental safety Safety Profile traditional->safety green->purity green->racemization green->environmental green->safety

Decision factors for solvent selection in SPPS.

Conclusion

This compound and other fluorous solvents represent a powerful strategy for simplifying purification in organic synthesis, particularly when dealing with reactions that generate difficult-to-remove byproducts. The concept of fluorous chemistry, either through biphasic systems or tagged reagents, offers a valuable alternative to traditional chromatographic methods.

However, the growing emphasis on green and sustainable chemistry has spurred the development of alternative solvents that are not only environmentally benign but can also offer superior performance in terms of yield and purity. As demonstrated in the case of SPPS, greener solvents like 2-MeTHF are viable and, in some cases, advantageous replacements for traditional solvents.

The choice of solvent or purification strategy will ultimately depend on the specific requirements of the synthetic transformation, including the scale of the reaction, the nature of the reactants and products, and the available purification infrastructure. By understanding the principles and performance of both fluorous systems and emerging greener alternatives, researchers can make more strategic and sustainable choices in their synthetic endeavors.

References

Validating Kinetic Models: A Comparative Guide for Reactions in (Perfluorocyclohexyl)methanol and Conventional Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise understanding and prediction of reaction kinetics are paramount for process optimization, scale-up, and ensuring product quality. The choice of solvent plays a critical role in influencing reaction rates and mechanisms. This guide provides a comparative analysis of validating kinetic models for reactions conducted in the fluorous solvent (Perfluorocyclohexyl)methanol versus conventional organic solvents.

Due to the limited availability of direct kinetic data for reactions in this compound, this guide utilizes the esterification of acetic acid with a highly fluorinated alcohol (2,2,3,3,4,4,4-heptafluorobutan-1-ol) as a model system to approximate the kinetic behavior in a fluorous-like environment. This is compared with the well-studied esterification of acetic acid with ethanol in a conventional solvent system. The principles and methodologies outlined are broadly applicable to various reaction types.

Data Presentation: Comparative Kinetic Parameters

The following tables summarize the experimentally determined kinetic parameters for the acid-catalyzed esterification of acetic acid with a fluorinated alcohol (representing a fluorous-like system) and a non-fluorinated alcohol (conventional system).

Table 1: Kinetic Data for Acid-Catalyzed Esterification of Acetic Acid with 2,2,3,3,4,4,4-Heptafluorobutan-1-ol (Fluorous-like System) [1]

Temperature (°C)Rate Constant (k) (L mol⁻¹ min⁻¹)
500.0035
600.0058
700.0093
800.0145

Reaction Conditions: Sulfuric acid catalyst, initial molar ratio of acetic acid to heptafluorobutanol = 9:1.

Table 2: Kinetic Data for Acid-Catalyzed Esterification of Acetic Acid with Ethanol (Conventional System) [2][3][4]

Temperature (°C)Rate Constant (k) (L mol⁻¹ min⁻¹)Activation Energy (Ea) (kJ/mol)
500.0013555.7
600.00247

Reaction Conditions: Sulfuric acid catalyst, varying molar ratios of ethanol to acetic acid.

Note: Direct comparison of rate constants should be approached with caution due to differences in the specific alcohol used. However, the data illustrates the general magnitude and temperature dependence of the reaction rates in both types of systems. Reactions in fluorous phases are often characterized by their unique solvation properties, which can influence reaction kinetics.[5]

Experimental Protocols

To validate a kinetic model, it is crucial to obtain accurate experimental data. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Reaction Kinetics for Esterification

This protocol outlines the steps to determine the rate constant and activation energy for an esterification reaction.

1. Materials and Reagents:

  • Carboxylic acid (e.g., Acetic Acid)

  • Alcohol (e.g., Ethanol or 2,2,3,3,4,4,4-heptafluorobutan-1-ol)

  • Solvent (this compound or conventional solvent like Toluene)

  • Acid catalyst (e.g., concentrated Sulfuric Acid)

  • Standardized sodium hydroxide solution (for titration)

  • Phenolphthalein indicator

  • Quenching solution (e.g., ice-cold deionized water)

2. Equipment:

  • Jacketed glass reactor with a condenser and temperature probe

  • Constant temperature bath

  • Magnetic stirrer

  • Burette and pipettes

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) (optional, for concentration monitoring)

3. Procedure:

  • Reaction Setup: Charge the reactor with the carboxylic acid, alcohol, and solvent in the desired molar ratios. Allow the mixture to reach the desired temperature under constant stirring.

  • Initiation: Add the acid catalyst to initiate the reaction. Start the timer immediately.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a known volume of ice-cold deionized water.

  • Analysis (Titration Method): Titrate the unreacted carboxylic acid in the quenched sample with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • Analysis (Chromatographic Method): Alternatively, analyze the concentration of reactants and products in the quenched samples using GC or HPLC.

  • Data Analysis: Plot the concentration of the limiting reactant versus time. From this data, determine the reaction order and the rate constant (k) at that temperature.

  • Temperature Variation: Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Protocol 2: General Method for Monitoring SN2 Reaction Kinetics

This protocol describes a general method for monitoring the progress of a bimolecular nucleophilic substitution (SN2) reaction, which can be adapted for different solvents.

1. Materials and Reagents:

  • Alkyl halide (e.g., 1-bromobutane)

  • Nucleophile (e.g., Sodium Iodide)

  • Solvent (this compound or a conventional aprotic solvent like Acetone)

2. Equipment:

  • Conductivity meter and probe

  • Thermostated water bath

  • Magnetic stirrer

  • Volumetric flasks and pipettes

3. Procedure:

  • Solution Preparation: Prepare stock solutions of the alkyl halide and the nucleophile in the chosen solvent at known concentrations.

  • Equilibration: Place the reactant solutions in the thermostated water bath to reach the desired reaction temperature.

  • Initiation and Monitoring: Mix the reactant solutions in a reaction vessel equipped with the conductivity probe and a magnetic stirrer. Start recording the conductivity of the solution over time. The change in conductivity is proportional to the change in the concentration of ionic species as the reaction progresses.[6]

  • Data Analysis: The rate of reaction can be determined from the change in conductivity over time. The rate constant (k) can be calculated using the integrated rate law for a second-order reaction.

  • Validation: Repeat the experiment with different initial concentrations of the reactants to confirm the bimolecular nature of the reaction.

Mandatory Visualization

The validation of a kinetic model is a systematic process that involves several key steps, from initial hypothesis to final model refinement.

Kinetic_Model_Validation_Workflow A Propose Reaction Mechanism & Rate Law B Design & Conduct Kinetic Experiments A->B C Collect Time-Course Concentration Data B->C D Parameter Estimation (e.g., Rate Constants) C->D E Model Simulation D->E F Compare Simulation with Experimental Data E->F G Goodness-of-Fit Analysis F->G H Model Validated G->H Acceptable Fit I Refine Mechanism & Rate Law G->I Poor Fit I->A

Caption: Workflow for the validation of a chemical kinetic model.

This guide provides a foundational framework for researchers to approach the validation of kinetic models in the context of fluorous and conventional solvent systems. While direct comparative data remains scarce, the principles of kinetic analysis and the provided experimental protocols offer a robust starting point for rigorous scientific investigation. The use of fluorous solvents like this compound presents unique opportunities in synthesis and catalysis, and a thorough understanding of the kinetic implications is essential for harnessing their full potential.

References

A Comparative Environmental Impact Assessment of Select Per- and Polyfluoroalkyl Substances (PFAS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The information presented herein is intended to provide an objective overview based on existing experimental data for the well-studied PFAS compounds. This guide summarizes key environmental indicators, details the standardized experimental protocols used to generate this data, and provides visualizations to illustrate comparative assessment workflows.

Comparative Environmental Impact Data

The following table summarizes key quantitative data related to the environmental persistence, bioaccumulation potential, and aquatic toxicity of PFOA, PFOS, and GenX. It is important to note that these values can vary depending on the specific experimental conditions.

ParameterPFOAPFOSGenX (HFPO-DA)
Persistence
BiodegradationNot readily biodegradable.[1][2] Considered microbiologically inert and environmentally persistent.[2][3]Not readily biodegradable.[4]While designed to be less persistent than PFOA, GenX chemicals are still highly persistent in the environment.[5][6]
Half-life in Humans (Serum)2.3 - 3.5 years.[7][8]3.4 - 5.5 years.[9][10][11]Does not appear to accumulate in humans as much as longer-chain PFAS like PFOA and PFOS.[5]
Bioaccumulation
Bioconcentration Factor (BCF) in FishMedian whole body log BAF of 2.16 (equivalent to a BAF of ~145 L/kg).[12] BCFs in the range of 6,400–9,700 L/kg have been reported in some aquatic animals.[13]Median whole body log BAF of 3.47 (equivalent to a BAF of ~2951 L/kg).[12] BCFs can range from 255 to 2,136 L/kg in zebrafish depending on concentration and sex.[14] Other studies report BCFs for fish in the range of 3,300–8,000 L/kg.[13] Concentrations in biota can be over 5000 times those in water.[15]Lower potential to bioaccumulate in fish compared to long-chain PFAS.[16] Predicted whole-body BCF in rainbow trout is low (0.5 L/kg).[17]
Toxicity
Acute Toxicity to Fish (LC50)Data not readily available in a comparable format.Data not readily available in a comparable format.Oral LD50 in rats is 1730-1750 mg/kg, which is higher than that of PFOA (<1000 mg/kg in rats).[18]
Other Toxic EffectsAssociated with liver toxicity, developmental effects, and is considered a "forever chemical".[3][19]Associated with liver toxicity and is considered a "forever chemical".Animal studies show effects on the liver, kidneys, immune system, and development, with the liver being particularly sensitive.[5][18]

Experimental Protocols

The data presented in this guide is typically generated using standardized test guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that data is reliable and comparable across different studies and substances.

Persistence Assessment: Ready Biodegradability (OECD 301)

This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic aquatic conditions.[12][20]

  • Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with microorganisms from a source like activated sludge. The mixture is incubated for 28 days in the dark or diffuse light.[10]

  • Methods: Several methods exist within the OECD 301 guideline, including:

    • DOC Die-Away (OECD 301 A): Measures the decrease in Dissolved Organic Carbon.

    • CO2 Evolution (Sturm Test) (OECD 301 B): Measures the production of carbon dioxide.

    • Manometric Respirometry (OECD 301 F): Measures oxygen consumption.[1]

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a 10-day window during the 28-day test period. For respirometric methods, this is typically ≥60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production.[21]

Bioaccumulation Assessment: Bioaccumulation in Fish (OECD 305)

This guideline describes procedures for determining the bioconcentration potential of a chemical in fish.[22][23]

  • Principle: The test consists of two phases: an uptake phase and a depuration phase.[24][25]

    • Uptake Phase: Fish are exposed to the test substance in water at a constant concentration for a period (e.g., 28 days).[23][24]

    • Depuration Phase: The fish are then transferred to a clean, substance-free environment.

  • Methodology: The concentration of the test substance in the fish tissue and the water is measured at regular intervals during both phases. The test can be conducted using aqueous or dietary exposure routes.[24]

  • Endpoint: The primary endpoint is the Bioconcentration Factor (BCF), which is the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.[22][24][26]

Toxicity Assessment: Fish, Acute Toxicity Test (OECD 203)

This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a short exposure period.[14][19]

  • Principle: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period.[8][27][28][29][30]

  • Methodology: Mortalities and any abnormal effects are recorded at 24, 48, 72, and 96 hours.[8][27][29][30] At least five concentrations in a geometric series are typically used.[27]

  • Endpoint: The LC50 value is calculated, which represents the concentration of the chemical that is lethal to 50% of the test fish within the 96-hour exposure period.[8][19][29]

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the environmental impact assessment of PFAS compounds.

Environmental_Impact_Pathway cluster_Source Source & Release cluster_Environment Environmental Compartments cluster_Impact Environmental & Health Impact Industrial_Manufacturing Industrial Manufacturing Water Water Industrial_Manufacturing->Water Consumer_Products Consumer Products Soil Soil Consumer_Products->Soil Firefighting_Foam Firefighting Foam Firefighting_Foam->Water Bioaccumulation Bioaccumulation (High BCF) Water->Bioaccumulation Soil->Water Air Air Air->Water Persistence Persistence (Long Half-life) Persistence->Bioaccumulation Toxicity Toxicity (Adverse Effects) Bioaccumulation->Toxicity Human_Health_Effects Human Health Effects Toxicity->Human_Health_Effects

Caption: Conceptual pathway of PFAS from sources to environmental impact.

Comparative_Assessment_Workflow cluster_compounds Test Compounds cluster_tests Standardized Testing (OECD Guidelines) cluster_data Data Analysis & Comparison cluster_output Assessment Output PFCHM (Perfluorocyclohexyl)methanol (Data Not Available) ComparisonGuide Comparative Environmental Impact Guide PFCHM->ComparisonGuide Data Gap PFOA PFOA Persistence Persistence (e.g., OECD 301) PFOA->Persistence Bioaccumulation Bioaccumulation (e.g., OECD 305) PFOA->Bioaccumulation Toxicity Toxicity (e.g., OECD 203) PFOA->Toxicity PFOS PFOS PFOS->Persistence PFOS->Bioaccumulation PFOS->Toxicity GenX GenX GenX->Persistence GenX->Bioaccumulation GenX->Toxicity HalfLife Half-life / Degradation Rate Persistence->HalfLife BCF Bioconcentration Factor (BCF) Bioaccumulation->BCF LC50 LC50 / Toxicity Endpoints Toxicity->LC50 HalfLife->ComparisonGuide BCF->ComparisonGuide LC50->ComparisonGuide

Caption: Workflow for comparative environmental impact assessment of PFAS.

References

Cross-validation of experimental results obtained using (Perfluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical factor that can significantly influence experimental outcomes. This guide provides a comprehensive comparison of (Perfluorocyclohexyl)methanol, a fluorous solvent, with other alternatives, supported by experimental data and detailed methodologies.

This compound, with the chemical formula C₇H₃F₁₁O, is a partially fluorinated organic compound.[1] Its unique properties, derived from the presence of a highly fluorinated cyclohexane ring, position it as a valuable tool in specific laboratory applications, particularly in the realm of fluorous chemistry. This guide will delve into its performance characteristics, compare it with other fluorous and conventional solvents, and provide insights into its practical application.

Physicochemical Properties: A Comparative Overview

The performance of a solvent is intrinsically linked to its physical and chemical properties. Below is a comparison of this compound with a common fluorous alternative, perfluorohexane, and a widely used conventional solvent, methanol.

PropertyThis compoundPerfluorohexaneMethanol
Molecular Formula C₇H₃F₁₁O[1]C₆F₁₄CH₃OH[2]
Molecular Weight 312.08 g/mol [1]338.04 g/mol 32.04 g/mol [2]
Boiling Point Not available56 °C64.7 °C[2]
Density Not available1.68 g/mL0.792 g/mL[2]
Key Features Forms a fluorous phase, allowing for specialized separation techniques.High density, immiscible with many organic solvents.Polar protic solvent, miscible with water.[2]

Experimental Performance and Applications

The primary advantage of using this compound and other fluorous solvents lies in the concept of Fluorous Biphasic Catalysis (FBC) and Fluorous Solid-Phase Extraction (F-SPE) . These techniques offer a streamlined approach to product purification and catalyst recycling.

Fluorous Biphasic Catalysis (FBC) Workflow

Fluorous Biphasic Catalysis leverages the limited miscibility of fluorous solvents with common organic solvents at room temperature. A catalyst tagged with a "fluorous pony-tail" will preferentially dissolve in the fluorous phase.

FBC_Workflow cluster_reaction Reaction Stage cluster_separation Separation Stage reactants Reactants in Organic Solvent reaction_vessel Homogeneous Reaction (Heated) reactants->reaction_vessel catalyst Fluorous Catalyst in This compound catalyst->reaction_vessel biphasic_mixture Biphasic Mixture (Cooled) reaction_vessel->biphasic_mixture Cooling organic_phase Product in Organic Solvent biphasic_mixture->organic_phase Separation fluorous_phase Catalyst in This compound biphasic_mixture->fluorous_phase Separation fluorous_phase->catalyst Recycle

A simplified workflow for Fluorous Biphasic Catalysis.
Experimental Protocol: General Fluorous Solid-Phase Extraction (F-SPE)

Fluorous Solid-Phase Extraction is a purification technique that utilizes silica gel modified with a fluorous stationary phase. Fluorous-tagged compounds are retained on the column while non-fluorous compounds are eluted.

Materials:

  • Crude reaction mixture containing a fluorous-tagged product.

  • Fluorous silica gel cartridge.

  • Fluorophobic solvent (e.g., 80:20 methanol/water).

  • Fluorophilic solvent (e.g., methanol or acetone).

  • Solid-phase extraction manifold.

Procedure:

  • Cartridge Conditioning: Pre-condition the fluorous silica gel cartridge by washing it with the fluorophilic solvent followed by the fluorophobic solvent.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.

  • Elution of Non-Fluorous Impurities: Wash the cartridge with the fluorophobic solvent to elute the non-fluorous starting materials, reagents, and byproducts.

  • Elution of Fluorous Product: Elute the desired fluorous-tagged product from the cartridge using the fluorophilic solvent.

  • Solvent Removal: Remove the solvent from the collected fractions to isolate the purified product.

Alternatives to this compound

The choice of solvent is often dictated by the specific requirements of a reaction, including solubility of reactants, reaction temperature, and purification strategy.

Other Fluorous Solvents:
  • Perfluorohexane (C₆F₁₄): A common fluorous solvent with a lower boiling point than many organic solvents, facilitating its removal. It is chemically inert and has a high density.

  • Perfluoromethylcyclohexane (C₇F₁₄): Another widely used fluorous solvent with properties similar to perfluorohexane.

"Greener" Alternatives:

In recent years, there has been a significant push towards the use of more environmentally friendly or "greener" solvents. These alternatives are often derived from renewable resources and have a lower environmental impact.

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that can be a suitable replacement for tetrahydrofuran (THF) in many applications.

  • Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent with a high boiling point and low peroxide formation, making it a safer alternative to THF and diethyl ether.

  • Ionic Liquids: A class of salts that are liquid at or near room temperature. They have negligible vapor pressure and can be tuned for specific applications.

Logical Relationship of Solvent Selection

The decision-making process for solvent selection often involves a trade-off between performance, cost, and environmental impact.

Solvent_Selection cluster_criteria Selection Criteria cluster_options Solvent Options performance Performance (Yield, Purity) decision Optimal Solvent Choice performance->decision cost Cost cost->decision safety Safety & Environmental Impact safety->decision fluorous This compound & other fluorous solvents fluorous->decision conventional Conventional Solvents (e.g., Toluene, THF) conventional->decision green Green Solvents (e.g., 2-MeTHF, CPME) green->decision

Factors influencing the choice of a solvent system.

Conclusion

This compound, as a representative of fluorous solvents, offers unique advantages for specific applications, particularly those involving catalyst recovery and simplified purification through fluorous-based techniques. However, the limited availability of specific performance data and the emergence of greener solvent alternatives necessitate a careful evaluation of its suitability for a given experimental context. Researchers should weigh the benefits of fluorous chemistry against factors such as solvent cost, environmental impact, and the availability of more sustainable options.

References

Safety Operating Guide

Navigating the Disposal of (Perfluorocyclohexyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of (Perfluorocyclohexyl)methanol is paramount for environmental protection and laboratory safety. As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound, often referred to as a "forever chemical," requires specialized handling due to its persistence in the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to the safety protocols outlined in the substance's Safety Data Sheet (SDS). This compound is classified as an acute oral toxicant, a skin irritant, and a serious eye irritant.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat is mandatory to prevent skin contact.

Handling:

  • Avoid creating dust or aerosols.[1]

  • Ensure adequate ventilation in the work area.[1]

  • Do not dispose of this compound down the drain.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound falls under the broader guidelines for PFAS waste management. While federal regulations under the Resource Conservation and Recovery Act (RCRA) for PFAS are still evolving, the U.S. Environmental Protection Agency (EPA) has provided interim guidance on its destruction and disposal.[4][5][6]

  • Waste Identification and Segregation:

    • Clearly label all waste containers with "this compound" and the appropriate hazard symbols.

    • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and unintended chemical reactions.

  • Containerization:

    • Use only approved, leak-proof, and chemically compatible containers for waste collection.

    • Keep containers tightly closed when not in use.

  • Engage a Licensed Waste Disposal Service:

    • The primary and recommended method for the disposal of this compound is to contact a licensed professional waste disposal company.[1] These companies are equipped to handle and dispose of hazardous and specialty chemicals in compliance with all federal, state, and local regulations.

  • Documentation:

    • Maintain meticulous records of the waste generated, including quantities and disposal dates. This documentation is crucial for regulatory compliance.

Approved Disposal Technologies for PFAS Compounds

The EPA's interim guidance outlines several technologies for the destruction and disposal of PFAS-containing materials.[4][5] While your licensed disposal service will determine the ultimate disposal method, it is valuable to be aware of the current options:

Disposal TechnologyDescriptionKey Considerations
Thermal Destruction (Incineration) High-temperature incineration can permanently destroy PFAS compounds.Must be conducted in a hazardous waste incinerator with stringent controls to prevent the release of harmful byproducts.[7]
Hazardous Waste Landfills Disposal in a permitted hazardous waste landfill can contain PFAS waste.These landfills have specific design features like liners and leachate collection systems to minimize environmental release.[5][7][8]
Underground Injection Deep-well injection places liquid PFAS waste into deep, confined geological formations.This method is subject to strict geological and operational requirements to protect underground sources of drinking water.[4][9]

Experimental Protocols: Not Applicable

Currently, there are no standard, widely accepted experimental protocols for the on-site neutralization or degradation of this compound in a typical laboratory setting. Due to the chemical stability of PFAS compounds, degradation requires specialized and highly controlled conditions, such as those found in dedicated hazardous waste treatment facilities.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

cluster_0 Start: this compound Waste Generated cluster_1 Step 1: Immediate Actions cluster_2 Step 2: Professional Disposal cluster_3 Step 3: Final Disposition (by Vendor) cluster_4 End: Compliant Disposal start Waste Generated A Don Personal Protective Equipment (PPE) start->A B Segregate from other waste streams A->B C Label container clearly B->C D Contact Licensed Waste Disposal Service C->D E Provide Safety Data Sheet (SDS) D->E F Thermal Destruction E->F Vendor Determines Appropriate Method G Hazardous Waste Landfill E->G Vendor Determines Appropriate Method H Underground Injection E->H Vendor Determines Appropriate Method end_node Disposal Complete & Documented F->end_node G->end_node H->end_node

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, thereby minimizing environmental impact and upholding the highest standards of laboratory safety.

References

Personal protective equipment for handling (Perfluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like (Perfluorocyclohexyl)methanol (CAS: 28788-68-3). This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to foster a secure research environment.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical for the safe handling of this compound. The following table summarizes the recommended equipment.

Protection Type Specific Recommendations Rationale
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield should be worn if there is a significant risk of splashing.Protects against eye irritation and serious eye damage from splashes or vapors.[2][3]
Skin Protection Chemical-resistant lab coat, fully buttoned, with sleeves of sufficient length to prevent skin exposure. Full-length pants and closed-toe shoes are mandatory.Prevents skin contact and irritation.
Hand Protection Nitrile or butyl rubber gloves are recommended. It is crucial to consult the glove manufacturer's resistance guide for compatibility. Use proper glove removal technique to avoid skin contact.Protects hands from skin irritation. Nitrile and butyl rubber generally offer good resistance to alcohols.[3][4]
Respiratory Protection To be used as a last line of defense after engineering and administrative controls are exhausted. If required, a NIOSH-approved respirator with an organic vapor cartridge is appropriate. A supplied-air respirator is recommended for exposures exceeding the Permissible Exposure Limit (PEL).Protects against respiratory tract irritation from vapors or aerosols.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal minimizes risks and ensures regulatory compliance.

Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_dispense Dispense Chemical prep_materials->handle_dispense Proceed to Handling handle_reaction Perform Experiment handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EH&S cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: A stepwise workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Guidance

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

    • All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

    • Assemble all necessary equipment and reagents before introducing the chemical to the workspace.

  • Handling:

    • When dispensing, avoid splashing and the generation of aerosols.

    • Keep containers tightly closed when not in use to prevent the release of vapors.

    • Use non-sparking tools and ensure all equipment is properly grounded, as the flammability of this specific compound is not well-documented, and it is prudent to take precautions similar to those for methanol.

  • Cleanup and Decontamination:

    • Upon completion of work, decontaminate all surfaces and equipment with an appropriate solvent.

    • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

  • Waste Disposal:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Do not dispose of this chemical down the drain or in the regular trash.

    • Follow all institutional and local regulations for the disposal of hazardous chemical waste. This typically involves arranging for pickup by your institution's Environmental Health and Safety (EH&S) department.

Immediate Safety Information

First Aid Measures:

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][6]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation persists, consult a physician.[1][7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][8]

  • If Inhaled: Move the person into fresh air. If they are not breathing, give artificial respiration. Consult a physician.[1][7]

Spill Response:

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

    • Collect the absorbed material into a suitable, sealed container for disposal as hazardous waste.

    • Ventilate the area and wash the spill site after the material has been removed.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team or EH&S immediately.

    • Prevent the spill from entering drains or waterways.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.